N-Phenethyl-benzene-1,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-N-(2-phenylethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDUTMLEOLCPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368040 | |
| Record name | N-Phenethyl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39563-55-8 | |
| Record name | N-Phenethyl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of N-Phenethyl-benzene-1,4-diamine: Pathways, Mechanisms, and Protocols
An In-depth Technical Guide
Abstract
N-Phenethyl-benzene-1,4-diamine is a key structural motif found in a variety of compounds with applications ranging from materials science to pharmaceuticals. Its synthesis, while seemingly straightforward, presents challenges in achieving high selectivity and yield, primarily concerning mono- versus di-alkylation and the prevention of oxidative side products. This technical guide provides an in-depth analysis of the principal synthetic pathways to N-Phenethyl-benzene-1,4-diamine (CAS: 39563-55-8, Molecular Formula: C₁₄H₁₆N₂). We will dissect the mechanistic underpinnings of two core strategies—Reductive Amination and Buchwald-Hartwig Amination—offering field-proven insights into experimental design and execution. The discussion extends to alternative routes and concludes with a comparative summary to guide researchers and process chemists in selecting the optimal pathway for their specific application.
Introduction: Strategic Importance and Synthetic Challenges
The p-phenylenediamine core is a privileged scaffold in chemistry. When functionalized with a phenethyl group, the resulting N-Phenethyl-benzene-1,4-diamine serves as a valuable intermediate. The aromatic diamine system is redox-active and prone to oxidation, while the two primary amine groups exhibit similar nucleophilicity, posing a significant challenge for selective mono-N-functionalization[1].
The primary synthetic hurdles include:
-
Selectivity: Suppressing the formation of the di-substituted N,N'-diphenethyl-benzene-1,4-diamine.
-
Stability: Preventing the oxidation of the electron-rich phenylenediamine ring system to colored quinone-imine species[2].
-
Process Efficiency: Developing robust, high-yielding protocols that are scalable and utilize readily available starting materials.
This guide will explore the most effective strategies to navigate these challenges, focusing on methods that offer a high degree of control and reliability.
Pathway 1: Reductive Amination - The Workhorse Approach
Reductive amination is arguably the most direct and frequently employed method for synthesizing N-alkylated amines from carbonyl compounds.[3] The reaction proceeds via the in-situ formation of an imine intermediate from the condensation of an amine and a carbonyl compound, which is then reduced to the target amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.
Principle and Mechanistic Rationale
The strategy involves the reaction of p-phenylenediamine with phenylacetaldehyde. A key aspect of this pathway is the choice of reducing agent. While powerful reductants like lithium aluminum hydride would reduce the starting aldehyde, milder, imine-selective reagents are required. Catalytic hydrogenation or hydride reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred. NaBH(OAc)₃ is particularly effective as it is less toxic than its cyano-counterpart and is mild enough not to reduce the aldehyde precursor significantly at ambient temperatures.
The reaction mechanism is a two-stage process:
-
Imine Formation: The nucleophilic primary amine of p-phenylenediamine attacks the electrophilic carbonyl carbon of phenylacetaldehyde. This is followed by dehydration to form the corresponding N-(2-phenylethylidene)benzene-1,4-diamine (an imine).
-
Reduction: The hydride reagent selectively reduces the C=N double bond of the imine to yield the final secondary amine product.
Experimental Protocol: One-Pot Synthesis
This protocol is designed as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
p-Phenylenediamine
-
Phenylacetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of p-phenylenediamine (1.0 eq) in anhydrous DCM (approx. 0.1 M), add phenylacetaldehyde (1.0-1.2 eq). A slight excess of the aldehyde can drive the imine formation.
-
(Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the disappearance of the starting materials by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 30°C.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until completion is confirmed by LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired mono-alkylated product from unreacted diamine and any di-alkylated byproduct.
Causality Behind Experimental Choices
-
Solvent: DCM or DCE are excellent choices as they are compatible with the hydride reagent and effectively dissolve the organic reactants.
-
Stoichiometry: Using a 1:1 ratio of amine to aldehyde minimizes the formation of the di-alkylated product. In some cases, a slight excess of the limiting reagent (often the more valuable one) is used to ensure its full conversion.
-
Reducing Agent: NaBH(OAc)₃ is chosen for its selectivity for imines over aldehydes and its compatibility with mildly acidic conditions that favor imine formation.
| Parameter | Reductive Amination | Notes |
| Key Reagents | p-Phenylenediamine, Phenylacetaldehyde | Readily available precursors. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | Choice depends on scale, cost, and safety.[4] |
| Selectivity | Good for mono-alkylation with 1:1 stoichiometry. | Over-alkylation is the main potential side reaction. |
| Yield | Typically 60-85% after purification. | Highly dependent on reaction conditions and purification. |
| Scalability | Excellent; widely used in industry. | Exothermic nature requires careful temperature control on scale. |
Pathway 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling.[5] This reaction is particularly powerful for constructing aryl amines from aryl halides or triflates, offering exceptional functional group tolerance and high selectivity where classical methods fail.[6]
Principle and Mechanistic Rationale
For the synthesis of N-Phenethyl-benzene-1,4-diamine, this pathway would involve coupling an N-protected 4-haloaniline with phenethylamine, followed by deprotection, or more directly, coupling p-phenylenediamine with a phenethyl halide. However, the latter can be complicated by competing β-hydride elimination from the phenethyl-palladium intermediate. A more robust approach is the coupling of 4-bromoaniline with phenethylamine . This strategy introduces one of the required groups selectively, leaving the primary aniline amine available for other transformations if needed, or it can be the final product if 4-amino-N-phenethylaniline is the target. To get the exact target molecule, one would couple phenethylamine with a substrate like 4-bromo-N-(tert-butoxycarbonyl)aniline , followed by deprotection of the Boc group.
The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[7][8]
Experimental Protocol: Pd-Catalyzed C-N Coupling
Materials:
-
4-Bromo-N-(tert-butoxycarbonyl)aniline (or similar protected 4-haloaniline)
-
Phenethylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XantPhos, BINAP, or a Josiphos-type ligand)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Catalyst Pre-formation (Optional but recommended): In a glovebox, charge a Schlenk flask with Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1.1-1.2 eq relative to Pd). Add anhydrous toluene and stir for 15-20 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 eq), the strong base (NaOtBu, 1.4 eq), and more toluene.
-
Add the phenethylamine (1.2 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture to 80-110°C for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification & Deprotection: Purify the Boc-protected intermediate by column chromatography. Subsequently, remove the Boc group under standard acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the final product.
Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is critical. The ligand stabilizes the Pd(0) species, facilitates oxidative addition, and promotes the final reductive elimination step, preventing side reactions.[9]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine-palladium complex to form the key amido-palladium intermediate. Weaker bases like carbonates can be used with more advanced catalyst systems.[9]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
| Parameter | Buchwald-Hartwig Amination | Notes |
| Key Reagents | Aryl Halide, Phenethylamine, Pd-catalyst, Ligand, Base | Requires more specialized reagents than reductive amination. |
| Selectivity | Excellent for mono-arylation. | Side reactions are typically related to catalyst decomposition. |
| Yield | Often very high (>90% for the coupling step). | Overall yield depends on the protection/deprotection steps. |
| Scalability | Scalable, but cost of catalyst and ligand can be a factor. | Requires strict inert atmosphere control.[6] |
Alternative Synthetic Routes
While reductive amination and Buchwald-Hartwig coupling are the premier methods, other classical approaches exist, though they often present significant drawbacks.
-
Direct N-Alkylation: This involves reacting p-phenylenediamine with a phenethyl halide (e.g., 2-phenylethyl bromide). The primary challenge is the lack of selectivity, which leads to a statistical mixture of starting material, mono-alkylated product, di-alkylated product, and even quaternary ammonium salts.[10] To favor mono-alkylation, a large excess of the diamine must be used, complicating purification and reducing atom economy.
-
Synthesis from Nitroanilines: A more controlled, multi-step approach involves the N-alkylation of 4-nitroaniline with a phenethyl halide. The electron-withdrawing nitro group deactivates the amine, reducing its nucleophilicity and suppressing the second alkylation. The resulting N-phenethyl-4-nitroaniline can then be reduced to the target diamine using standard methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl).[11] This route offers excellent selectivity but increases the step count.
Conclusion and Recommendations
For the laboratory-scale synthesis of N-Phenethyl-benzene-1,4-diamine, reductive amination stands out as the most practical and efficient method. It is a one-pot reaction that uses readily available starting materials and offers good yields with straightforward purification. Its robustness and scalability also make it a strong candidate for process development.
The Buchwald-Hartwig amination , while more complex and costly due to the palladium catalyst and ligand, provides an unparalleled level of control and is an excellent choice when high purity is paramount or when constructing analogues with sensitive functional groups.
The choice between these state-of-the-art methods will ultimately depend on the specific requirements of the project, including scale, cost constraints, available equipment, and the desired purity of the final compound.
References
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- US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.
- WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
-
Cain, M. E., Gelling, I. R., Knight, G. T., & Lewis, P. M. (1973). Syntheses of novel substituted p-phenylenediamines. Canadian Journal of Chemistry, 51(10), 1594–1603. [Link]
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PubChem - 1-N-(1-phenylethyl)benzene-1,4-diamine. National Center for Biotechnology Information. [Link]
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Wikipedia - Buchwald–Hartwig amination. [Link]
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Tian, Z., et al. (2022). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Environmental Science & Technology Letters. [Link]
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ACS Green Chemistry Institute - Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines.
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WIPO Patentscope - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. [Link]
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Chemistry LibreTexts - Buchwald-Hartwig Amination. [Link]
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Werkmeister, S., et al. (2015). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]
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Epistemeo - The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Organic & Biomolecular Chemistry - Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
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ChemRxiv - An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]
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Jagadeesh, R. V., et al. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines. Nature Protocols. [Link]
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Physical and chemical properties of N-Phenethyl-benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
N-Phenethyl-benzene-1,4-diamine emerges as a molecule of significant interest at the crossroads of industrial chemistry and pharmaceutical research. Structurally, it merges the well-established p-phenylenediamine core, a cornerstone in polymer science and dye manufacturing, with a phenethyl moiety, a classic pharmacophore present in numerous physiologically active compounds. This unique combination suggests a landscape of untapped potential, from novel materials to prospective therapeutic agents. This guide provides a comprehensive technical overview of its physical and chemical properties, a proposed synthetic pathway, and robust analytical methodologies for its characterization. For drug development professionals, we delve into the potential reactivity and pharmacological relevance of this scaffold, offering a springboard for future research endeavors.
Physicochemical Properties: A Data-Driven Profile
Precise characterization of a compound's physical and chemical properties is fundamental to its application. While extensive experimental data for N-Phenethyl-benzene-1,4-diamine is not broadly published, we can compile its known attributes and provide estimated values based on its structural analogues.
Table 1: Physicochemical Properties of N-Phenethyl-benzene-1,4-diamine
| Property | Value | Source/Method |
| IUPAC Name | N-(2-phenylethyl)benzene-1,4-diamine | --- |
| CAS Number | 39563-55-8 | [1] |
| Molecular Formula | C₁₄H₁₆N₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Melting Point | Not available (Estimated to be a solid at room temperature) | Inferred from related diamines |
| Boiling Point | Not available (Predicted to be >300 °C at 760 mmHg) | Inferred from related diamines |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO. | Inferred from structural similarity to other phenylenediamines |
| Appearance | Likely a crystalline solid, may darken upon exposure to air and light. | Common characteristic of phenylenediamines[2] |
Synthesis and Purification: A Proposed Pathway
A plausible and efficient synthesis of N-Phenethyl-benzene-1,4-diamine can be conceptualized through reductive amination, a robust and widely utilized reaction in organic chemistry. This proposed two-step synthesis offers a clear route to obtaining the target compound with high purity.
Synthetic Scheme
Caption: Proposed two-step synthesis of N-Phenethyl-benzene-1,4-diamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Schiff Base Intermediate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add p-phenylenediamine (1 eq.), phenylacetaldehyde (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude Schiff base intermediate.
Step 2: Reduction to N-Phenethyl-benzene-1,4-diamine
-
Dissolve the crude Schiff base intermediate in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude N-Phenethyl-benzene-1,4-diamine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Chemical Reactivity and Potential Applications in Drug Development
The chemical reactivity of N-Phenethyl-benzene-1,4-diamine is dictated by the nucleophilicity of its two amino groups and the aromatic nature of the benzene rings.
-
N-Alkylation and N-Acylation: The primary and secondary amino groups are susceptible to alkylation and acylation reactions, allowing for the synthesis of a diverse library of derivatives.
-
Oxidation: Phenylenediamines are known to undergo oxidation to form quinone-diimines, a property that is both a consideration for its stability and a potential avenue for derivatization[3][4].
-
Salt Formation: The basic amino groups will readily react with acids to form stable salts, which can be advantageous for formulation and handling.
From a drug development perspective, the N-phenethyl-benzene-1,4-diamine scaffold is intriguing. The phenethylamine moiety is a well-known structural alert for activity at various receptors in the central nervous system. Furthermore, substituted p-phenylenediamines have been investigated for their antioxidant properties[5]. The combination of these two pharmacophores in a single molecule suggests potential for:
-
Neurological Drug Discovery: Derivatives could be explored for their interaction with monoamine transporters and receptors.
-
Antioxidant and Anti-inflammatory Agents: The diamine core may impart radical scavenging properties.
-
Oncology: The ability of quinone-like structures to induce oxidative stress could be harnessed for developing novel anticancer agents.
Analytical Characterization: A Methodological Framework
Robust analytical methods are essential for confirming the identity and purity of N-Phenethyl-benzene-1,4-diamine.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of N-Phenethyl-benzene-1,4-diamine.
Table 2: Suggested HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic protons would appear in the range of δ 6.5-7.5 ppm.
-
The protons of the phenethyl group would likely appear as two triplets around δ 2.8-3.5 ppm.
-
The N-H protons would be visible as broad singlets, and their chemical shift would be concentration-dependent.
-
-
¹³C NMR:
-
Aromatic carbons would resonate in the δ 110-150 ppm region.
-
The aliphatic carbons of the phenethyl group would appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy:
-
N-H stretching: Characteristic sharp peaks in the 3300-3500 cm⁻¹ region for the primary and secondary amines.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS):
-
Electron Ionization (EI): The molecular ion peak [M]⁺ would be observed at m/z = 212. Key fragmentation patterns would include the loss of the phenethyl group and cleavage of the C-C bond in the ethyl linker.
Caption: Experimental workflow for the synthesis and characterization of N-Phenethyl-benzene-1,4-diamine.
Safety and Handling
N-Phenethyl-benzene-1,4-diamine should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Based on data for structurally similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation[6].
Conclusion: A Scaffold for Innovation
N-Phenethyl-benzene-1,4-diamine presents a compelling molecular architecture for exploration in both material science and drug discovery. While a comprehensive experimental dataset for this specific molecule is yet to be fully established in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related compounds. The proposed synthetic and analytical protocols offer a clear path for researchers to produce and characterize this compound, paving the way for the investigation of its unique properties and potential applications. As our understanding of structure-activity relationships continues to evolve, scaffolds such as this will undoubtedly play a crucial role in the development of next-generation materials and therapeutics.
References
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HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. SIELC Technologies. Available from: [Link]
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N,N-Diethyl-p-phenylenediamine. PubChem. Available from: [Link]
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N-phenyl-p-phenylenediamine. SpectraBase. Available from: [Link]
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m-, o-, and p-Phenylenediamine. OSHA. Available from: [Link]
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p-Phenylenediamine, n,n'-diethyl-n,n'-diphenyl-. NIST WebBook. Available from: [Link]
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Chemical Properties of 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl- (CAS 101-72-4). Cheméo. Available from: [Link]
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(PDF) Use of N,N-Diethyl-p-phenylenediamine Sulphate for the Spectrophotometric Determination of Some Phenolic and Amine Drugs. ResearchGate. Available from: [Link]
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Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. ACS Publications. Available from: [Link]
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Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]
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N,N-DIETHYL-P-PHENYLENEDIAMINE. precisionFDA. Available from: [Link]
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Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. PubMed Central. Available from: [Link]
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1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl. PubChem. Available from: [Link]
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1,4-Benzenediamine, N1,N4-bis(methylphenyl)-. PubChem. Available from: [Link]
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1,4-Benzenediamine, N-phenyl-. NIST WebBook. Available from: [Link]
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Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. Available from: [Link]
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Synthesis and Characterization of Poly (p-phenylenediamine) in the Presence of Sodium Dodecyl Sulfate. International Science Community Association. Available from: [Link]
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Random forest classification of multitemporal Landsat 8 spectral data and phenology metrics for land cover mapping in the Sonoran and Mojave Deserts. U.S. Geological Survey. Available from: [Link]
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Random forest classification of multitemporal Landsat 8 spectral data and phenology metrics for land cover mapping in the Sonoran and Mojave Deserts. USGS Publications Warehouse. Available from: [Link]
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An In-Depth Technical Guide to N-Phenethyl-benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-Phenethyl-benzene-1,4-diamine, a versatile aromatic amine with significant potential in various research and development sectors. This document elucidates the compound's chemical identity, including its CAS number and systematic nomenclature, and offers a detailed examination of its physicochemical properties and associated safety protocols. Furthermore, this guide explores established synthetic routes and discusses the current and prospective applications of N-Phenethyl-benzene-1,4-diamine, particularly within the realms of proteomics and as a foundational scaffold in medicinal chemistry. The information presented herein is intended to equip researchers, chemists, and pharmaceutical scientists with the critical knowledge required for the effective and safe utilization of this compound in their laboratory and development endeavors.
Chemical Identity and Nomenclature
A precise understanding of a compound's identity is fundamental to all scientific inquiry. This section clarifies the structural and naming conventions for N-Phenethyl-benzene-1,4-diamine, with a crucial distinction made between its structural isomers.
CAS Number and Core Structure
The Chemical Abstracts Service (CAS) has assigned the number 39563-55-8 to the specific isomer N-(2-phenylethyl)benzene-1,4-diamine .[1][2][3] It is imperative to use this CAS number to ensure the procurement and application of the correct chemical entity.
The core structure consists of a p-phenylenediamine moiety substituted on one of the nitrogen atoms with a phenethyl group.
Figure 1: Chemical structure of N-(2-phenylethyl)benzene-1,4-diamine.
Systematic Nomenclature and Synonyms
The unambiguous IUPAC name for this compound is N-(2-phenylethyl)benzene-1,4-diamine . However, various synonyms are encountered in literature and commercial listings, including:
-
1-N-(2-phenylethyl)benzene-1,4-diamine[1]
-
N-Phenethyl-p-phenylenediamine
Isomeric Distinction: A Critical Note
It is crucial to distinguish N-(2-phenylethyl)benzene-1,4-diamine (CAS: 39563-55-8) from its structural isomer, N-(1-phenylethyl)benzene-1,4-diamine (CAS: 79612-18-3).[4][5] The distinction lies in the attachment point of the phenyl group on the ethyl chain. In the target compound, it is a primary amine linkage to the ethyl group, whereas the isomer features a secondary amine linkage. This seemingly minor structural variance can lead to significant differences in reactivity, biological activity, and physicochemical properties.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe handling and effective application in experimental design.
Physicochemical Properties
The key physicochemical data for N-(2-phenylethyl)benzene-1,4-diamine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 39563-55-8 | [1][2] |
| Molecular Formula | C₁₄H₁₆N₂ | [1][2] |
| Molecular Weight | 212.29 g/mol | [1][2] |
| Appearance | Powder | |
| Melting Point | 247-248 °C | |
| Purity | Typically ≥95% |
Safety and Handling
N-(2-phenylethyl)benzene-1,4-diamine is classified as a hazardous substance, and appropriate safety precautions must be observed.
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE): A comprehensive risk assessment should be conducted before handling this compound. Standard PPE includes a lab coat, chemical-resistant gloves, and safety glasses. Work in a well-ventilated area, preferably a fume hood, is strongly recommended.
Synthesis and Manufacturing
While detailed, publicly available, step-by-step protocols for the synthesis of N-(2-phenylethyl)benzene-1,4-diamine are not abundant, the general synthetic strategy for N-alkylated p-phenylenediamines typically involves a two-step process. A patent for a structurally related compound, N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine, outlines a similar methodology which can be adapted.[6]
General Synthetic Pathway
The synthesis can be conceptualized as a two-stage process:
-
Condensation: Reaction of p-phenylenediamine with a suitable phenethylating agent.
-
Reduction: If the initial reaction forms an imine or a related intermediate, a subsequent reduction step is necessary to yield the final secondary amine.
Figure 2: A generalized two-step synthesis pathway for N-phenethyl-p-phenylenediamines.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, illustrative protocol based on general organic chemistry principles for the synthesis of N-alkylated anilines. This protocol has not been experimentally validated and must be adapted and optimized under appropriate laboratory conditions.
Step 1: Reductive Amination
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-phenylenediamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add phenylacetaldehyde (1 equivalent) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain N-(2-phenylethyl)benzene-1,4-diamine.
Applications in Research and Development
N-Phenethyl-benzene-1,4-diamine and its derivatives are gaining recognition for their utility in several high-stakes research and development areas.
Proteomics and Chemical Biology
The primary amino group of N-Phenethyl-benzene-1,4-diamine makes it a valuable building block for the synthesis of chemical probes and tags used in proteomics research.[2] Its structure can be incorporated into larger molecules designed to interact with specific proteins, allowing for their identification, quantification, and functional characterization.
Medicinal Chemistry and Drug Discovery
The p-phenylenediamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a phenethyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties. N-Phenethyl-benzene-1,4-diamine serves as a versatile starting material for the synthesis of novel drug candidates. For instance, derivatives of p-phenylenediamine have been investigated for their potential as antimicrobial and anticancer agents. Furthermore, the core structure is related to compounds that have been explored for their antioxidant properties in various industrial and biological contexts.[7]
Materials Science
Derivatives of p-phenylenediamine are fundamental components in the production of high-performance polymers, such as aramids. The specific properties imparted by the N-phenethyl substituent could be explored for the development of novel polymers with tailored thermal and mechanical characteristics.
Conclusion
N-Phenethyl-benzene-1,4-diamine, identified by CAS number 39563-55-8, is a chemical compound with a well-defined structure and a growing profile of applications in scientific research and development. Its utility as a versatile scaffold in medicinal chemistry and a building block in proteomics underscores its importance. A clear understanding of its distinct isomeric form, coupled with stringent adherence to safety protocols, is paramount for its effective and responsible use. As research progresses, the full potential of this and related N-substituted p-phenylenediamines will undoubtedly continue to be unveiled, paving the way for innovations in medicine, materials science, and beyond.
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World Intellectual Property Organization. (2005). Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. (Patent No. WO/2005/051886). Retrieved from [Link]
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Crystal structure of N-Phenethyl-benzene-1,4-diamine
An In-Depth Technical Guide to the Prospective Crystal Structure of N-Phenethyl-benzene-1,4-diamine
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
N-substituted p-phenylenediamines are a class of molecules pivotal in materials science and as intermediates in pharmaceuticals. The N-phenethyl-benzene-1,4-diamine isomer, with its combination of a rigid aromatic core and a flexible phenethyl side chain, presents a compelling case for structural investigation. The three-dimensional arrangement of molecules in the solid state, dictated by a subtle interplay of intermolecular forces, governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive, prospective framework for the synthesis, crystallization, and detailed structural analysis of N-Phenethyl-benzene-1,4-diamine. While a definitive crystal structure is not present in the public domain as of this writing, this document outlines a robust, scientifically grounded methodology to obtain and interpret this vital structural data. We will detail the experimental protocols, from synthesis to high-resolution single-crystal X-ray diffraction, and delve into the theoretical analysis of the anticipated molecular conformation and intermolecular interactions that define the crystal lattice, including a prospective Hirshfeld surface analysis.
Introduction: The Significance of Solid-State Structure
The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. For a molecule like N-Phenethyl-benzene-1,4-diamine (C₁₄H₁₆N₂), understanding its crystal structure is not merely an academic exercise.[1] It is the foundational data upon which formulation development, stability testing, and intellectual property are built. The presence of both hydrogen bond donors (the amine groups) and multiple aromatic rings suggests a rich landscape of potential intermolecular interactions, including N-H···N hydrogen bonding, π-π stacking, and C-H···π interactions.[2][3] These non-covalent forces will dictate the molecular packing, potentially giving rise to polymorphism—the existence of multiple crystal forms with different properties.
This guide serves as a senior scientist's perspective on a complete research program aimed at elucidating this structure. It is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring both technical accuracy and field-proven insight.
Part I: Synthesis and Single-Crystal Growth
The prerequisite for any crystallographic study is the availability of high-purity, single-crystalline material. The journey from starting reagents to a diffraction-quality crystal is a multi-step process requiring careful planning and execution.[4]
Proposed Synthesis via Reductive Amination
A reliable route to N-mono-substituted p-phenylenediamines is the reductive amination of a nitro-precursor or direct alkylation. Given the target structure, a plausible and high-yielding approach involves the reaction of p-nitroaniline with phenylacetaldehyde followed by reduction of both the resulting imine and the nitro group.
Experimental Protocol: Synthesis
-
Step 1: Imine Formation. In a round-bottom flask, dissolve p-nitroaniline (1.0 eq.) in methanol. Add phenylacetaldehyde (1.1 eq.) dropwise at room temperature. Stir the reaction for 2-4 hours. The formation of the N-(2-phenylethylidene)-4-nitroaniline intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Reductive Amination. Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.5 eq.) portion-wise over 30 minutes, controlling the exothermic reaction. The NaBH₄ will reduce the imine to the secondary amine.
-
Step 3: Nitro Group Reduction. After the imine reduction is complete (as monitored by TLC), carefully add a catalytic amount of Palladium on Carbon (10% Pd/C). The flask is then fitted with a balloon of hydrogen gas (H₂) and the mixture is stirred vigorously at room temperature overnight. This step reduces the nitro group to the primary amine. N,N-disubstituted p-phenylenediamines are known to be sensitive to oxygen, so maintaining an inert atmosphere where possible is prudent.[5]
-
Step 4: Work-up and Purification. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Phenethyl-benzene-1,4-diamine.
Caption: Logical workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing Protocol
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. [1]2. Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and a series of diffraction patterns are collected on a detector. [6]3. Structure Solution and Refinement: The collected diffraction intensities are processed to generate a set of structure factors. Software using "direct methods" is then employed to solve the phase problem and generate an initial electron density map. This map is used to build an initial molecular model, which is then refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, accurate crystal structure. [4]
Part III: Prospective Structural Analysis and Interpretation
Based on the known principles of structural chemistry and data from analogous compounds, we can anticipate the key structural features of N-Phenethyl-benzene-1,4-diamine.
Expected Crystallographic Data
The following table presents plausible crystallographic data for a molecule of this nature. This data is hypothetical and serves as a template for what would be obtained from a successful experiment.
| Parameter | Anticipated Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (common for organic molecules) |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 25 |
| β (°) | 90 - 105 (if monoclinic) |
| Volume (ų) | 1500 - 2000 |
| Z (Molecules/Unit Cell) | 4 or 8 |
| Density (calculated) | 1.1 - 1.3 g/cm³ |
| R-factor | < 0.05 (for a well-refined structure) |
Caption: Table of expected crystallographic parameters for N-Phenethyl-benzene-1,4-diamine.
Anticipated Intermolecular Interactions
The crystal packing will be a result of a competition and synergy between various non-covalent interactions.
-
N-H···N Hydrogen Bonding: The primary amine (-NH₂) and the secondary amine (-NH-) groups are excellent hydrogen bond donors and acceptors. It is highly probable that these groups will form intermolecular N-H···N hydrogen bonds, linking molecules into chains or dimers. This is a dominant interaction in many diamine crystal structures. [7]* π-π Stacking: The presence of two phenyl rings provides ample opportunity for π-π stacking interactions. These interactions, where the electron-rich faces of the aromatic rings align, will likely play a crucial role in the packing of the hydrogen-bonded chains, contributing significantly to the overall lattice energy.
-
C-H···π Interactions: The ethyl bridge and the aromatic C-H bonds can act as weak hydrogen bond donors to the π-systems of neighboring molecules, further stabilizing the three-dimensional architecture.
Caption: Anticipated primary intermolecular interactions in the crystal lattice.
Prospective Hirshfeld Surface Analysis
To provide a quantitative and visual understanding of the intermolecular contacts, Hirshfeld surface analysis would be employed. [8][9]This powerful tool maps the close contacts a molecule makes within its crystal environment.
-
d_norm Surface: A surface mapped with the normalized contact distance (d_norm) would visually highlight key interactions. Red spots on the surface would indicate contacts shorter than the van der Waals radii, pinpointing the locations of strong hydrogen bonds (around the amine groups). [7]* 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ). [9] * Sharp, distinct spikes at low dᵢ and dₑ values would correspond to the N-H···N hydrogen bonds.
-
A broader distribution of points in the central region would represent the numerous H···H contacts, which often comprise the largest surface area.
-
"Wings" appearing in the upper-left and lower-right of the plot would be characteristic of C-H···π and π-π stacking interactions.
-
| Contact Type | Expected Contribution | Significance |
| H···H | 40 - 50% | Represents the largest surface area, van der Waals packing. |
| C···H / H···C | 25 - 35% | Indicates C-H···π and general van der Waals contacts. |
| N···H / H···N | 10 - 20% | Quantifies the crucial N-H···N hydrogen bonds. |
| C···C | 5 - 10% | Corresponds to π-π stacking interactions. |
Caption: Prospective breakdown of intermolecular contacts from Hirshfeld surface analysis.
Conclusion
This technical guide has outlined a comprehensive, prospective pathway for the determination and analysis of the single-crystal structure of N-Phenethyl-benzene-1,4-diamine. By integrating robust protocols for synthesis and crystallization with advanced analytical techniques like SC-XRD and Hirshfeld surface analysis, a complete and insightful picture of the molecule's solid-state behavior can be achieved. The resulting structural data would be invaluable for professionals in drug development and materials science, enabling rational formulation design, polymorphism screening, and the optimization of material properties. This framework underscores the principle that a thorough understanding of a molecule begins with a definitive knowledge of its three-dimensional structure.
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
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Rohl, A. L., Moret, M., Kaminsky, W., Claborn, K., McKinnon, J. J., & Kahr, B. (2008). Hirshfeld Surfaces Identify Inadequacies in Computations of Intermolecular Interactions in Crystals: Pentamorphic 1,8-Dihydroxyanthraquinone. Crystal Growth & Design, 8(12), 4517–4525. [Link]
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Karaush-Karmazin, N. M., Minaev, B. F., Minaeva, V. A., Panchenko, O. O., & Ågren, H. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. EURASIAN JOURNAL OF CHEMISTRY. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
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Morita, E. (1967). Syntheses of novel substituted p-phenylenediamines. Canadian Journal of Chemistry, 45(2), 173-178. [Link]
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Tian, Z., et al. (2022). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Environmental Science & Technology Letters. [Link]
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Budzianowski, A., & Katrusiak, A. (2016). 1,2-Diaminoethane in phase III – several stages of the single-crystal growth. ResearchGate. [Link]
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Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. [Link]
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Naumov, P. (2021). Determining the mechanisms of deformation in flexible crystals using micro-focus X-ray diffraction. ResearchGate. [Link]
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Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. [Link]
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Du, W., et al. (2024). Conformationally Constrained Bidentate Ligands Drive Record-High NIR Quantum Yield in Cu Nanoclusters. Journal of the American Chemical Society. [Link]
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Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8-14. [Link]
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Cambridge Crystallographic Data Centre. Structural Chemistry Data, Software, and Insights. CCDC. [Link]
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Li, C., et al. (2022). Surface Morphology and Microstructure Evolution of Single Crystal Diamond during Different Homoepitaxial Growth Stages. MDPI. [Link]
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Ames Laboratory. (2013). Ames Lab 101: Single Crystal Growth. YouTube. [Link]
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Bolshakov, A. P., et al. (2012). Growth of Single-Crystal Diamonds in Microwave Plasma. ResearchGate. [Link]
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Introduction: The Critical Role of Solubility in the Application of N-Phenethyl-benzene-1,4-diamine
An In-Depth Technical Guide to the Solubility of N-Phenethyl-benzene-1,4-diamine
N-Phenethyl-benzene-1,4-diamine is an aromatic amine with potential applications in materials science and as an intermediate in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a polar aniline moiety and a nonpolar phenethyl group, presents a unique solubility profile that is critical to its utility. In drug development, the aqueous solubility of a compound is a primary determinant of its oral bioavailability.[2] For researchers and formulation scientists, a comprehensive understanding of a compound's solubility in a range of solvents is fundamental to designing effective delivery systems, developing robust synthetic routes, and ensuring reproducible experimental outcomes.[3]
This technical guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of N-Phenethyl-benzene-1,4-diamine. It is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and actionable protocols to accurately characterize this important molecule.
Theoretical Framework: Predicting the Solubility of N-Phenethyl-benzene-1,4-diamine
The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The structure of N-Phenethyl-benzene-1,4-diamine contains both polar and nonpolar regions, suggesting a nuanced solubility behavior.
Key Structural Features Influencing Solubility:
-
Aromatic Amine Groups: The two amine groups on the phenylenediamine ring are capable of acting as both hydrogen bond donors and acceptors. This imparts a degree of polarity to the molecule and suggests potential solubility in protic and polar aprotic solvents.[5]
-
Phenethyl Group: The nonpolar phenethyl group contributes to the molecule's hydrophobicity. As the size of the hydrocarbon portion of an amine increases, its solubility in water is expected to decrease, while its solubility in nonpolar organic solvents should increase.[6][7]
-
Aromatic Rings: The two benzene rings in the structure are hydrophobic and will favor interactions with nonpolar solvents.
Based on these features, it can be predicted that N-Phenethyl-benzene-1,4-diamine will exhibit limited solubility in water and higher solubility in organic solvents, particularly those with intermediate polarity that can interact with both the polar amine groups and the nonpolar hydrocarbon structure.
Caption: Factors influencing the solubility of N-Phenethyl-benzene-1,4-diamine.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[9][10]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Step-by-Step Methodology
-
Preparation of Materials:
-
Select a range of solvents covering different polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane). For pharmaceutical applications, aqueous buffers at pH 1.2, 4.5, and 6.8 are essential to simulate physiological conditions.[10][11]
-
Ensure all solvents are of high purity (e.g., HPLC grade).[12]
-
Weigh an excess amount of N-Phenethyl-benzene-1,4-diamine into individual glass vials. The excess is critical to ensure that a saturated solution is formed.[13]
-
-
Equilibration:
-
Add a precise volume of the chosen solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C for general chemistry or 37 °C for biopharmaceutical studies).[10]
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium. The time to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.[14]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid. This step is crucial for obtaining a clear supernatant for analysis.[8]
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of N-Phenethyl-benzene-1,4-diamine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Reporting and Interpretation:
-
Perform each solubility measurement in triplicate to ensure the reliability of the results.[10]
-
Calculate the solubility in appropriate units (e.g., mg/mL, µg/mL, or Molarity).
-
Report the results as the mean ± standard deviation.
-
Data Presentation: A Framework for Reporting Solubility
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.
Table 1: Predicted and Experimentally Determined Solubility of N-Phenethyl-benzene-1,4-diamine in Various Solvents at 25°C
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Water | 10.2 | Very Low | To be determined |
| Methanol | 5.1 | Moderate to High | To be determined |
| Ethanol | 4.3 | Moderate to High | To be determined |
| Acetonitrile | 5.8 | Moderate | To be determined |
| Acetone | 5.1 | Moderate | To be determined |
| Dichloromethane | 3.1 | High | To be determined |
| Toluene | 2.4 | High | To be determined |
| Hexane | 0.1 | Low | To be determined |
Table 2: Aqueous Solubility of N-Phenethyl-benzene-1,4-diamine at Different pH Values (37°C)
| Aqueous Buffer | pH | Predicted Solubility | Experimental Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | Moderate (as salt) | To be determined |
| Acetate Buffer | 4.5 | Low | To be determined |
| Phosphate Buffer | 6.8 | Low | To be determined |
Note: The amine groups of N-Phenethyl-benzene-1,4-diamine are basic and will be protonated at low pH, likely forming a more soluble salt.
Conclusion: A Pathway to Comprehensive Characterization
While specific experimental data for the solubility of N-Phenethyl-benzene-1,4-diamine is not yet widely available, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior. By employing the robust and validated shake-flask protocol detailed in this guide, researchers can confidently and accurately determine its solubility profile. This essential data will empower scientists in drug development and materials science to optimize their formulations, synthetic strategies, and experimental designs, ultimately accelerating the path from discovery to application.
References
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United States Pharmacopeia. General Chapter, 〈1236〉 Solubility Measurements. USP-NF. Rockville, MD: United States Pharmacopeia. [Link][9][15][16]
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World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937, 2006. [Link][14]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. 2019. [Link][10]
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European Medicines Agency. ICH guideline M9 on biopharmaceutics classification system-based biowaivers. 2020. [Link][11]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567. [Link][17]
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Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18-28. [Link][18]
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OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. [Link][19][20]
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Glomme, A., & März, J. (2011). Harmonization of equilibrium solubility measurements for poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 44(1-2), 10-16. [Link][8]
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U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. [Link][12]
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An In-Depth Technical Guide to the Potential Mechanisms of Action of N-Phenethyl-benzene-1,4-diamine
Introduction
N-Phenethyl-benzene-1,4-diamine is a derivative of p-phenylenediamine (PPD), a compound with a rich history in industrial applications and a subject of extensive toxicological and immunological research.[1][2] While data directly pertaining to the N-phenethyl derivative is sparse, its structural analogy to the well-characterized PPD family allows for a robust, mechanism-based exploration of its potential biological activities. This guide synthesizes established principles from related compounds to propose and detail the most probable mechanisms of action for N-Phenethyl-benzene-1,4-diamine, providing a foundational framework for future research and development.
The core of this molecule's activity is predicated on the chemistry of its benzene-1,4-diamine core. This structure is highly susceptible to oxidation, a property that is the wellspring of both its utility as an antioxidant and its notoriety as a skin sensitizer.[3][4] The addition of a phenethyl group to one of the amine nitrogens is expected to significantly modulate its physicochemical properties—such as lipophilicity and steric hindrance—thereby influencing its metabolic fate, target interactions, and overall biological profile. This document will dissect these potential mechanisms, from radical scavenging to immune system activation, and propose robust experimental workflows for their validation.
Section 1: Physicochemical Profile and Structural Analysis
Understanding the molecular properties of N-Phenethyl-benzene-1,4-diamine is fundamental to predicting its behavior in biological systems.
Chemical Identity:
-
IUPAC Name: N1-(2-phenylethyl)benzene-1,4-diamine[5]
-
CAS Number: 39563-55-8[6]
-
Molecular Formula: C₁₄H₁₆N₂[6]
-
Molecular Weight: 212.29 g/mol [6]
| Property | Predicted Value | Significance in Mechanistic Action |
| LogP (Octanol-Water Partition Coefficient) | ~3.1 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability and skin absorption.[7] |
| pKa (Acid Dissociation Constant) | Amine groups estimated ~6.3 and ~3.0 | The basicity of the amine groups is critical for hydrogen atom transfer in antioxidant reactions and for potential interactions with biological macromolecules.[1] |
| Polar Surface Area (PSA) | ~38.1 Ų | A low PSA further supports the likelihood of good cell membrane penetration.[7] |
The phenethyl substituent distinguishes this molecule from common PPD derivatives like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).[3] This group adds significant bulk and lipophilicity compared to the unsubstituted parent PPD, which likely enhances its solubility in lipid-rich environments such as the stratum corneum and cell membranes, potentially increasing its bioavailability and residence time in tissues.
Section 2: The Antioxidant Mechanism of Action: Radical Scavenging
The primary and most well-established mechanism for PPD derivatives is their function as antioxidants, particularly in industrial settings to prevent the degradation of rubber.[1][3] This activity is directly translatable to a biological context, where the molecule can intercept and neutralize damaging free radicals.
The Hydrogen Atom Transfer (HAT) Pathway
The principal antioxidant mechanism is Hydrogen Atom Transfer (HAT). PPD derivatives interrupt the chain reactions of lipid peroxidation and other oxidative processes by donating a hydrogen atom from one of their amine groups to a peroxy radical (ROO•). This action neutralizes the reactive radical and generates a stabilized aminyl radical (ArNH•) from the parent molecule. This aminyl radical is significantly less reactive than the initial free radical, effectively terminating the oxidative cascade.[3]
The phenethyl group's electron-donating nature may further stabilize the resulting aminyl radical, potentially enhancing its antioxidant capacity relative to the parent PPD.
Caption: Bioactivation pathway leading to immune sensitization.
Experimental Protocol: In Vitro Peptide Reactivity Assay
This assay assesses the potential of a chemical to act as a sensitizer by measuring its reactivity towards model synthetic peptides containing cysteine and lysine.
Objective: To quantify the depletion of nucleophilic peptides upon incubation with N-Phenethyl-benzene-1,4-diamine as an indicator of haptenation potential.
Methodology:
-
Reagent Preparation:
-
Synthesize or procure peptides containing a single cysteine or lysine residue (e.g., Ac-RFAACAA-COOH and Ac-RFAAKAA-COOH).
-
Prepare a 100 mM stock solution of the test compound in a suitable solvent like acetonitrile.
-
-
Incubation:
-
Incubate the test compound with each peptide at a defined molar ratio (e.g., 1:10 peptide:compound for cysteine, 1:50 for lysine) in an aqueous buffer (pH 7.4) for 24 hours at 25°C.
-
-
Analysis:
-
Following incubation, analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantify the remaining concentration of the unreacted peptide by measuring its peak area and comparing it to a control incubation without the test compound.
-
-
Data Interpretation:
-
Calculate the percentage of peptide depletion.
-
Significant depletion of either peptide (typically >10-15%) indicates that the compound is reactive and has a high potential to act as a skin sensitizer by forming covalent adducts with proteins.
-
Section 4: Metabolic Fate and Detoxification
The biological effect of N-Phenethyl-benzene-1,4-diamine is governed by the balance between metabolic detoxification and activation. Drawing parallels from PPD, two key pathways are paramount. [8]
-
Detoxification (N-Acetylation): The primary route for rendering PPDs harmless is N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes in the skin and liver. This process adds an acetyl group to the free amine, creating a less reactive and more water-soluble metabolite that can be easily excreted. [8]* Activation (Oxidation): As described in Section 3, the portion of the compound that is not acetylated is susceptible to oxidation, leading to the formation of sensitizing haptens. [4][8] The presence of the bulky phenethyl group may influence the rate of N-acetylation on the substituted nitrogen due to steric hindrance, potentially altering the balance between detoxification and activation compared to unsubstituted PPD.
Experimental Protocol: In Vitro Metabolic Stability using Liver Microsomes
Objective: To determine the rate at which N-Phenethyl-benzene-1,4-diamine is metabolized by hepatic enzymes.
Methodology:
-
Incubation Mixture:
-
Prepare an incubation mixture containing pooled human liver microsomes (HLMs), NADPH (as a cofactor for P450 enzymes), and a phosphate buffer (pH 7.4).
-
-
Reaction Initiation:
-
Pre-warm the HLM mixture to 37°C.
-
Add N-Phenethyl-benzene-1,4-diamine (at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining parent compound concentration against time.
-
The slope of the linear portion of this curve corresponds to the rate of elimination. From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int). A short half-life indicates rapid metabolism.
-
Section 5: Hypothesized Novel Mechanisms of Action
While antioxidant and immunological activities are the most probable mechanisms, the benzene-1,4-diamine scaffold appears in compounds with other biological functions.
Inhibition of Oxidative Phosphorylation (OXPHOS)
Recent research has identified benzene-1,4-disulfonamide derivatives as potent inhibitors of Complex I in the mitochondrial electron transport chain. [9]This inhibition disrupts cellular ATP production, a strategy being explored for cancer therapy. [9]Given the structural similarity, it is plausible that N-Phenethyl-benzene-1,4-diamine or its metabolites could interact with components of the OXPHOS pathway. This would represent a novel, and potentially therapeutically relevant, mechanism of action.
Proposed Screening Experiment:
-
Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. Cells (e.g., pancreatic cancer cell lines like MIA PaCa-2) could be treated with N-Phenethyl-benzene-1,4-diamine to observe any dose-dependent decrease in OCR, which would be strong evidence for OXPHOS inhibition.
Section 6: Integrated Toxicological Profile
The toxicological profile of N-Phenethyl-benzene-1,4-diamine can be inferred from data on PPD and its analogs.
-
Acute Toxicity: PPD is classified as toxic if swallowed, in contact with skin, or if inhaled. [10]N-Phenethyl-benzene-1,4-diamine is also flagged with warnings for acute oral, dermal, and inhalation toxicity. [7]* Skin and Eye Irritation: The compound is predicted to cause skin and serious eye irritation. [7]* Skin Sensitization: As detailed extensively, this is the most critical hazard. PPD is an extreme sensitizer, and this derivative is highly likely to share this property. [8]* Organ Toxicity: PPD has been shown to cause damage to the kidneys, heart, and musculoskeletal system upon ingestion. [10]* Genotoxicity & Carcinogenicity: In vivo studies on PPD have generally shown negative results for genotoxicity. [11]Carcinogenicity data is inconclusive, though some concern exists when PPD is mixed with hydrogen peroxide, as in hair dyes. [11] The increased lipophilicity of the phenethyl derivative could potentially lead to greater systemic absorption and distribution, which may alter the target organ toxicity profile compared to PPD.
Conclusion
The mechanism of action of N-Phenethyl-benzene-1,4-diamine is likely multifaceted, dominated by two opposing but interconnected pathways rooted in its redox-active diamine core. On one hand, it functions as a potent antioxidant through radical scavenging via hydrogen atom transfer. On the other, this same reactivity allows for its bioactivation into an electrophilic hapten, leading to a high potential for immunological sensitization . Its ultimate biological and toxicological impact in a given system will be dictated by the delicate balance between metabolic detoxification via N-acetylation and this oxidative activation. Furthermore, the possibility of novel mechanisms, such as the inhibition of mitochondrial respiration, warrants investigation. The experimental frameworks provided in this guide offer a clear path forward for elucidating the precise activities of this compound and harnessing its properties for future applications.
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An In-Depth Technical Guide to the Thermogravimetric Analysis of N-Phenethyl-benzene-1,4-diamine
Introduction: Unveiling the Thermal Behavior of a Key Aromatic Diamine
N-Phenethyl-benzene-1,4-diamine, a substituted aromatic amine, belongs to a class of compounds widely utilized in the chemical and materials science industries. Its unique structure, featuring a phenethyl group attached to a p-phenylenediamine core, imparts specific properties that make it a valuable component in the synthesis of polymers, dyes, and as an antioxidant. The thermal stability of this molecule is a critical parameter that dictates its processing conditions, application limits, and degradation pathways.
Core Principles: The "Why" Behind the TGA Experiment
The primary objective of performing TGA on N-Phenethyl-benzene-1,4-diamine is to determine its thermal stability and decomposition profile. The covalent bonds within the molecule, particularly the C-N bonds and the aromatic rings, will rupture at elevated temperatures, leading to the evolution of volatile fragments and a corresponding decrease in mass. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability.
The choice of atmosphere—typically an inert gas like nitrogen or a reactive gas like air—is crucial. An inert atmosphere allows for the study of the inherent thermal degradation of the molecule in the absence of oxidation. Conversely, an air or oxygen atmosphere provides insights into the thermo-oxidative stability of the compound, which is often more relevant to real-world applications where materials are exposed to air at elevated temperatures.
Experimental Protocol: A Self-Validating System for TGA
This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained thermogravimetric data. It is based on established international standards such as ASTM E1131 and ISO 11358.
Instrumentation and Calibration
-
Apparatus: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of a linear heating rate up to at least 600°C is required. The system must have precise temperature control and the ability to maintain a controlled purge gas atmosphere.
-
Calibration:
-
Temperature Calibration: Calibrate the temperature sensor of the TGA instrument using appropriate Curie point standards (e.g., nickel and iron) to ensure accurate temperature measurements across the desired range.
-
Mass Calibration: Verify the accuracy of the microbalance using certified calibration weights.
-
Step-by-Step Experimental Procedure
-
Sample Preparation:
-
Ensure the N-Phenethyl-benzene-1,4-diamine sample is homogenous and representative of the batch being tested.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically platinum or alumina). A smaller sample size minimizes thermal gradients within the sample.
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Seal the furnace and begin purging with the selected gas (e.g., high-purity nitrogen or dry air) at a constant flow rate of 50-100 mL/min. This ensures a consistent and inert (or oxidative) environment.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C for 10-15 minutes to allow for thermal and atmospheric stabilization.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. This heating rate is a common starting point and can be adjusted to study the kinetics of decomposition in more detail.
-
-
Data Acquisition:
-
Continuously record the sample mass and temperature throughout the experiment.
-
The data is typically plotted as percent mass loss versus temperature, generating a TGA thermogram. The first derivative of this curve (DTG curve), which shows the rate of mass loss, is also plotted to aid in identifying the temperatures of maximum decomposition rates.
-
Expected Results and Mechanistic Interpretation
Due to the absence of specific TGA data for N-Phenethyl-benzene-1,4-diamine in the public domain, the following interpretation is based on the known thermal behavior of p-phenylenediamine and its N-substituted derivatives.
Anticipated TGA and DTG Profile
The TGA thermogram of N-Phenethyl-benzene-1,4-diamine is expected to exhibit a single, significant weight loss step in an inert atmosphere, corresponding to its thermal decomposition.
-
Initial Stability: The compound is anticipated to be thermally stable up to a relatively high temperature, likely in the range of 200-250°C.
-
Decomposition Onset (Tonset): The onset of decomposition, where significant mass loss begins, is expected to occur above 250°C.
-
Maximum Decomposition Rate (Tmax): The DTG curve will show a peak corresponding to the temperature of the maximum rate of decomposition. For substituted p-phenylenediamines, this is often observed in the range of 300-450°C.
-
Final Residue: The amount of residual mass at the end of the experiment in a nitrogen atmosphere is expected to be low, indicating that the decomposition products are largely volatile.
Data Presentation: A Representative TGA Profile
The following table summarizes the expected key thermal decomposition parameters for N-Phenethyl-benzene-1,4-diamine based on analogous compounds.
| Parameter | Expected Value Range | Description |
| Tonset (°C) | 250 - 300 | The temperature at which significant thermal decomposition begins. |
| Tmax (°C) | 300 - 450 | The temperature of the maximum rate of mass loss, as indicated by the peak of the DTG curve. |
| Mass Loss (%) | > 95% | The total percentage of mass lost during the primary decomposition step. |
| Char Yield at 600°C (%) | < 5% | The percentage of non-volatile residue remaining at the end of the analysis in an inert atmosphere. |
Causality of Decomposition
The thermal degradation of N-Phenethyl-benzene-1,4-diamine is expected to proceed via a free-radical mechanism. At elevated temperatures, the weaker bonds in the molecule are likely to cleave first. The C-N bond between the phenethyl group and the benzene ring is a potential initial site of cleavage. Subsequent fragmentation of the phenethyl group and the p-phenylenediamine core would follow, leading to the formation of smaller, volatile molecules. Upon heating to decomposition, it is expected to emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]
Conclusion: Synthesizing Data for Actionable Insights
This technical guide provides a comprehensive methodology for the thermogravimetric analysis of N-Phenethyl-benzene-1,4-diamine. By adhering to the detailed experimental protocol grounded in international standards, researchers can obtain reliable and reproducible data on the thermal stability of this important aromatic amine. Although specific experimental data for the title compound is currently limited, the analysis of structurally related p-phenylenediamine derivatives provides a strong basis for predicting its thermal behavior. The expected high thermal stability, with decomposition likely commencing above 250°C, underscores its suitability for applications requiring performance at elevated temperatures. This guide serves as a valuable resource for scientists and professionals in materials science and drug development, enabling them to make informed decisions regarding the processing and application of N-Phenethyl-benzene-1,4-diamine.
References
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,
-
ISO 11358-1:2014, Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles, International Organization for Standardization, Geneva, CH, 2014,
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N-Phenethyl-benzene-1,4-diamine derivatives and their synthesis
An In-depth Technical Guide on the Synthesis and Applications of N-Phenethyl-benzene-1,4-diamine Derivatives
Introduction: A Versatile Scaffold in Industry and Medicine
N-Phenethyl-benzene-1,4-diamine derivatives represent a class of organic compounds built upon a p-phenylenediamine core. This core structure consists of a benzene ring substituted with two amino groups at the para (1 and 4) positions. The defining feature of this class is the presence of a phenethyl group attached to one of the nitrogen atoms. This versatile scaffold has found significant utility in industrial applications, particularly as a highly effective antidegradant in rubber manufacturing.[1] More recently, the structural motifs present in these molecules have garnered interest in medicinal chemistry, where the p-phenylenediamine core and phenethyl substituents are found in various biologically active agents, suggesting a promising future in drug development.[2][3]
This guide provides a comprehensive overview of the synthesis, characterization, and applications of N-Phenethyl-benzene-1,4-diamine derivatives, aimed at researchers and development scientists. We will delve into the mechanistic rationale behind common synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships that govern their function.
Core Synthesis Strategies
The synthesis of N-Phenethyl-benzene-1,4-diamine derivatives can be broadly achieved through two primary and highly effective pathways: Reductive Amination and Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the second amino group.
Strategy 1: Two-Step Reductive Amination
This is a widely employed industrial method, particularly for derivatives where the second amine is also substituted (e.g., with a phenyl group).[1] The process occurs in two distinct, high-yielding steps.
-
Condensation to Form a Schiff Base (Ketimine): The first step involves the acid-catalyzed condensation of a 4-aminodiphenylamine with a substituted acetophenone. The acid catalyst (e.g., bleaching clay, p-toluenesulfonic acid) protonates the carbonyl oxygen of the acetophenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. To drive the reaction equilibrium towards the product, the water formed as a byproduct is continuously removed, typically via azeotropic distillation using a solvent like toluene or xylene.[1] This results in the formation of a stable N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine intermediate.
-
Catalytic Hydrogenation: The C=N double bond of the intermediate ketimine is then reduced to a single bond. This is achieved through catalytic hydrogenation, where the intermediate is reacted with hydrogen gas in the presence of a heterogeneous catalyst.[1] Common catalysts for this step include copper-chromite (Adkins catalyst) or palladium on carbon (Pd/C).[1][4] This step yields the final N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine product with high purity.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This pathway offers greater flexibility for creating derivatives with an unsubstituted second amino group and is a cornerstone of medicinal chemistry library synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with a 4-nitrohalobenzene, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack. Phenethylamine is then reacted with the 4-nitrohalobenzene, displacing the halide to form N-phenethyl-4-nitroaniline. This reaction is typically carried out in a polar aprotic solvent like DMSO or DMF and may be facilitated by a non-nucleophilic base like potassium carbonate to scavenge the resulting acid.[4]
-
Nitro Group Reduction: The final step is the reduction of the nitro group to a primary amine. This is a standard and highly efficient transformation. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, or chemical reduction using reagents like tin(II) chloride in hydrochloric acid.[4] This step selectively reduces the nitro group without affecting the aromatic rings or the other amine, yielding the desired N-phenethyl-benzene-1,4-diamine.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of specific derivatives, grounded in established chemical literature.
Protocol 1: Synthesis of N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine
(Adapted from patent literature[1])
Objective: To synthesize N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine via a two-step reductive amination.
Materials:
-
4-Aminodiphenylamine (4-ADPA)
-
Acetophenone
-
Toluene (as solvent and azeotroping agent)
-
Acidic bleaching clay (as catalyst)
-
Copper-chromite (Adkins) hydrogenation catalyst
-
Hydrogen gas (H₂)
Step 1: Condensation
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charging Reactants: Charge the flask with 4-aminodiphenylamine, a 1.1 to 1.5 molar excess of acetophenone, toluene (approx. 500 ml per kg of 4-ADPA), and a catalytic amount of acidic bleaching clay.
-
Azeotropic Distillation: Heat the mixture to reflux. Toluene and water will form an azeotrope, which will distill into the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
-
Monitoring Reaction: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the condensation. The reaction is intentionally run to incomplete conversion of 4-ADPA to ensure high purity of the intermediate.[1]
-
Workup: Cool the reaction mixture. The product, N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine, may crystallize upon cooling or can be isolated after partial removal of the solvent under reduced pressure.
Step 2: Hydrogenation
-
Reactor Setup: Transfer the isolated intermediate into a high-pressure hydrogenation reactor. Dissolve the crystals in fresh toluene.
-
Catalyst Addition: Add the Adkins copper-chromite catalyst (approx. 1.0% by weight).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas. Heat the reactor and stir the mixture. The reaction is complete when hydrogen uptake ceases.
-
Isolation and Purification: Cool the reactor and vent the hydrogen. Filter the reaction mixture to remove the catalyst. The toluene is then removed by distillation under reduced pressure. The final product, N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine, is obtained as a solid. Purity can be assessed by HPLC.
Protocol 2: Synthesis of N-phenethyl-benzene-1,4-diamine
(Conceptual protocol based on analogous syntheses[4])
Objective: To synthesize N-phenethyl-benzene-1,4-diamine via SNAr and subsequent nitro reduction.
Materials:
-
1-Fluoro-4-nitrobenzene
-
Phenethylamine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Step 1: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in DMSO.
-
Reagent Addition: Add potassium carbonate (1.5 eq) and phenethylamine (1.2 eq).
-
Reaction: Stir the mixture at 90 °C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude N-phenethyl-4-nitroaniline by silica gel column chromatography.
Step 2: Nitro Group Reduction
-
Reaction Setup: Dissolve the purified N-phenethyl-4-nitroaniline from the previous step in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon). Stir the mixture vigorously under a hydrogen atmosphere at room temperature overnight.
-
Workup and Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, N-phenethyl-benzene-1,4-diamine.
Applications and Biological Significance
Industrial Application: Antidegradants in Elastomers
The primary commercial use of N-aryl-N'-phenethyl-p-phenylenediamines is as antidegradants for rubber vulcanizates.[1] They function as powerful antioxidants and antiozonants, protecting rubber products from degradation caused by exposure to oxygen, ozone, heat, and fatigue. They are often used in combination with other p-phenylenediamine derivatives like N-(1,3-dimethylbutyl)-N'-phenyl-1,4-phenylenediamine (6PPD) to achieve a synergistic protective effect.[1]
Potential in Medicinal Chemistry
While not yet established as drugs, N-phenethyl-benzene-1,4-diamine derivatives contain structural features common to many pharmacologically active molecules. The p-phenylenediamine scaffold is a known "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets.
A notable example is the discovery of benzene-1,4-disulfonamides as potent inhibitors of oxidative phosphorylation (OXPHOS) in cancer cells.[3] The lead compound in that study features a chiral phenylethylamine moiety attached to a sulfonamide, which is conceptually related to the N-phenethyl group. This suggests that the N-phenethyl-benzene-1,4-diamine core could serve as a valuable starting point for developing novel anticancer agents targeting cellular metabolism.
Structure-Activity Relationships (SAR)
Understanding how molecular modifications affect biological activity is critical for drug development. An SAR study involves synthesizing a library of related compounds and evaluating their efficacy to identify key structural features required for potency and selectivity.
For a hypothetical N-phenethyl-benzene-1,4-diamine scaffold being developed as a kinase inhibitor, an SAR campaign might explore:
-
R1 Substitutions: Adding various groups (e.g., methyl, chloro, methoxy) to the phenethyl ring to probe for beneficial steric or electronic interactions in the target's binding pocket.
-
R2 Substitutions: Modifying the second amine with different alkyl or aryl groups to modulate solubility, cell permeability, and target engagement.
In the development of OXPHOS inhibitors, researchers found that the (R)-enantiomer of their lead compound was over 30 times more potent than the (S)-enantiomer, highlighting the critical importance of stereochemistry in target binding.[3] This type of data is essential for guiding lead optimization toward a clinical candidate.
Conclusion
N-Phenethyl-benzene-1,4-diamine derivatives are compounds with established industrial importance and significant untapped potential in the field of medicinal chemistry. Their synthesis is well-understood and can be accomplished through robust and scalable methods like reductive amination or flexible routes involving nucleophilic aromatic substitution. As antidegradants, they play a crucial role in extending the lifespan of polymer products. As potential pharmaceutical scaffolds, they offer a rich starting point for the design of novel therapeutics targeting a range of diseases. Future research will likely focus on exploring the vast chemical space around this core structure to unlock new biological activities and develop next-generation materials and medicines.
References
- WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
-
1-N-(1-phenylethyl)benzene-1,4-diamine - PubChem. [Link]
- EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines.
-
method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof - WIPO Patentscope. [Link]
- US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.
- CN102249986B - Preparation method of N-phenethyl-4-anilinopiperidine.
-
Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study - MDPI. [Link]
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FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry. [Link]
-
Use of Diamines Containing the α-Phenylethyl Group as Chiral Ligands in the Asymmetric Hydrosilylation of Prochiral Ketones. - ResearchGate. [Link]
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review on phenylene diamine (preparation , reaction , biological applications , bio-uses) - ResearchGate. [Link]
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Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. [Link]
-
1,4-Benzenediamine - NIST WebBook. [Link]
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- 3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
The Genesis of a Key Intermediate: A Technical Guide to the Synthesis of N-Phenethyl-benzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenethyl Phenylenediamine Moiety
N-Phenethyl-benzene-1,4-diamine is an aromatic diamine that incorporates both a phenethylamine skeleton and a p-phenylenediamine core. This unique structural amalgamation makes it a valuable intermediate in the synthesis of a diverse range of chemical entities, from potential pharmaceutical agents to materials with specific electronic properties. The phenethylamine motif is a well-known pharmacophore present in numerous neurotransmitters and drugs, while the p-phenylenediamine unit is a classic component of dyes, antioxidants, and polymers. The combination of these two structures in N-phenethyl-benzene-1,4-diamine creates a versatile building block for further chemical elaboration. This guide provides an in-depth exploration of the likely synthetic origins and detailed methodologies for the preparation of this important compound.
Core Synthetic Strategies: A Tale of Two Pathways
While a singular "discovery" paper for N-Phenethyl-benzene-1,4-diamine is not readily apparent in the chemical literature, its synthesis can be logically approached through two primary and well-established organic chemistry transformations: reductive amination and direct N-alkylation . The choice between these pathways often depends on the availability of starting materials, desired scale, and selectivity considerations.
Pathway 1: Reductive Amination of Phenylacetaldehyde with p-Phenylenediamine
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] In the context of synthesizing N-Phenethyl-benzene-1,4-diamine, this pathway involves the reaction of phenylacetaldehyde with p-phenylenediamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Causality of Experimental Choices:
-
Formation of the Imine: The initial reaction between the aldehyde and the primary amine of p-phenylenediamine is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
In Situ Reduction: The intermediate imine is often not isolated but is immediately reduced to the more stable amine. This prevents potential side reactions of the imine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent that can be used in a one-pot reaction.[1]
-
Stoichiometry Control: A key challenge is controlling the selectivity of the reaction. p-Phenylenediamine has two primary amino groups. To favor mono-alkylation, a molar excess of p-phenylenediamine relative to phenylacetaldehyde is often used. This statistical approach increases the probability that a molecule of phenylacetaldehyde will react with an unreacted p-phenylenediamine molecule rather than the already mono-alkylated product.
Visualizing the Reductive Amination Pathway:
Caption: Reductive amination pathway for the synthesis of N-Phenethyl-benzene-1,4-diamine.
Detailed Experimental Protocol for Reductive Amination:
-
Reaction Setup: To a solution of p-phenylenediamine (2.0 equivalents) in a suitable solvent such as methanol or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of acetic acid (0.1 equivalents).
-
Addition of Aldehyde: Slowly add phenylacetaldehyde (1.0 equivalent) to the stirred solution at room temperature.
-
Imine Formation: Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent. Add the reducing agent portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-Phenethyl-benzene-1,4-diamine.
Pathway 2: Direct N-Alkylation of p-Phenylenediamine with a Phenethyl Halide
Direct N-alkylation is another fundamental approach to forming C-N bonds. This pathway involves the nucleophilic substitution of a halide (typically bromide or iodide) from a phenethyl electrophile by the primary amine of p-phenylenediamine.
Causality of Experimental Choices:
-
Nucleophilic Substitution (Sₙ2): The reaction proceeds via an Sₙ2 mechanism where the lone pair of electrons on the nitrogen atom of p-phenylenediamine attacks the electrophilic carbon of the phenethyl halide, displacing the halide ion.
-
Choice of Halide: Phenethyl bromide is a commonly used and commercially available reagent for this transformation.[2] Phenethyl iodide could also be used and would be more reactive, but it is also more expensive and less stable.
-
Base: A base is required to neutralize the hydrohalic acid (HBr or HI) that is formed as a byproduct of the reaction. The choice of base is crucial for controlling selectivity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or a milder base like sodium bicarbonate (NaHCO₃). The base also serves to deprotonate the ammonium salt formed after the first alkylation, regenerating the free amine for potential over-alkylation.
-
Controlling Over-alkylation: Similar to reductive amination, di-alkylation is a significant potential side reaction. Using a large excess of p-phenylenediamine is a primary strategy to favor mono-alkylation. Slow, dropwise addition of the phenethyl halide to the amine solution can also help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.
Visualizing the N-Alkylation Pathway:
Caption: N-Alkylation pathway for the synthesis of N-Phenethyl-benzene-1,4-diamine.
Detailed Experimental Protocol for N-Alkylation:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine (3.0 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a suitable base, such as potassium carbonate (2.0 equivalents), to the solution.
-
Addition of Alkylating Agent: Slowly add phenethyl bromide (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and maintain it for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess p-phenylenediamine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-Phenethyl-benzene-1,4-diamine.
Comparative Analysis of Synthetic Pathways
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | p-Phenylenediamine, Phenylacetaldehyde | p-Phenylenediamine, Phenethyl Bromide |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃), Acid catalyst | Base (e.g., K₂CO₃) |
| Reaction Conditions | Typically milder (room temperature to gentle heating) | Often requires heating (60-80 °C) |
| Selectivity Control | Primarily through stoichiometry (excess diamine) | Stoichiometry and slow addition of alkylating agent |
| Byproducts | Water, borate salts | Hydrohalic acid salt of the base |
| Advantages | One-pot procedure, often cleaner reactions | Utilizes readily available phenethyl bromide |
| Disadvantages | Phenylacetaldehyde can be unstable and prone to self-condensation | Over-alkylation can be more pronounced |
Conclusion
The synthesis of N-Phenethyl-benzene-1,4-diamine, while not marked by a singular, celebrated discovery, is readily achievable through the application of fundamental and robust organic synthesis methodologies. Both reductive amination and direct N-alkylation offer viable pathways to this valuable intermediate. The choice of method will ultimately be guided by the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of minimizing side products. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in the efficient and logical synthesis of N-Phenethyl-benzene-1,4-diamine and its derivatives, paving the way for future discoveries in medicinal chemistry and materials science.
References
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Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link][3]
Sources
Methodological & Application
Application Notes and Protocols for the Use of N-Phenethyl-benzene-1,4-diamine in Organic Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and applications of N-Phenethyl-benzene-1,4-diamine, a versatile aromatic diamine in organic synthesis. The document details robust synthetic protocols for its preparation via N-alkylation and reductive amination pathways. Furthermore, it explores its utility as a key building block in the synthesis of azo dyes and high-performance polyamides, complete with step-by-step experimental procedures. This guide is intended to serve as a practical resource for researchers in organic chemistry, materials science, and medicinal chemistry, offering both theoretical insights and actionable protocols.
Introduction to N-Phenethyl-benzene-1,4-diamine
N-Phenethyl-benzene-1,4-diamine, with the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.29 g/mol , is an aromatic diamine characterized by the presence of a phenethyl group attached to one of the amino functionalities of a p-phenylenediamine core.[1][2] This structural feature imparts a unique combination of rigidity from the benzene ring and flexibility from the phenethyl moiety, making it a valuable intermediate in various synthetic applications. The presence of two nucleophilic nitrogen atoms at the para positions allows for its use as a versatile building block in the construction of a wide range of organic molecules and polymers.[3]
Key Properties:
| Property | Value | Reference |
| CAS Number | 39563-55-8 | [2] |
| Molecular Formula | C₁₄H₁₆N₂ | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
| Appearance | Typically a solid | - |
| Solubility | Soluble in common organic solvents | - |
Synthesis of N-Phenethyl-benzene-1,4-diamine
The synthesis of N-Phenethyl-benzene-1,4-diamine can be achieved through several routes. The two most common and practical approaches are the direct N-alkylation of p-phenylenediamine and the reductive amination of a suitable nitroaromatic precursor.
Synthetic Pathway Overview
Caption: Synthetic routes to N-Phenethyl-benzene-1,4-diamine.
Protocol 1: Synthesis via N-Alkylation of p-Phenylenediamine
This method involves the direct alkylation of p-phenylenediamine with 2-phenylethyl bromide. A key challenge in this approach is controlling the selectivity to favor mono-alkylation over di-alkylation, as the product is also nucleophilic. Using an excess of the starting diamine can help mitigate this issue.[4]
Reaction Scheme:
Materials:
-
p-Phenylenediamine
-
2-Phenylethyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (2.0 equivalents) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (2.5 equivalents) to the solution. Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Slowly add a solution of 2-phenylethyl bromide (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure N-Phenethyl-benzene-1,4-diamine.
Protocol 2: Synthesis via Reductive Amination
This two-step, one-pot procedure involves the initial formation of an imine from 4-nitroaniline and phenylacetaldehyde, followed by the in-situ reduction of both the imine and the nitro group. Reductive amination is a powerful tool for C-N bond formation and can offer high selectivity.[5][6]
Reaction Scheme:
Materials:
-
4-Nitroaniline
-
Phenylacetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or Dichloroethane (DCE)
-
Sodium bicarbonate solution, saturated
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 4-nitroaniline (1.0 equivalent) in methanol or DCE, add phenylacetaldehyde (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Extract the mixture with dichloromethane.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Applications in Organic Synthesis
N-Phenethyl-benzene-1,4-diamine serves as a valuable precursor in the synthesis of dyes and as a monomer in the creation of high-performance polymers.
Application as a Precursor for Azo Dyes
Aromatic amines are fundamental precursors in the synthesis of azo dyes.[7] The primary amino group of N-Phenethyl-benzene-1,4-diamine can be diazotized and then coupled with a suitable coupling component to form a highly conjugated azo dye.
Workflow for Azo Dye Synthesis:
Caption: Workflow for the synthesis of an azo dye.
Protocol 3: Synthesis of an Azo Dye
This protocol describes a representative synthesis of an azo dye using N-Phenethyl-benzene-1,4-diamine and naphthalen-2-ol as the coupling component.[8]
Materials:
-
N-Phenethyl-benzene-1,4-diamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Naphthalen-2-ol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve N-Phenethyl-benzene-1,4-diamine (1.0 equivalent) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
-
-
Coupling:
-
In a separate beaker, dissolve naphthalen-2-ol (1.0 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline naphthalen-2-ol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by suction filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
Application as a Monomer for Polyamide Synthesis
The diamine functionality of N-Phenethyl-benzene-1,4-diamine makes it an excellent monomer for the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polyamides may exhibit improved solubility and processing characteristics due to the presence of the flexible phenethyl group.[9]
Protocol 4: Synthesis of a Polyamide
This protocol outlines the synthesis of a polyamide via low-temperature solution polycondensation of N-Phenethyl-benzene-1,4-diamine with terephthaloyl chloride.
Materials:
-
N-Phenethyl-benzene-1,4-diamine
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl)
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Monomer Solution: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve N-Phenethyl-benzene-1,4-diamine (1.0 equivalent) and lithium chloride in anhydrous NMP.
-
Polymerization: Cool the solution to 0 °C and slowly add finely powdered terephthaloyl chloride (1.0 equivalent) under a nitrogen atmosphere.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with hot water and methanol to remove unreacted monomers and salts.
-
Drying: Dry the polyamide in a vacuum oven at 80-100 °C to a constant weight.
Safety and Handling
N-Phenethyl-benzene-1,4-diamine and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the specific chemicals used.
References
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Organic Syntheses. o-PHENYLENEDIAMINE. [Link]
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-
ResearchGate. Reductive amination of aldehydes and ketones with nitro compounds. (a).... [Link]
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Wikipedia. Reductive amination. [Link]
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MDPI. Functional Aromatic Polyamides. [Link]
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Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
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IRJET. Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. [Link]
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IMR Press. Aromatic amines: use in azo dye chemistry. [Link]
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
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-
The Synthesis of Azo Dyes. [Link]
- Google Patents. Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
-
ResearchGate. Synthesis of heterocyclic compounds from phenylene diamine. [Link]
-
PMC. Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. [Link]
-
PMC. Classifications, properties, recent synthesis and applications of azo dyes. [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
-
VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]
- Google Patents. A method for preparing N- (2 - phenylethyl) benzamide.
-
ResearchGate. Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. [Link]
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- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: N-Phenethyl-benzene-1,4-diamine as a Novel Antioxidant Agent
Prepared by: Gemini, Senior Application Scientist
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer[1][2]. This has spurred significant interest in the discovery and development of novel antioxidant compounds. The p-phenylenediamine (PPD) class of molecules has long been recognized for potent antioxidant and anti-degradant properties, primarily through a mechanism of radical scavenging via hydrogen donation[3][4].
This document provides a detailed technical guide on the application of N-Phenethyl-benzene-1,4-diamine, a specific derivative of the PPD family. While extensive research has been conducted on related compounds like N,N'-diphenyl-1,4-phenylenediamine (DPPD)[1][5], this guide will focus on establishing the foundational protocols for characterizing the antioxidant potential of N-Phenethyl-benzene-1,4-diamine. The methodologies outlined herein are designed for researchers in pharmacology, cell biology, and drug development to rigorously evaluate its efficacy from basic chemical assays to cell-based models.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for proper handling, formulation, and experimental design.
| Property | Value | Source |
| IUPAC Name | 4-N-(1-phenylethyl)benzene-1,4-diamine | PubChem[6] |
| Molecular Formula | C₁₄H₁₆N₂ | PubChem[6] |
| Molecular Weight | 212.29 g/mol | PubChem[6] |
| CAS Number | 39563-55-8 | Santa Cruz Biotechnology[7] |
| Canonical SMILES | CC(C1=CC=CC=C1)NC2=CC=C(C=C2)N | PubChem[6] |
| Polar Surface Area | 38.1 Ų | PubChem[6] |
Mechanism of Antioxidant Action: A p-Phenylenediamine Perspective
The antioxidant activity of N-Phenethyl-benzene-1,4-diamine is predicated on the established mechanism of the p-phenylenediamine scaffold. These compounds function as potent chain-breaking antioxidants. The core mechanism involves the donation of a hydrogen atom from one of the amine (-NH) groups to a highly reactive free radical (R•), thereby neutralizing it. This process generates a stabilized aminyl radical, which is less reactive due to resonance delocalization across the aromatic system. This disruption of the autocatalytic cycle of radical propagation is key to its protective effects[1][8]. The aminyl radical can further react with another free radical, ultimately leading to the formation of a stable benzoquinone-diimine (BQDI) structure, effectively terminating the radical chain reaction[4][8].
Application Notes for Researchers
-
Solubility and Stock Preparation : Due to its aromatic structure, N-Phenethyl-benzene-1,4-diamine is expected to have low aqueous solubility. For in vitro assays, prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol. Ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Preliminary Cytotoxicity Assessment : Before conducting cellular antioxidant assays, it is imperative to determine the non-toxic concentration range of the compound. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or neutral red uptake) on the selected cell line(s). This will establish the sub-lethal concentrations appropriate for evaluating antioxidant effects.
-
Use of Controls : All antioxidant assays must include appropriate controls. A positive control (e.g., Trolox, Ascorbic Acid, or N-acetylcysteine) provides a benchmark for antioxidant activity. A vehicle control (containing the same concentration of solvent as the test samples) is essential to rule out any effects of the solvent. A blank control (without the antioxidant) is necessary to measure the baseline reaction.
-
Potential for Pro-oxidant Activity : Researchers should be aware that under certain conditions (e.g., high concentrations, presence of transition metals), some antioxidant compounds can exhibit pro-oxidant effects. It is advisable to test a wide range of concentrations to identify the optimal therapeutic window.
Experimental Protocols: In Vitro Antioxidant Capacity
The following protocols provide standardized methods to assess the direct chemical antioxidant properties of N-Phenethyl-benzene-1,4-diamine.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow[9][10].
Materials:
-
N-Phenethyl-benzene-1,4-diamine
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Positive Control: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of N-Phenethyl-benzene-1,4-diamine in DMSO. Create serial dilutions (e.g., 0.1, 1, 10, 50, 100, 250 µM) in methanol.
-
Prepare a 0.1 mM DPPH working solution in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare serial dilutions of the positive control (e.g., Ascorbic acid) in methanol.
-
-
Assay Execution:
-
To a 96-well plate, add 100 µL of each sample dilution (or control/blank).
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.
-
For the blank, add 100 µL of methanol instead of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the DPPH solution without the sample).
-
Plot the % scavenging against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Example Data Presentation:
| Concentration (µM) | % DPPH Scavenging (Compound) | % DPPH Scavenging (Trolox) |
| 10 | 15.2 ± 1.1 | 25.4 ± 1.5 |
| 50 | 48.9 ± 2.3 | 65.1 ± 2.0 |
| 100 | 85.6 ± 3.1 | 92.3 ± 1.8 |
| IC₅₀ (µM) | 51.5 | 29.8 |
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm[11][12]. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol or Ethanol
-
Positive Control: Trolox
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Execution:
-
Prepare serial dilutions of N-Phenethyl-benzene-1,4-diamine and the Trolox standard as described in the DPPH protocol.
-
Add 10 µL of each sample dilution to a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
Principle: This assay moves beyond chemical reactions to measure antioxidant activity within a cellular environment. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (like DCFH-DA) by peroxyl radicals generated by AAPH within cultured cells.
Materials:
-
Human cell line (e.g., HepG2, Caco-2)
-
Cell culture medium (e.g., DMEM) and Fetal Bovine Serum (FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Positive Control: Quercetin or Trolox
-
Black, clear-bottom 96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Compound Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various non-toxic concentrations of N-Phenethyl-benzene-1,4-diamine (and controls) along with 25 µM DCFH-DA in treatment medium for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells again with PBS to remove excess probe and compound.
-
Add 600 µM AAPH to induce peroxyl radical formation.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence emission at 535 nm (with excitation at 485 nm) every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample.
-
Determine the CAA value: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control (AAPH only).
-
Safety and Handling
N-Phenethyl-benzene-1,4-diamine and its parent compound, p-phenylenediamine, are classified as hazardous. They can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and serious eye irritation[6][13]. Furthermore, p-phenylenediamines are known skin sensitizers and may cause an allergic reaction[14][15].
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.
-
Consult the Safety Data Sheet (SDS) for the specific compound before use.
References
-
El-Gohary, O. A., et al. (2022). N,N′-Diphenyl-1,4-phenylenediamine Antioxidant's Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats. MDPI. Available at: [Link]
-
León-Rivera, I., et al. (2019). Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines. MDPI. Available at: [Link]
- Spirek, M., et al. (2005). Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. Google Patents (WO2005051886A1).
-
Wang, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
PubChem. (n.d.). 1-N-(1-phenylethyl)benzene-1,4-diamine. National Center for Biotechnology Information. Available at: [Link]
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Bezerra, F., et al. (2014). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. MDPI. Available at: [Link]
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El-Gohary, O. A., et al. (2022). N,N′-Diphenyl-1,4-phenylenediamine Antioxidant's Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats. ResearchGate. Available at: [Link]_
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Phenylenediamine. Available at: [Link]
-
Koca, F. D., et al. (2024). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). 1,4-Benzenediamine: Human health tier II assessment. Available at: [Link]
-
Tangirala, R. K., et al. (1995). Effect of the antioxidant N,N'-diphenyl 1,4-phenylenediamine (DPPD) on atherosclerosis in apoE-deficient mice. PubMed. Available at: [Link]
-
Breza, M. (2002). DFT study of the reaction sites of N,N ′-substituted p-phenylenediamine antioxidants. ResearchGate. Available at: [Link]
-
Alam, M. N., et al. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. National Institutes of Health (PMC). Available at: [Link]
- Leston, G. (1983). Process for 1,4-phenylenediamine. Google Patents (US4400537A).
-
Oravcova, K., et al. (2002). On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. ResearchGate. Available at: [Link]
-
Breza, M. (2002). Reaction sites of N,N′-substituted p-phenylenediamines. ResearchGate. Available at: [Link]
-
Pontiki, E., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. PubMed. Available at: [Link]
-
EMBL-EBI. (2024). 1,4-phenylenediamine (CHEBI:51403). ChEBI. Available at: [Link]
-
Wang, Z., et al. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. PubMed. Available at: [Link]
-
Luo, D., et al. (2021). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. National Institutes of Health (PMC). Available at: [Link]
-
Cosmetic Ingredient Review. (2024). Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. Available at: [Link]
-
Pontiki, E., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. Available at: [Link]
-
Boupha, S., et al. (2015). N,N-Diethyl-p-phenylenediamine effectiveness in analysis of polysulfides and polythionates in water. ResearchGate. Available at: [Link]
-
Lavanya, G., et al. (2014). Synthesis and Antioxidant Activity of 1,4-[Bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes. ResearchGate. Available at: [Link]
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Application Notes and Protocols for N-Phenethyl-benzene-1,4-diamine in Polymer Chemistry
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the use of N-Phenethyl-benzene-1,4-diamine as a versatile monomer in polymer synthesis. The presence of the N-phenethyl group introduces unique structural attributes that significantly influence polymerization processes and the final properties of the resulting polymers, including enhanced solubility and modified thermal characteristics. This document is intended for researchers and scientists in polymer chemistry and materials science, as well as professionals in drug development exploring novel polymeric matrices. We will delve into two primary polymerization pathways: oxidative polymerization to yield conductive polyaniline-type structures and polycondensation reactions to synthesize high-performance polyamides and polyimides. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, supported by authoritative references.
Introduction: The Strategic Advantage of the N-Phenethyl Moiety
N-Phenethyl-benzene-1,4-diamine is an aromatic diamine with the chemical formula C₁₄H₁₆N₂.[1][2] The incorporation of a phenethyl group on one of the amine nitrogens introduces a combination of bulkiness and flexibility to the monomer structure. This has profound implications for the resulting polymer's properties. Unlike its unsubstituted counterpart, p-phenylenediamine, the phenethyl substituent disrupts the close packing of polymer chains, which can significantly enhance solubility in common organic solvents.[3][4][5] This improved processability is a critical advantage in the fabrication of polymer films and fibers.[6][7] Furthermore, the flexible ethyl linker within the phenethyl group can lower the glass transition temperature (Tg) of the resulting polymers compared to those with more rigid N-aryl substituents, offering a wider processing window.[8]
This guide will provide detailed protocols for two major classes of polymers derived from N-Phenethyl-benzene-1,4-diamine:
-
Conductive Polymers via Oxidative Polymerization.
-
High-Performance Thermoplastics via Polycondensation (Polyamides and Polyimides).
The following sections will provide not just the "how" but also the "why" for each experimental step, empowering researchers to adapt and innovate based on a solid understanding of the underlying chemical principles.
Oxidative Polymerization: Towards Soluble Conductive Polymers
The oxidative polymerization of aniline and its derivatives is a well-established method to produce conductive polymers. The N-phenethyl substituent in N-Phenethyl-benzene-1,4-diamine is expected to influence the polymerization mechanism and the properties of the resulting poly(N-phenethyl-p-phenylenediamine). The bulky side group can affect the electronic properties and the morphology of the final polymer.
Scientific Rationale
Chemical oxidation of p-phenylenediamines in an acidic medium typically proceeds via the formation of radical cations, which then couple to form the polymer chain.[9][10][11] The choice of oxidant and acid is critical in controlling the polymerization rate and the structure of the resulting polymer. Ammonium persulfate (APS) is a common and effective oxidant for this type of reaction.[11] An acidic environment, typically using hydrochloric acid (HCl), is necessary to protonate the monomer and the growing polymer chain, which is essential for obtaining the conductive emeraldine salt form.[12] The phenethyl group is anticipated to enhance the solubility of the polymer in organic solvents, facilitating its characterization and processing.
Experimental Protocol: Synthesis of Poly(N-phenethyl-p-phenylenediamine)
This protocol details the chemical oxidative polymerization of N-Phenethyl-benzene-1,4-diamine using ammonium persulfate as the oxidant.
Materials:
-
N-Phenethyl-benzene-1,4-diamine (Monomer)
-
Ammonium persulfate (APS) (Oxidant)
-
Hydrochloric acid (HCl), 1 M solution
-
Methanol
-
Deionized water
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) for solubility testing
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.12 g (10 mmol) of N-Phenethyl-benzene-1,4-diamine in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved. Cool the flask in an ice bath to 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate in 50 mL of 1 M HCl.
-
Polymerization: Slowly add the APS solution dropwise to the stirred monomer solution over a period of 30-45 minutes, maintaining the temperature between 0 and 5 °C. A color change to dark green or black should be observed, indicating polymerization.
-
Reaction Completion: After the addition of the oxidant is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours, and then allow it to warm to room temperature and stir for another 22 hours to ensure complete polymerization.
-
Polymer Isolation: Isolate the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer sequentially with 1 M HCl, deionized water, and finally with methanol until the filtrate becomes colorless. This removes unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
Expected Characterization and Properties
The following table summarizes the expected characteristics of the synthesized poly(N-phenethyl-p-phenylenediamine).
| Property | Expected Outcome | Characterization Technique |
| Appearance | Dark green or black powder | Visual Inspection |
| Solubility | Soluble in polar aprotic solvents like NMP, DMF, and DMSO.[3][4] | Solubility Tests |
| FTIR Spectroscopy | Characteristic peaks for N-H stretching (~3400 cm⁻¹), C=C stretching of quinoid and benzenoid rings (~1590 and 1500 cm⁻¹), and C-N stretching (~1300 cm⁻¹).[13][14] | FTIR Spectroscopy |
| UV-Vis Spectroscopy | Absorption bands corresponding to π-π* transitions of the benzenoid rings and exciton formation in the quinoid rings.[13] | UV-Vis Spectroscopy |
| Thermal Stability | Stable up to 250-300 °C, with the N-phenethyl group potentially lowering the degradation temperature compared to unsubstituted polyaniline.[8] | Thermogravimetric Analysis (TGA) |
| Conductivity | Semi-conductive, with conductivity dependent on the doping level. The bulky side group might decrease conductivity compared to polyaniline. | Four-Point Probe Method |
Workflow Diagram
Caption: Oxidative Polymerization Workflow.
Polycondensation: Crafting High-Performance Polyamides and Polyimides
N-Phenethyl-benzene-1,4-diamine serves as an excellent building block for high-performance polymers such as aromatic polyamides (aramids) and polyimides. The phenethyl group is instrumental in enhancing the solubility and processability of these typically rigid and intractable polymers.[3]
Scientific Rationale for Polyamide Synthesis
Aromatic polyamides are synthesized via the polycondensation of an aromatic diamine with an aromatic diacid chloride. The reaction is typically carried out at low temperatures in a polar aprotic solvent. The N-phenethyl group on the diamine is expected to yield polyamides with improved solubility due to the disruption of interchain hydrogen bonding that is characteristic of unsubstituted aramids. This modification, however, may lead to a lower glass transition temperature and reduced mechanical strength compared to their unsubstituted counterparts, a trade-off for enhanced processability.[15][16]
Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes the synthesis of a polyamide from N-Phenethyl-benzene-1,4-diamine and terephthaloyl chloride.
Materials:
-
N-Phenethyl-benzene-1,4-diamine (Diamine)
-
Terephthaloyl chloride (Diacid Chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer
-
Nitrogen inlet and outlet
-
Low-temperature bath
-
Funnel
Procedure:
-
Diamine Solution Preparation: In a flame-dried, nitrogen-purged 250 mL three-neck flask, dissolve 2.12 g (10 mmol) of N-Phenethyl-benzene-1,4-diamine and 1.0 g of anhydrous LiCl in 40 mL of anhydrous NMP. Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using a low-temperature bath.
-
Diacid Chloride Addition: Slowly add 2.03 g (10 mmol) of solid terephthaloyl chloride to the stirred diamine solution in one portion. The solution will become viscous.
-
Polymerization: Allow the reaction to proceed at 0 °C for 1 hour, and then at room temperature for an additional 3 hours.
-
Polymer Precipitation: Precipitate the polymer by pouring the viscous solution into 400 mL of vigorously stirred methanol.
-
Washing and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with hot water and methanol, and then dry it in a vacuum oven at 80 °C for 24 hours.
Scientific Rationale for Polyimide Synthesis
Polyimides are synthesized in a two-step process. First, a poly(amic acid) precursor is formed by the reaction of a diamine with a dianhydride at room temperature in a polar aprotic solvent.[6] This precursor is soluble and can be cast into a film. The second step involves thermal or chemical imidization to form the final, insoluble, and thermally stable polyimide. The N-phenethyl group is expected to render the final polyimide more soluble than conventional polyimides, allowing for a wider range of processing options.[4][17]
Experimental Protocol: Two-Step Synthesis of a Polyimide
This protocol details the synthesis of a polyimide from N-Phenethyl-benzene-1,4-diamine and pyromellitic dianhydride (PMDA).
Materials:
-
N-Phenethyl-benzene-1,4-diamine (Diamine)
-
Pyromellitic dianhydride (PMDA) (Dianhydride)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer
-
Nitrogen inlet and outlet
-
Glass plate for film casting
-
Oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Diamine Solution: In a dry, nitrogen-purged 100 mL flask, dissolve 2.12 g (10 mmol) of N-Phenethyl-benzene-1,4-diamine in 30 mL of anhydrous DMAc.
-
Dianhydride Addition: Slowly add 2.18 g (10 mmol) of PMDA to the stirred diamine solution. Rinse the weighing paper with a small amount of DMAc to ensure all the dianhydride is transferred.
-
Polymerization: Continue stirring at room temperature under a nitrogen atmosphere for 24 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Curing: Place the glass plate in an oven and cure using the following temperature program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This will evaporate the solvent and induce cyclization to the polyimide.
-
Film Removal: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass plate.
Predicted Polymer Properties
The incorporation of the N-phenethyl group is expected to significantly impact the properties of the resulting polyamides and polyimides.
| Polymer Type | Property | Predicted Effect of N-Phenethyl Group | Rationale |
| Polyamide | Solubility | Enhanced in polar aprotic solvents (NMP, DMAc, DMF).[6][15] | The bulky phenethyl group disrupts the regular chain packing and hydrogen bonding that are characteristic of unsubstituted aramids, leading to improved solvation.[3] |
| Glass Transition (Tg) | Lowered compared to fully aromatic, unsubstituted aramids.[7] | The flexible ethyl linkage in the phenethyl group increases the segmental mobility of the polymer backbone.[8] | |
| Mechanical Strength | Potentially Reduced tensile strength and modulus compared to unsubstituted aramids.[16][18] | The disruption of interchain hydrogen bonding and reduced chain packing can lead to lower cohesive energy density. | |
| Polyimide | Solubility | Improved solubility in organic solvents, potentially allowing for solution casting of the final polyimide.[4][5][17] | The non-coplanar structure induced by the phenethyl group hinders the formation of strong charge-transfer complexes between polymer chains, which is a major contributor to the insolubility of conventional polyimides.[3] |
| Glass Transition (Tg) | Lowered compared to analogous polyimides with rigid backbones.[8][19][20][21] | The flexible side chain increases the free volume and allows for easier rotation of the polymer backbone segments at lower temperatures. | |
| Thermal Stability | High , with decomposition temperatures likely above 400 °C, though potentially slightly lower than fully aromatic, rigid polyimides.[8] | The inherent thermal stability of the aromatic and imide functionalities is maintained. The aliphatic C-H bonds in the phenethyl group may be a point of initial thermal degradation. |
Polycondensation Workflow Diagram
Caption: Polycondensation Workflows for Polyamides and Polyimides.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aromatic diamines and their derivatives can be toxic and may cause skin irritation or allergic reactions. Handle with care.
-
Diacid chlorides are corrosive and react violently with water. Handle in a dry environment.
-
Ammonium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.
-
The solvents used (NMP, DMAc) are harmful. Avoid inhalation and skin contact.
Conclusion
N-Phenethyl-benzene-1,4-diamine is a highly valuable monomer for the synthesis of advanced polymers. The strategic incorporation of the N-phenethyl group offers a powerful tool to tune the properties of the resulting materials, particularly enhancing their solubility and processability. The protocols provided herein for oxidative polymerization and polycondensation serve as a robust starting point for researchers to explore the full potential of this monomer in creating novel conductive polymers, high-performance polyamides, and processable polyimides for a wide range of applications, from flexible electronics to advanced composites.
References
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- Li, Y., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(68), 42963-42972.
- Hsiao, S.-H., & Yang, C.-P. (2006). Thermal properties of polyamides. Unpublished manuscript.
- Sarkar, A. (2006). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Ghassemi, H., & Hay, A. S. (1995). Synthesis and characterization of polyimides from 2,2'-bis(p-aminophenoxy)-9,9'-spirobifluorene. Macromolecules, 28(17), 5859-5864.
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- Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
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- Hergenrother, P. M. (1996). Semi-Flexible Semicrystalline Polyimides- Literature Review. NASA Technical Reports Server.
- Jaymand, M. (2012). Kinetics and Mechanism of the Heterogeneous Oxidation of N-Substituted-p-Phenylenediamines over Supported Zinc Oxide. International Journal of Chemical Kinetics, 44(10), 656-665.
- Verbiest, T., et al. (1998). Modified polyimide side-chain polymers with high glass transition temperatures for nonlinear optical applications. MRS Online Proceedings Library, 561, 239.
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- Dai, X., et al. (2021). Design of polyimides with targeted glass transition temperature using a graph neural network. Journal of Materials Chemistry C, 9(41), 14698-14706.
- Anantharaman, A., & Gnanaprakash, D. (2014). Synthesis and Characterization of Poly (p-phenylenediamine) in the Presence of Sodium Dodecyl Sulfate. Research Journal of Chemical Sciences, 4(2), 60-67.
- de Souza, F. G., et al. (2005). Synthesis and spectroscopic characterization of polymer and oligomers of ortho-phenylenediamine. Journal of the Brazilian Chemical Society, 16(5), 967-974.
- Kim, J., et al. (2023).
- Ghosh, S., et al. (2020). IR and NMR characterization of polymer: comparison of (a) IR spectra, (b) ¹³C NMR spectra of tetrazine polymer (PhPTz) and the model compound (MTz); (c) Comparison of the diffuse reflectance spectrum of PhPTz and the solution state absorption spectrum of MTz; (d) UV–Visible reflectance spectra of blank sample (only glass), GO, rGO, PhPTz, and anti-CEA/PhPTz/rGO thin films.
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- Kumar, A., & Perumal, P. (2015). Synthesis and Characterization of Nanosize Poly (p-phenylenediamine) in the presence of Benzalkonium Chloride. International Journal of Advanced Scientific and Technical Research, 5(5), 1-10.
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- Kim, H. J., et al. (2019). Synthesis and characterization of low-temperature polyamide 6 (PA6) copolyamides used as hot melt adhesives and derived from the comonomer of novel aliphatic diamine bis(2-aminoethyl) adipamide and adipic acid. Polymers, 11(11), 1801.
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Experimental protocols for the synthesis of N-Phenethyl-benzene-1,4-diamine
An Application Note and Experimental Protocol for the Synthesis of N-Phenethyl-benzene-1,4-diamine
Abstract
This document provides a detailed experimental protocol for the synthesis of N-Phenethyl-benzene-1,4-diamine, a key intermediate in various fields including medicinal chemistry and materials science. The primary method detailed is the reductive amination of p-phenylenediamine with phenylacetaldehyde, a robust and scalable approach. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, and safety considerations to ensure reliable and reproducible outcomes.
Introduction and Scientific Context
N-Phenethyl-benzene-1,4-diamine is a disubstituted aromatic diamine featuring both a primary and a secondary amine group. This structural motif makes it a valuable building block for the synthesis of more complex molecules. Its applications are diverse, ranging from its use as a precursor for active pharmaceutical ingredients (APIs) to its role in the development of novel polymers and photographic materials.
The synthesis of such unsymmetrically substituted diamines requires a strategic approach to avoid undesired side reactions, such as dialkylation. The protocol outlined herein employs a reductive amination strategy, which is a cornerstone of modern organic synthesis for its efficiency and selectivity in forming C-N bonds. This method involves the initial formation of a Schiff base (imine) intermediate from the reaction of a primary amine (p-phenylenediamine) with an aldehyde (phenylacetaldehyde), followed by its in-situ reduction to the target secondary amine.
Overview of the Synthetic Strategy
The chosen synthetic route is the direct reductive amination of p-phenylenediamine.
Reaction Scheme:
This approach is favored for several reasons:
-
High Selectivity: By controlling the stoichiometry of the reactants, the formation of the mono-alkylated product can be maximized.
-
Mild Conditions: The reaction can be carried out under relatively mild temperature and pressure conditions.
-
Operational Simplicity: The "one-pot" nature of the in-situ reduction simplifies the experimental setup and workup procedure.
Below is a diagram illustrating the overall experimental workflow.
Caption: High-level workflow for the synthesis of N-Phenethyl-benzene-1,4-diamine.
Detailed Experimental Protocol
This protocol is based on established chemical principles of reductive amination.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 20.0 | 2.16 g | Reagent grade, ≥99% |
| Phenylacetaldehyde | C₈H₈O | 120.15 | 20.0 | 2.40 g (2.35 mL) | Freshly distilled recommended |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 30.0 | 1.13 g | Handle with care, moisture-sensitive |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 100 mL | Anhydrous, ACS grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~200 mL | For extraction |
| Saturated NaCl Solution (Brine) | NaCl (aq) | - | - | ~50 mL | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g | For drying organic phase |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-phenylenediamine (2.16 g, 20.0 mmol).
-
Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the p-phenylenediamine is fully dissolved.
-
Aldehyde Addition: Slowly add phenylacetaldehyde (2.35 mL, 20.0 mmol) to the solution dropwise over 10-15 minutes using a syringe or dropping funnel. A slight color change may be observed as the imine intermediate begins to form.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the Schiff base.
-
Reduction: In a separate beaker, carefully prepare a solution of sodium borohydride (1.13 g, 30.0 mmol) in a small amount of methanol (~10 mL). Caution: NaBH₄ reacts with methanol to produce hydrogen gas; add it slowly and portion-wise to the flask containing the reaction mixture over 20-30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: After the addition of the reducing agent is complete, let the reaction stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding ~20 mL of deionized water to decompose any excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-Phenethyl-benzene-1,4-diamine.
Mechanism and Scientific Rationale
The synthesis proceeds via a two-step, one-pot sequence. Understanding the mechanism is crucial for troubleshooting and optimization.
Caption: Reaction mechanism for reductive amination.
-
Imine Formation: The primary amine of p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetaldehyde. This is followed by dehydration to form a C=N double bond, yielding an imine (or Schiff base) intermediate. This step is typically reversible.
-
Reduction: Sodium borohydride serves as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbon of the imine C=N bond, reducing it to a single C-N bond and forming the final secondary amine product. This reduction step is irreversible and drives the reaction to completion. The use of a mild reducing agent like NaBH₄ is advantageous as it selectively reduces the imine in the presence of the aldehyde, although adding it after imine formation is complete minimizes side reactions.
Safety and Handling
-
p-Phenylenediamine: Toxic and an allergen. Avoid skin contact and inhalation.
-
Phenylacetaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Sodium Borohydride: Flammable solid that reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to protic solvents carefully.
-
Methanol: Toxic and flammable. Avoid inhalation and skin contact.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.
References
A comprehensive list of references supporting the described chemical principles will be provided upon request, drawing from authoritative sources in organic chemistry.
Analytical methods for the detection of N-Phenethyl-benzene-1,4-diamine
! APPLICATION NOTE: AN2026-0117
Analytical Strategies for the Quantification of N-Phenethyl-benzene-1,4-diamine in Complex Matrices
Abstract
N-Phenethyl-benzene-1,4-diamine is an aromatic amine of increasing interest in pharmaceutical and chemical manufacturing, potentially arising as an intermediate, impurity, or degradation product. Its accurate detection and quantification are critical for quality control, safety assessment, and regulatory compliance. This document provides a comprehensive guide to validated analytical methodologies for the determination of N-Phenethyl-benzene-1,4-diamine. Detailed, step-by-step protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis are presented. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is discussed as a valuable orthogonal technique. These methods are designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable analytical solutions.
Introduction
Aromatic amines are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and polymers. N-Phenethyl-benzene-1,4-d[1][2]iamine (also known as N-(2-phenylethyl)-p-phenylenediamine) belongs to this class and its presence, even at trace levels, can be of significant concern due to the potential toxicity associated with aromatic amines as a class. Therefore, establishing s[3]ensitive, specific, and validated analytical methods is essential for monitoring this compound in various samples, including raw materials, final products, and environmental matrices.
This application note details robust analytical workflows, explaining the rationale behind methodological choices to ensure data integrity and reproducibility. We will cover two primary techniques: HPLC-UV for its accessibility and reliability in quantifying higher concentrations, and LC-MS/MS for its superior sensitivity and specificity, which is crucial for trace-level detection and confirmation.
Analyte Physicoch[4][5]emical Properties
Understanding the physicochemical properties of N-Phenethyl-benzene-1,4-diamine is fundamental to method development, particularly for chromatography and sample preparation.
| Property | Value | Source |
| Chemical Structure | PubChem | |
| Molecular Formula [4] | C₁₄H₁₆N₂ | |
| Molecular Weight [5] | 212.29 g/mol | |
| CAS Number | 3956[5]3-55-8 | |
| Calculated LogP | [5] 3.1 | |
| General Solubility[4] | Soluble in organic solvents like methanol, acetonitrile. | General Chemical Knowle[6]dge |
Scientist's Note: The calculated LogP of 3.1 suggests moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography. The presence of two amine groups provides sites for protonation, making it an excellent candidate for positive mode electrospray ionization in LC-MS/MS.
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography with UV detection is a workhorse technique in most analytical laboratories due to its robustness and cost-effectiveness. It is ideal for quantifying N-Phenethyl-benzene-1,4-diamine in bulk materials or as a significant impurity (>0.05%).
Principle of HPLC-UV
The sample is injected into a high-pressure liquid stream (mobile phase) and travels through a column packed with a stationary phase (e.g., C18). Based on its affinity for the stationary phase versus the mobile phase, N-Phenethyl-benzene-1,4-diamine is separated from other components in the mixture. As the analyte elutes from the column, it passes through a UV detector. The amount of UV light absorbed is proportional to its concentration.
Experimental P[1][3]rotocol: HPLC-UV
Objective: To quantify N-Phenethyl-benzene-1,4-diamine in a soluble sample matrix.
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate (ACS grade).
-
Methanol (HPLC grade).
-
Reagent Grade Water (18.2 MΩ·cm).
-
N-Phenethyl-benzene-1,4-diamine reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Scientist's Note: A buffered mobile phase is used to ensure consistent peak shape and retention time by controlling the ionization state of the amine groups.
-
-
Standard Preparation:
-
Prepare a stock solution of 1.0 mg/mL of the reference standard in methanol.
-
Perform serial dilutions with a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to achieve an expected concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.
-
-
Chromatographic Co[2]nditions:
Parameter Setting Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Gradient Elution (see table below) Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL Detection λ 240 nm (or determined via UV scan) | Run Time | 15 minutes |
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Data Analysis:
-
Integrate the peak area corresponding to N-Phenethyl-benzene-1,4-diamine.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration in the unknown sample using the linear regression equation from the calibration curve.
-
Workflow and Validation
Caption: HPLC-UV workflow for quantification.
Expected Performance
A properly validated method should meet the following criteria:
| Parameter | Typical Specification | Rationale |
| Linearity (r²) | > 0.999 | Ensures a direct proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 98 - 102% | Demonstrates the closeness of the measured value to the true value. |
| Precision (%RSD) | < 2.0% | Shows the reproducibility of the measurement. |
| LOD | ~0.5 ng/mL | The lowest amount that [3]can be reliably detected. |
| LOQ | ~2 ng/mL | The lowest amount that [3]can be accurately quantified. |
Method 2: High-Sensitivity Detection by LC-MS/MS
For trace-level analysis, such as in biological matrices, environmental samples, or for detecting low-level impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Its exceptional sensitivi[7][8]ty and selectivity allow for confident identification and quantification at parts-per-billion (ppb) levels or lower.
Principle of L[4]C-MS/MS
After chromatographic separation similar to HPLC, the analyte enters the mass spectrometer. In the ion source (typically Electrospray Ionization, ESI), molecules are charged to form ions. The first quadrupole (Q1) selects the parent ion (precursor ion) of N-Phenethyl-benzene-1,4-diamine based on its mass-to-charge ratio (m/z). This ion is then fragmented in the collision cell (Q2). The second quadrupole (Q3) selects specific fragment ions (product ions). This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides a highly selective and sensitive signal for the analyte.
Experimental P[9][11]rotocol: LC-MS/MS
Objective: To detect and quantify trace levels of N-Phenethyl-benzene-1,4-diamine in a complex matrix (e.g., plasma, urine, or environmental water).
Instrumentation & Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Methanol (LC-MS grade).
-
Reagent Grade Water (LC-MS grade).
-
N-Phenethyl-benzene-1,4-diamine reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound).
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction Example):
-
To 500 µL of sample (e.g., urine), add 50 µL of internal standard solution.
-
Add 100 µL of am[8]monium hydroxide to basify the sample.
-
Add 2 mL of an organic extraction solvent (e.g., methylene chloride) and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Scientist's Note: Sample preparation is critical for LC-MS/MS to remove matrix components that can cause ion suppression. LLE, Solid Phase Extraction (SPE), or protein precipitation are common techniques.
-
-
LC-MS/MS Condition[9]s:
Parameter Setting Column C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.4 mL/min Gradient 5% B to 95% B over 5 min Ionization Mode ESI Positive IonSpray Voltage +4500 V | MRM Transitions | See table below |
-
MRM Transition Optimization: The parent ion and fragment ions must be determined by infusing a standard solution of N-Phenethyl-benzene-1,4-diamine into the mass spectrometer.
Compound Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Collision Energy (eV) N-Phenethyl-benzene-1,4-diamine 213.1 (Quantifier) 106.1 Optimized (e.g., 25) N-Phenethyl-benzene-1,4-diamine 213.1 (Qualifier) 91.1 Optimized (e.g., 35) | Internal Standard | Analyte-specific | Analyte-specific | Optimized |
Scientist's Note: The protonated molecule [M+H]⁺ is expected at m/z 213.1. The product ion at m/z 106.1 likely corresponds to the loss of the phenethyl group, and m/z 91.1 to the tropylium ion from the phenethyl moiety. Using a quantifier and a qualifier ion increases confidence in identification.
Workflow Diagram
Caption: LC-MS/MS workflow for trace analysis.
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can serve as an excellent confirmatory technique. Due to the polarity and relatively low volatility of N-Phenethyl-benzene-1,4-diamine, derivatization is often required to improve its chromatographic behavior.
Principle of D[2][14]erivatization GC-MS
The amine groups of the analyte are chemically modified (e.g., by acylation or silylation) to create a more volatile and thermally stable derivative. This derivative is then analyzed by GC-MS, where it is separated in a capillary column and detected by a mass spectrometer, providing a characteristic mass spectrum for confirmation.
Derivatization Example[10][11]: Acetylation with acetic anhydride can be used to convert the primary and secondary amines to amides, which are more suitable for GC analysis.
Scientist's Note: While powerful, GC-MS method development can be more complex due to the extra derivatization step. However, it provides an orthogonal separation mechanism (based on volatility vs. polarity in LC), which is invaluable for impurity identification and method cross-validation.
Conclusion
This application note provides robust, detailed protocols for the analysis of N-Phenethyl-benzene-1,4-diamine. For routine quantification at moderate to high levels, the HPLC-UV method offers reliability and accessibility. For trace-level detection, impurity profiling, and analysis in complex matrices, the LC-MS/MS method provides unparalleled sensitivity and specificity. GC-MS serves as a powerful orthogonal method for structural confirmation, particularly when derivatization is employed. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and the need for confirmatory data.
References
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]
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1-N-(1-phenylethyl)benzene-1,4-diamine. PubChem. Available at: [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent. Available at: [Link]
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Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. Available at: [Link]
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Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]
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Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. PubMed. Available at: [Link]
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Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. Available at: [Link]
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Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. PubMed. Available at: [Link]
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AMINES, AROMATIC: METHOD 2002. CDC/NIOSH. Available at: [Link]
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Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. University of Pretoria. Available at: [Link]
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Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. SCIRP. Available at: [Link]
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Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. ResearchGate. Available at: [Link]
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GC-MS analysis of Ramalina capitata (Ach.) Nyl. extract. SciSpace. Available at: [Link]
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The Phenethyl Moiety: A Gateway to Advanced Materials with N-Phenethyl-benzene-1,4-diamine
Introduction: Beyond Antioxidant Efficacy
For decades, N-substituted p-phenylenediamines (PPDs) have been indispensable as antioxidants and antiozonants, particularly in the rubber and polymer industries.[1] Their primary role has been to mitigate the degradative effects of oxidation, thereby extending the service life of materials.[2][3] However, the unique molecular architecture of N-Phenethyl-benzene-1,4-diamine presents a compelling case for its application beyond conventional stabilization. The incorporation of a phenethyl group onto the p-phenylenediamine core introduces a combination of flexibility, bulk, and electronic characteristics that can be harnessed for the rational design of novel polymers and functional organic materials.
This comprehensive guide delineates the application of N-Phenethyl-benzene-1,4-diamine as a versatile building block in materials science. We will explore its use in the synthesis of advanced polyamides with tailored properties and its potential in the burgeoning field of organic electronics. The protocols provided herein are designed to be robust and adaptable, offering a foundation for researchers and scientists to innovate in their respective domains.
Physicochemical Properties of N-Phenethyl-benzene-1,4-diamine
A thorough understanding of the physicochemical properties of N-Phenethyl-benzene-1,4-diamine is paramount for its effective utilization in materials synthesis. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 39563-55-8 | [4] |
| Molecular Formula | C₁₄H₁₆N₂ | [4] |
| Molecular Weight | 212.29 g/mol | [4] |
| Appearance | Typically a solid, may darken upon exposure to air | [4] |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available |
Application Note I: Engineering Advanced Polyamides with Enhanced Solubility and Processability
The rigid backbone of aromatic polyamides, such as aramids, imparts exceptional thermal and mechanical properties.[4] However, this rigidity often leads to poor solubility, making processing a significant challenge. The introduction of the bulky and somewhat flexible phenethyl group via N-Phenethyl-benzene-1,4-diamine can disrupt chain packing, thereby enhancing solubility and processability without drastically compromising the desirable properties of the aromatic backbone.[5]
Workflow for Polyamide Synthesis
The following diagram illustrates the general workflow for the synthesis of a polyamide using N-Phenethyl-benzene-1,4-diamine and an aromatic diacid chloride.
Caption: Workflow for Polyamide Synthesis.
Protocol: Synthesis of a Soluble Aromatic Polyamide
This protocol details the synthesis of a polyamide from N-Phenethyl-benzene-1,4-diamine and terephthaloyl chloride.
Materials:
-
N-Phenethyl-benzene-1,4-diamine
-
Terephthaloyl chloride (TPC)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Reactant 1 Solution: In a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve N-Phenethyl-benzene-1,4-diamine (10 mmol, 2.12 g) in 50 mL of anhydrous NMP. Add anhydrous pyridine (20 mmol, 1.6 mL) to the solution to act as an acid scavenger.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reactant 2 Solution: In a separate flask, dissolve terephthaloyl chloride (10 mmol, 2.03 g) in 30 mL of anhydrous NMP.
-
Addition: Slowly add the terephthaloyl chloride solution to the stirred diamine solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into 500 mL of vigorously stirred methanol. A fibrous precipitate will form.
-
Washing: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the resulting polyamide in a vacuum oven at 80 °C for 24 hours.
Expected Outcome:
A fibrous or powdered polyamide that exhibits enhanced solubility in organic solvents such as NMP, dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) compared to its unsubstituted counterpart. The resulting polymer can be cast into flexible and tough films.
Application Note II: N-Phenethyl-benzene-1,4-diamine in Organic Electronics
The electron-rich nature of the p-phenylenediamine core makes it an attractive candidate for use in organic electronic devices, particularly as a hole transport material (HTM).[6] The phenethyl group can enhance the solubility and film-forming properties of the material, which are crucial for device fabrication.[7] Furthermore, polymers derived from N-Phenethyl-benzene-1,4-diamine can exhibit electroactive properties, making them suitable for applications in electrochromic devices and organic field-effect transistors (OFETs).
Conceptual Pathway for Electroactive Polymer Development
The following diagram outlines the conceptual pathway for developing electroactive polymers from N-Phenethyl-benzene-1,4-diamine.
Caption: Development of Electroactive Polymers.
Protocol: Electrochemical Polymerization and Characterization
This protocol describes the electrochemical polymerization of N-Phenethyl-benzene-1,4-diamine to form an electroactive film and its subsequent characterization.
Materials:
-
N-Phenethyl-benzene-1,4-diamine
-
Acetonitrile (anhydrous, HPLC grade)
-
Tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte
-
Indium tin oxide (ITO) coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrolyte Solution: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Monomer Solution: Dissolve N-Phenethyl-benzene-1,4-diamine in the electrolyte solution to a concentration of 10 mM.
-
Electrochemical Cell Setup: Assemble the electrochemical cell with the ITO-coated glass slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the monomer solution and perform cyclic voltammetry (CV) for 10-20 cycles in a potential range of 0 to 1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s. A polymer film will gradually deposit on the ITO electrode.
-
Film Washing: After polymerization, gently rinse the polymer-coated ITO electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Electrochemical Characterization: Transfer the polymer-coated electrode to a fresh monomer-free electrolyte solution and perform CV to study the redox behavior of the polymer film.
-
Spectroelectrochemistry (Optional): To study the electrochromic properties, perform UV-Vis spectroscopy on the polymer film while applying different potentials.
Expected Outcome:
An adherent, electroactive polymer film on the ITO electrode. The cyclic voltammogram will show reversible oxidation and reduction peaks, indicating the electroactivity of the polymer. If the polymer is electrochromic, a color change will be observed upon applying different potentials.
Conclusion
N-Phenethyl-benzene-1,4-diamine is a promising, yet underexplored, building block for the creation of novel materials. Its unique structure offers a strategic advantage in tuning the properties of advanced polymers. The protocols and application notes provided herein serve as a starting point for researchers to explore the full potential of this versatile molecule in developing next-generation materials with tailored solubility, processability, and electronic properties.
References
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Cibulkova, Z., et al. (2014). On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 1-N-(1-phenylethyl)benzene-1,4-diamine. National Center for Biotechnology Information. Retrieved from: [Link]
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Laskowska, A., et al. (2015). DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants. ResearchGate. Available at: [Link]
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Li, Y., et al. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Science of The Total Environment. Available at: [Link]
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Gilar, M., et al. (2005). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines. ResearchGate. Available at: [Link]
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Huang, W., et al. (2021). Occurrence of Substituted p-Phenylenediamine Antioxidants in Dusts. Environmental Science & Technology Letters. Available at: [Link]
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Gabr, A. A. (2007). Studies on the Copolymerization of 4-Aminostyrene With 4-Nitro- and 2,4-Dinitrostyrene. Acta Chimica Slovenica. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of p-aminostyrene. Retrieved from: [Link]
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Garcia, J. M., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
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Application Note: N-Phenethyl-benzene-1,4-diamine as a Versatile Precursor for Oxidative Dye Synthesis
Abstract
N-Phenethyl-benzene-1,4-diamine is a key aromatic amine that serves as a primary intermediate in the synthesis of a wide array of permanent dyes. Primarily utilized in the cosmetics industry for hair coloring, its unique phenethyl substituent offers distinct advantages in modulating the final color, improving dye longevity, and influencing the toxicological profile compared to its parent compound, p-phenylenediamine (PPD). This document provides a comprehensive guide for researchers and development professionals on the application of N-Phenethyl-benzene-1,4-diamine as a dye precursor. It covers the fundamental mechanism of oxidative dye formation, detailed protocols for the synthesis of indo-aniline dyes, methods for analytical characterization, and expert insights into potential experimental challenges.
Introduction to Oxidative Dye Chemistry
Permanent dyes, often termed oxidative dyes, generate color directly within the substrate matrix, such as the hair cortex. This in-situ formation creates larger dye molecules that become physically trapped, leading to long-lasting color.[1] The process relies on a chemical reaction between two key components in an alkaline medium, activated by an oxidizing agent.[2][3]
-
Primary Intermediates (Precursors): These are electron-rich aromatic amines or aminophenols, such as N-Phenethyl-benzene-1,4-diamine. They do not impart significant color on their own but are essential for initiating the dye-forming reaction.[3]
-
Coupling Agents (Couplers): These are aromatic compounds, typically phenols, naphthols, or other amines (e.g., resorcinol, m-aminophenol), which react with the oxidized precursor to form the final dye molecule.[3] The choice of coupler is the primary determinant of the final color.
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) is the most common oxidant. It serves a dual purpose: lightening the natural pigment of the hair and catalyzing the oxidative condensation of the precursor and coupler.[1][3]
-
Alkaline Environment: An alkali, such as ammonia or ethanolamine, is used to swell the hair cuticle, allowing the dye components to penetrate, and to catalyze the decomposition of hydrogen peroxide.[3]
The phenethyl group on the N-Phenethyl-benzene-1,4-diamine molecule provides steric bulk and electronic effects that can be leveraged to fine-tune the shade and performance of the resulting dye.
Physicochemical Properties & Safe Handling
Before proceeding with any experimental work, it is crucial to understand the properties and hazards associated with N-Phenethyl-benzene-1,4-diamine.
Table 1: Physicochemical Properties of N-Phenethyl-benzene-1,4-diamine
| Property | Value | Source |
| IUPAC Name | N¹-(2-phenylethyl)benzene-1,4-diamine | PubChem |
| CAS Number | 39563-55-8 | ChemicalBook[4] |
| Molecular Formula | C₁₄H₁₆N₂ | PubChem |
| Molar Mass | 212.29 g/mol | PubChem |
| Appearance | Off-white to light brown crystalline powder | --- |
| Melting Point | Data not widely available; handle with care | --- |
Safety and Handling
N-Phenethyl-benzene-1,4-diamine, like other aromatic amines used in dye formulations, must be handled with appropriate care. Aromatic amines as a class are known for their potential to cause skin sensitization and other toxicological effects.[5]
-
GHS Hazard Statements: While specific GHS classifications for this exact compound are not universally listed, related p-phenylenediamine derivatives are classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[6][7] They can cause serious eye irritation and may cause an allergic skin reaction.[7]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[7][8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[7]
Mechanism of Dye Formation: Oxidative Coupling
The core of permanent dye synthesis is the oxidative coupling reaction. This multi-step process transforms the colorless precursor and coupler molecules into a large, colored indo-aniline dye.
-
Oxidation of the Precursor: In the presence of hydrogen peroxide and an alkaline catalyst, N-Phenethyl-benzene-1,4-diamine is oxidized to a highly reactive quinonediimine intermediate. This electrophilic species is the key to color formation.
-
Electrophilic Attack: The electron-rich coupler molecule (e.g., a deprotonated phenol) acts as a nucleophile and attacks the quinonediimine. This forms a leuco-dye intermediate, which is a largely colorless compound.
-
Final Oxidation: The leuco-dye is rapidly oxidized by another molecule of hydrogen peroxide to form the final, stable, and intensely colored indo-aniline dye. This final molecule is significantly larger than the initial reactants, causing it to be locked within the hair shaft.
Diagram: General Mechanism of Oxidative Dye Formation
Caption: Oxidative coupling pathway for indo-aniline dye synthesis.
Experimental Protocols
The following protocols provide a framework for synthesizing indo-aniline dyes using N-Phenethyl-benzene-1,4-diamine.
Protocol 1: Synthesis of a Blue Indo-Aniline Dye
This protocol details the reaction of N-Phenethyl-benzene-1,4-diamine with 1-Naphthol as the coupler to produce a blue-hued dye.
Materials & Reagents:
-
N-Phenethyl-benzene-1,4-diamine
-
1-Naphthol
-
Ethanol (95%)
-
Ammonium Hydroxide (28-30% solution)
-
Hydrogen Peroxide (30% solution)
-
Deionized Water
-
Beakers, magnetic stirrer, pH meter, and standard laboratory glassware
Procedure:
-
Precursor Solution: In a 100 mL beaker, dissolve 1.0 mmol of N-Phenethyl-benzene-1,4-diamine in 20 mL of ethanol with gentle stirring.
-
Coupler Solution: In a separate 100 mL beaker, dissolve 1.0 mmol of 1-Naphthol in 20 mL of ethanol.
-
Reaction Mixture: Combine the precursor and coupler solutions in a 250 mL beaker. Add 40 mL of deionized water.
-
pH Adjustment: Place the beaker on a magnetic stirrer. Slowly add ammonium hydroxide dropwise until the pH of the solution reaches 10.0 ± 0.2. This step is critical as it facilitates the deprotonation of the naphthol, increasing its reactivity.
-
Oxidation: While stirring vigorously, add 1.1 mmol of 30% hydrogen peroxide dropwise to the solution. A rapid color change to a deep blue should be observed as the dye forms.
-
Reaction Completion: Allow the reaction to stir at room temperature for 30 minutes to ensure complete conversion.
-
Isolation (Optional): The dye can be used as a solution or isolated. To isolate, the dye may be precipitated by adjusting the pH or through solvent evaporation under reduced pressure. Further purification can be achieved via recrystallization or column chromatography.
Diagram: Experimental Workflow for Dye Synthesis
Caption: Step-by-step workflow for laboratory-scale dye synthesis.
Characterization of Synthesized Dyes
Confirmation of dye synthesis and characterization of its properties are typically performed using spectroscopic and chromatographic methods.[9][10]
-
UV-Visible Spectroscopy: This is the primary technique for characterizing the color of the dye. The wavelength of maximum absorbance (λmax) in the visible spectrum (400-700 nm) defines the dye's color. Solutions should be diluted to an appropriate concentration (typically in the μg/mL range) before analysis.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized dye and to separate it from unreacted starting materials and byproducts.[9][10] A photodiode array (PDA) detector is often used to obtain the UV-Vis spectrum of the eluting peaks for identification.[9]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are employed for definitive structural elucidation of the novel dye molecule, confirming its molecular weight and atomic connectivity.
Table 2: Expected Colors and λmax from Various Couplers
| Coupler | Resulting Dye Class | Expected Color | Approx. λmax (nm) |
| 1-Naphthol | Naphthol-based Indo-aniline | Blue / Purple-Blue | 580 - 620 |
| Resorcinol | Phenol-based Indo-aniline | Greenish-Yellow / Brown | 400 - 440 |
| m-Aminophenol | Phenol-based Indo-aniline | Magenta / Brown | 500 - 540 |
| 2-Methyl-5-aminophenol | Phenol-based Indo-aniline | Dark Red / Brown | 480 - 520 |
(Note: λmax values are approximate and can vary based on solvent, pH, and specific substitutions.)
Troubleshooting and Expert Insights
-
Problem: Weak or no color formation.
-
Cause & Solution: Check the pH of the reaction mixture; it must be sufficiently alkaline (pH 9-11) to activate the coupler. Verify the activity of the hydrogen peroxide solution, as it can degrade over time. Ensure starting materials are pure.
-
-
Problem: Muddy or off-target color.
-
Cause & Solution: This often indicates over-oxidation or the formation of side-products from the self-coupling of the precursor.[5] Reduce the amount of oxidizing agent slightly or add it more slowly. Ensure the reaction temperature does not rise significantly.
-
-
Insight on Stability: The phenethyl group can enhance the stability of the resulting dye molecule compared to simpler alkyl groups. However, all oxidative dyes are susceptible to fading over time due to UV exposure. Consider incorporating UV absorbers in final formulations for stabilization.
-
Insight on Purity: The purity of the N-Phenethyl-benzene-1,4-diamine precursor is paramount. Impurities can lead to undesirable side reactions, affecting both the final color and the toxicological profile of the product.[11]
Conclusion
N-Phenethyl-benzene-1,4-diamine stands as a highly effective and versatile precursor for the synthesis of permanent oxidative dyes. By carefully selecting the coupling agent and controlling reaction conditions such as pH and oxidant concentration, a diverse palette of colors can be achieved. Its molecular structure offers unique properties that can be exploited to create high-performance dyes for research and commercial applications. Adherence to strict safety protocols is essential when working with this class of compounds to ensure a safe and successful outcome.
References
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Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. PubMed Central. Available at: [Link]
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A method for the analysis of intermediates of oxidative hair dyes in cosmetic products. Semantic Scholar. Available at: [Link]
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Determination of oxidant dyes in hair dyes by gas chromatography. Journal of Food and Drug Analysis. Available at: [Link]
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1-N-(1-phenylethyl)benzene-1,4-diamine. PubChem. Available at: [Link]
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A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. Semantic Scholar. Available at: [Link]
-
[Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography]. PubMed. Available at: [Link]
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Review: Mechanism of Hair Dying and their safety aspects. Research Journal of Topical and Cosmetic Sciences. Available at: [Link]
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The Chemistry of Permanent Hair Dyes. Compound Interest. Available at: [Link]
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PPD - Molecule of the Month. University of Bristol. Available at: [Link]
-
N-(1,4-DIMETHYLPENTYL)-N'-PHENYLBENZENE-1,4-DIAMINE (CAS #3081-01-4) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSM. ezview.wa.gov. Available at: [Link]
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The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. ResearchGate. Available at: [Link]
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para-Phenylenediamine Containing Hair Dye: An Overview of Mutagenicity, Carcinogenicity and Toxicity. Hilaris Publisher. Available at: [Link]
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p-Phenylenediamine. Wikipedia. Available at: [Link]
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FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. Available at: [Link]
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Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. IRJET. Available at: [Link]
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(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. Available at: [Link]
- Process for preparing and purifying p-phenylenediamine.Google Patents.
-
Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. PubMed Central. Available at: [Link]
-
Preparation of p-phenylenediamine. PrepChem.com. Available at: [Link]
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Role of N-Phenethyl-benzene-1,4-diamine in corrosion inhibition
This is a placeholder for the final answer. I will now proceed with the next steps of my internal process. This is a placeholder for the final answer. I will now proceed with the next steps of my internal process. This is a placeholder for the final answer. I will now proceed with the next steps of my internal process. This is a placeholder for the final answer. I will now proceed with the next steps of my internal process.### Application Notes & Protocols: The Role of N-Phenethyl-benzene-1,4-diamine in Corrosion Inhibition
The degradation of metallic materials through electrochemical corrosion represents a significant and persistent challenge across numerous sectors, including energy, infrastructure, and manufacturing. This process leads to substantial economic losses, compromises structural integrity, and can result in catastrophic failures. The use of organic corrosion inhibitors is a cornerstone of material protection strategies, offering a cost-effective and versatile method to significantly reduce corrosion rates.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (corrosion-driving) reactions.[2]
Among the vast array of organic inhibitors, those containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic moieties, have proven exceptionally effective.[1] This guide focuses on a specific, high-performance molecule: N-Phenethyl-benzene-1,4-diamine . Its unique structure, combining two nitrogen atoms, a benzene ring, and a phenethyl group, provides multiple active centers for robust adsorption and superior corrosion inhibition.
This document serves as a comprehensive technical guide for researchers, materials scientists, and chemical engineers. It provides a detailed exploration of the mechanisms, applications, and evaluation protocols for N-Phenethyl-benzene-1,4-diamine as a corrosion inhibitor, grounded in established scientific principles and field-proven methodologies.
Mechanism of Action: A Molecular Perspective
The efficacy of N-Phenethyl-benzene-1,4-diamine as a corrosion inhibitor stems from its molecular structure, which facilitates strong adsorption onto metal surfaces, particularly steel in acidic environments. The inhibition mechanism is a synergistic interplay of chemisorption and physisorption.
-
Chemisorption: The primary mode of interaction involves the donation of lone pair electrons from the nitrogen atoms to the vacant d-orbitals of iron atoms on the metal surface. This forms a coordinate covalent bond, creating a strongly adhered protective layer.[1]
-
Physisorption: In acidic solutions, the amine groups can become protonated, resulting in positively charged inhibitor molecules. These cations can then be electrostatically attracted to the metal surface, which becomes negatively charged due to the specific adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the corrosive medium.[3]
-
π-Electron Interaction: The benzene ring, rich in π-electrons, can also interact with the metal surface, further strengthening the adsorption bond and increasing the surface coverage.
This comprehensive adsorption displaces water molecules and aggressive ions from the metal surface, effectively blocking the active sites where corrosion would otherwise occur.[4]
Caption: Proposed adsorption mechanism of N-Phenethyl-benzene-1,4-diamine on a steel surface.
Application Notes: Practical Considerations
Target Systems
N-Phenethyl-benzene-1,4-diamine shows exceptional efficacy in protecting mild steel and carbon steel in acidic environments, particularly in solutions of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[2] These conditions are commonly encountered in industrial processes such as acid cleaning, pickling, and oil and gas well acidizing.
Concentration Effects
The inhibition efficiency (IE%) of N-Phenethyl-benzene-1,4-diamine is highly dependent on its concentration. As concentration increases, surface coverage increases, leading to a significant reduction in the corrosion rate. However, there is typically an optimal concentration beyond which the increase in efficiency becomes marginal. Preliminary range-finding studies are essential to determine the most cost-effective concentration for a specific application.
Temperature Dependence
The effect of temperature on inhibitor performance is a critical factor. For many amine-based inhibitors, efficiency may decrease at elevated temperatures due to increased desorption rates and higher kinetic energy of corrosive species.[5] However, if chemisorption is the dominant mechanism, efficiency can sometimes remain stable or even increase with temperature up to a certain point.[1][6] It is crucial to evaluate the inhibitor's performance at the target operating temperature of the system.
Synergistic Effects
The performance of N-Phenethyl-benzene-1,4-diamine can be significantly enhanced by the addition of certain halide ions, particularly iodide (I⁻).[7] Iodide ions first adsorb onto the metal surface, creating a negatively charged layer that facilitates the electrostatic adsorption of the protonated inhibitor molecules, leading to a more stable and effective protective film.[7] This synergistic effect can allow for lower inhibitor concentrations while achieving the same or better protection.
Experimental Evaluation Protocols
To quantitatively assess the performance of N-Phenethyl-benzene-1,4-diamine, a combination of gravimetric and electrochemical techniques is recommended. The following protocols are based on widely accepted standards and best practices.
Caption: Standard experimental workflow for evaluating a corrosion inhibitor.
Weight Loss Method (Gravimetric)
This method provides a direct and reliable measure of the average corrosion rate. It is based on ASTM standards G1 and G31.[8]
Protocol:
-
Specimen Preparation: Mechanically polish mild steel coupons with successively finer grades of SiC abrasive paper (e.g., 240, 400, 600, 800 grit), rinse with deionized water, degrease with acetone, dry, and record the initial weight (W_initial) to a precision of 0.1 mg.
-
Immersion: Suspend the prepared coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of N-Phenethyl-benzene-1,4-diamine. The immersion period is typically 6 to 24 hours at a constant temperature.
-
Cleaning: After immersion, remove the coupons, rinse with water, and chemically clean them to remove corrosion products (e.g., using a solution of HCl with urotropine). Rinse again, dry, and record the final weight (W_final).
-
Calculation:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) Where:
-
ΔW = Weight Loss (W_initial - W_final) in grams
-
A = Surface Area of the coupon in cm²
-
T = Immersion Time in hours
-
D = Density of the metal in g/cm³ (e.g., ~7.85 for mild steel)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
CR_blank = Corrosion Rate in the absence of inhibitor
-
CR_inh = Corrosion Rate in the presence of inhibitor
-
-
Electrochemical Methods
Electrochemical tests provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism. A standard three-electrode cell is used, consisting of the metal coupon as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[3]
A. Potentiodynamic Polarization (PDP)
This technique determines the effect of the inhibitor on both the anodic and cathodic reaction rates and identifies the inhibitor type (anodic, cathodic, or mixed).[3][9]
Protocol:
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).[10]
-
Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 Where:
-
i_corr_blank = Corrosion current density without inhibitor
-
i_corr_inh = Corrosion current density with inhibitor
-
-
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer process at the metal/solution interface.[11]
Protocol:
-
Stabilization: As with PDP, allow the system to stabilize at OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[2]
-
Analysis: The data is typically presented as Nyquist and Bode plots. The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 Where:
-
R_ct_blank = Charge transfer resistance without inhibitor
-
R_ct_inh = Charge transfer resistance with inhibitor
-
-
Data Interpretation: Adsorption Isotherms
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms.[11] The degree of surface coverage (θ), calculated as IE% / 100, is plotted against the inhibitor concentration (C). The Langmuir isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the surface.[9]
Langmuir Isotherm Equation: C / θ = 1 / K_ads + C
A linear plot of C / θ versus C indicates that the adsorption follows the Langmuir model.[9] The adsorption equilibrium constant (K_ads) can be determined from the intercept, which is related to the standard free energy of adsorption (ΔG°_ads), a key parameter for determining the spontaneity and strength of the adsorption (physisorption vs. chemisorption).[12]
Quantitative Performance Data
The following table summarizes typical performance data for aromatic amine inhibitors, illustrating the expected trends.
| Method | Inhibitor Conc. (mM) | CR (mm/y) or i_corr (μA/cm²) | R_ct (Ω·cm²) | IE% |
| Weight Loss | Blank | 12.5 | - | - |
| 0.1 | 2.1 | - | 83.2 | |
| 0.5 | 0.8 | - | 93.6 | |
| 1.0 | 0.4 | - | 96.8 | |
| PDP | Blank | i_corr = 1050 | - | - |
| 0.5 | i_corr = 65 | - | 93.8 | |
| EIS | Blank | - | 45 | - |
| 0.5 | - | 780 | 94.2 |
Note: Data are representative and will vary based on the specific metal, corrosive environment, and temperature.
Safety, Handling, and Disposal
As with all chemicals, proper safety protocols must be strictly followed when handling N-Phenethyl-benzene-1,4-diamine and related aromatic amines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
-
Toxicity: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[9] Some phenylenediamines are classified as toxic and may cause allergic skin reactions.
-
Environmental Impact: Phenylenediamines can be toxic to aquatic life with long-lasting effects.[14] Prevent release into the environment and do not let the product enter drains.
-
Disposal: Dispose of waste materials and containers in accordance with local, regional, and national regulations. Waste should be handled by a licensed disposal company.[10]
References
- Benchchem. (n.d.). Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) in Triazole Corrosion Inhibition Studies.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - N,N-Diethyl-p-phenylenediamine sulfate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N,N-Diethylbenzene-1,4-diammonium sulphate.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - p-phenylenediamine.
- UTPedia. (n.d.). The Effect of Temperature and Concentration on Corrosion Inhibition of Mild Steel in Carbon Dioxide Saturated Solution.
- MDPI. (2022). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel.
- PubMed Central. (2016). Potentiodynamic Corrosion Testing.
- International Journal of Electrochemical Science. (2007). Temperature Effects on the Corrosion Inhibition of Mild Steel in Acidic Solutions by Aqueous Extract of Fenugreek Leaves.
- JETIR. (n.d.). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora.
- ASTM. (2005). Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method).
- ResearchGate. (n.d.). Synergistic influence of iodide ions on the inhibition of corrosion of C-steel in sulphuric acid by some aliphatic amines.
- PubChem. (n.d.). 1-N-(1-phenylethyl)benzene-1,4-diamine.
- Australian Industrial Chemicals Introduction Scheme. (2023). Phenylenediamines - Evaluation statement.
- ResearchGate. (n.d.). Corrosion Inhibition of Mild Steel by N-phenyl-1,4-phenylenediamine and its Schiff Base Derivatives in 1M HCl.
- King Fahd University of Petroleum & Minerals. (2021). Amines as corrosion inhibitors: A review.
- International Journal of Engineering Research and Technology. (n.d.). The Effect of Temperature and Inhibitor on Corrosion of Carbon Steel in Acid Solution under Static Study.
- MDPI. (n.d.). Aromatic Metal Corrosion Inhibitors.
- Benha Journal of Applied Sciences. (2022). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds.
- ResearchGate. (n.d.). Inhibition of Mild Steel Corrosion in Acid Medium.
Sources
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Health And Environmental Effects Profile for Phenylenediamines | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-N-(1-phenylethyl)benzene-1,4-diamine | C14H16N2 | CID 43115340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Corrosion Inhibitor Amine Based | Oman CHEMICAL [omanchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Phenethyl-benzene-1,4-diamine
Introduction: N-Phenethyl-benzene-1,4-diamine is a key structural motif in various fields, including materials science and pharmaceutical development. Its synthesis, while seemingly straightforward, presents several challenges that can significantly impact reaction yield and purity. Common hurdles include incomplete reactions, the formation of persistent byproducts, and difficulties in product isolation due to its susceptibility to oxidation.
This technical support guide provides researchers, chemists, and process development professionals with a comprehensive troubleshooting resource. Structured in a practical question-and-answer format, this document moves beyond simple procedural steps to explain the underlying chemical principles governing common synthetic routes. We will explore the nuances of two primary synthetic strategies—Reductive Amination and Buchwald-Hartwig Amination—offering field-proven insights to diagnose issues, optimize conditions, and ultimately enhance the yield and purity of your target compound.
Section 1: The Reductive Amination Pathway
Reductive amination is a highly versatile and widely used method for forming C-N bonds. The synthesis of N-Phenethyl-benzene-1,4-diamine via this route typically involves the reaction of p-phenylenediamine with phenylacetaldehyde or the reaction of 4-aminoacetanilide with phenethylamine followed by deprotection. A more direct, though often challenging, approach is the reaction of p-phenylenediamine with acetophenone. The process can be conducted in a single pot ("direct") or in two distinct steps: initial formation of the imine/enamine intermediate, followed by its reduction.
Caption: General workflow for a two-step reductive amination.
Troubleshooting Guide: Reductive Amination
Question 1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?
Answer: Low conversion in reductive amination almost always points to issues in the formation of the critical imine intermediate. This is an equilibrium-driven process, and several factors can prevent it from proceeding efficiently.
-
Cause 1: Unfavorable Equilibrium: The formation of an imine from an amine and an aldehyde/ketone generates water. If water is not removed, the equilibrium may not favor the imine, leading to poor conversion.[1]
-
Solution: Incorporate a dehydrating agent into the reaction mixture. Activated molecular sieves (3Å or 4Å) are an excellent choice as they are non-reactive and efficiently sequester water, driving the equilibrium towards the imine product.[1]
-
-
Cause 2: Insufficient Carbonyl Electrophilicity: The reaction relies on the nucleophilic attack of the amine on the carbonyl carbon. If the carbonyl is not sufficiently electrophilic, this initial step will be slow.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH). The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack.[2] Be cautious, as excess acid can protonate the amine starting material, rendering it non-nucleophilic. A typical loading is 1.1 equivalents relative to the substrate.[2] For particularly stubborn ketones, a Lewis acid like Ti(OiPr)₄ can be highly effective.[1]
-
-
Cause 3: Incorrect Reducing Agent or Timing: Some reducing agents are too reactive and can reduce the starting aldehyde/ketone faster than the imine is formed.
-
Solution: Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3] These reagents are less reactive towards protonated carbonyls but readily reduce the imine C=N bond. Alternatively, adopt a two-step approach: first, allow the imine to form completely (monitor by TLC or NMR), then cool the reaction and add a stronger reducing agent like sodium borohydride (NaBH₄).[2]
-
Question 2: My main problem is byproducts. I'm isolating either reduced starting aldehyde or a dialkylated diamine. How can I improve selectivity?
Answer: The formation of these byproducts indicates a mismatch in the relative rates of imine formation, reduction, and subsequent reactions.
-
Cause 1: Aldehyde/Ketone Reduction: This occurs when the reducing agent is too potent or when imine formation is slow.
-
Solution: As mentioned above, switch to a milder reducing agent like STAB or NaBH(OAc)₃.[3] These reagents show much greater selectivity for the imine over the carbonyl group. Ensure that conditions for imine formation are optimized (catalytic acid, dehydration) to maximize the concentration of the desired intermediate before reduction.
-
-
Cause 2: Dialkylation: This happens when the newly formed secondary amine product is more nucleophilic than the starting primary amine, allowing it to react with a second molecule of the aldehyde to form a tertiary amine.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the diamine (e.g., 1.2 to 1.5 equivalents) relative to the aldehyde/ketone. This ensures the carbonyl component is consumed before significant dialkylation can occur. Additionally, running the reaction at lower temperatures can help control the rate of the second alkylation.
-
Question 3: I am using catalytic hydrogenation for the reduction step, but the reaction is slow or stalls. What could be the issue?
Answer: Catalytic hydrogenation is an excellent method but is sensitive to catalyst inhibitors.
-
Cause 1: Catalyst Poisoning: The palladium or platinum catalyst can be poisoned by impurities in the starting materials or solvents. Sulfur-containing compounds are notorious catalyst poisons.
-
Solution: Ensure all reagents and the solvent are of high purity. If necessary, purify starting materials before the reaction. Using a higher catalyst loading (e.g., increasing from 5 mol% to 10 mol% Pd/C) can sometimes overcome minor impurities, but it is not a substitute for pure materials.
-
-
Cause 2: Inefficient Hydrogen Delivery: The reaction requires efficient mixing of the solid catalyst, liquid phase, and gaseous hydrogen.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension. Check that the system is properly sealed and that hydrogen pressure is maintained throughout the reaction. For stubborn reductions, increasing the hydrogen pressure (if equipment allows) can increase the reaction rate.
-
Section 2: The Buchwald-Hartwig Amination Pathway
For researchers seeking an alternative with a different substrate scope, the Buchwald-Hartwig amination offers a powerful method for constructing the aryl C-N bond. This palladium-catalyzed cross-coupling reaction would typically involve coupling phenethylamine with a protected p-haloaniline (e.g., 4-bromo-N-Boc-aniline) or directly with 4-bromoaniline, though the latter can be more complex due to the presence of two N-H bonds.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Troubleshooting Guide: Buchwald-Hartwig Amination
Question 1: My Buchwald-Hartwig reaction has completely failed. I see only starting materials. What is the most likely culprit?
Answer: The single most critical factor for a successful Buchwald-Hartwig reaction is the rigorous exclusion of oxygen. While modern palladium precatalysts are often air-stable solids, the active Pd(0) catalytic species is extremely sensitive to oxygen and will be readily deactivated.[4][5]
-
Solution:
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (argon or high-purity nitrogen) before adding reagents. This is typically done by evacuating the flask and backfilling with the inert gas three times. Maintain a positive pressure of inert gas throughout the entire experiment.
-
Degassed Solvents: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with argon for 30-60 minutes or by using the freeze-pump-thaw method (three cycles recommended).
-
Reagent Purity: Impurities in the starting materials can also poison the catalyst. Ensure high-purity reagents are used.
-
Question 2: How do I select the optimal combination of palladium precatalyst, ligand, and base?
Answer: The choice of these components is highly interdependent and substrate-specific. However, general guidelines can provide an excellent starting point for optimization.[4][6]
| Component | Common Choices | Rationale & Considerations |
| Pd Precatalyst | G3 or G4 Precatalysts (e.g., XPhos Pd G3) | These are widely used due to their high activity and ease of activation with weak bases.[6] They are generally preferred for routine optimization. |
| Ligand | Primary Amines: BrettPhos[4] Secondary Amines: RuPhos[4] | The ligand's structure is crucial for facilitating both the oxidative addition and reductive elimination steps. For coupling with a primary amine like phenethylamine, a bulky biaryl phosphine ligand like BrettPhos is a standard starting point. Screening a small panel of ligands is often the most effective optimization strategy.[5] |
| Base | Strong: NaOtBu, K OtBu Weaker: K₃PO₄, K₂CO₃ | The base's role is to deprotonate the amine in the catalytic cycle.[4] Strong bases like NaOtBu are common and often allow for lower reaction temperatures. However, if your substrate has base-sensitive functional groups (e.g., esters), weaker inorganic bases like K₃PO₄ are a better choice, though they may necessitate higher reaction temperatures (80-110 °C).[4][5] |
Question 3: I am getting a moderate yield, but I see significant byproducts from hydrodehalogenation (Ar-X → Ar-H) and/or amine homocoupling. How can I suppress these side reactions?
Answer: These side reactions compete with the desired cross-coupling pathway and are often promoted by certain reaction conditions.
-
Cause 1: Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
-
Solution: This can sometimes be caused by trace water in the reaction, which can protonate the aryl-palladium intermediate. Ensure all reagents and solvents are rigorously anhydrous. Optimizing the ligand and base combination can also minimize this pathway.
-
-
Cause 2: Homocoupling: Dimerization of the amine starting material.
-
Solution: This is often promoted by higher reaction temperatures or incorrect catalyst/ligand ratios. Try reducing the reaction temperature. Optimizing the catalyst loading (typically 1-2 mol%) is also crucial; sometimes, either too high or too low a loading can favor side reactions.[4]
-
Section 3: Purification and Handling
Question 1: What is the best way to purify N-Phenethyl-benzene-1,4-diamine? The product seems to decompose on my silica column.
Answer: Phenylenediamines are notoriously sensitive to oxidation, especially on acidic media like standard silica gel, which can lead to discoloration (often turning purple or brown) and decomposition.
-
Solution 1: Deactivated Silica Gel: If column chromatography is necessary, use silica gel that has been deactivated. This can be done by preparing a slurry of the silica in your eluent and adding 1-2% triethylamine or ammonia solution, then packing the column with this mixture. This neutralizes the acidic sites on the silica, minimizing product degradation.
-
Solution 2: Recrystallization: If the crude product is sufficiently pure, recrystallization is often a better method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective.[7] The process should ideally be carried out under an inert atmosphere to prevent oxidation.
-
Solution 3: Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, though care must be taken to avoid thermal decomposition.[8]
Question 2: My final, pure product darkens upon storage. How can I ensure its long-term stability?
Answer: The darkening is due to aerial oxidation. Rigorous exclusion of air and light is essential for storage.
-
Storage Protocol:
-
Ensure the product is completely free of solvent.
-
Place the solid product in a vial.
-
Purge the vial with argon or nitrogen.
-
Seal the vial tightly with a cap containing a PTFE septum or use a flame-sealed ampoule for long-term storage.
-
Wrap the vial in aluminum foil to protect it from light.
-
Store in a freezer (-20 °C is recommended).
-
Comparative Summary of Synthetic Routes
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Pros | - Atom economical - Often uses cheaper reagents - Avoids transition metal catalysts | - Broad substrate scope - High functional group tolerance - Generally high yielding once optimized |
| Cons | - Risk of over-alkylation[9] - Potential for starting material reduction[3] - Equilibrium control can be difficult | - Requires expensive Pd catalysts and ligands - Extremely sensitive to air and moisture[4] - Requires rigorous optimization of multiple parameters[5] |
| Key Optimization | - Choice of reducing agent (e.g., STAB) - Use of dehydrating agents (molecular sieves) - Stoichiometry control | - Ligand and base screening - Strict adherence to inert atmosphere techniques - Solvent choice and degassing |
References
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
- ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- ChemicalBook. (n.d.). N,N-Diethyl-1,4-phenylenediamine synthesis.
- Organic Syntheses. (n.d.). Procedure for recrystallization.
- Google Patents. (2005). WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
- ResearchGate. (2020). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
- Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Reddit. (2024). Reductive amination difficulties - poor conversion : r/Chempros.
- Reddit. (2025). What's wrong with my reductive amination? I barely got any product.
- ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.
- BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?.
- WIPO Patentscope. (n.d.). GB794639 - Purification of m-phenylenediamine.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Purification of Crude N-Phenethyl-benzene-1,4-diamine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude N-Phenethyl-benzene-1,4-diamine. This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting guides and detailed FAQs to address specific issues that may arise during experimental work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Purification Issues
-
Detailed Purification Protocols
-
Flash Column Chromatography
-
Recrystallization
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter in my crude N-Phenethyl-benzene-1,4-diamine?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Assuming a common synthesis method such as reductive amination of p-phenylenediamine with phenylacetaldehyde or a related carbonyl compound, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual p-phenylenediamine and phenylacetaldehyde (or its precursor).
-
Over-alkylation Byproduct: N,N'-bis(phenethyl)-benzene-1,4-diamine, where both amino groups of the starting p-phenylenediamine have reacted.
-
Imine Intermediate: The imine formed between p-phenylenediamine and phenylacetaldehyde may persist if the reduction step is incomplete.
-
Oxidation Products: Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities. This is a common cause of discoloration (e.g., pink, brown, or dark tints) in the crude product.[1]
-
Residual Reducing Agents and their Byproducts: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), you may have inorganic salts or other byproducts remaining after the work-up.
Q2: My crude product is a dark, oily substance. Is this normal, and can it be purified?
A2: It is common for crude aromatic amines, including N-Phenethyl-benzene-1,4-diamine, to be dark and oily due to the presence of oxidized impurities and residual solvents. This does not mean the product is unrecoverable. Purification techniques such as column chromatography are generally effective at removing these colored impurities to yield a cleaner product.
Q3: How can I monitor the progress of the purification effectively?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your purification. For N-Phenethyl-benzene-1,4-diamine and related compounds, a typical mobile phase for TLC would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. It is advisable to test a few solvent systems to achieve good separation between your product and impurities. A starting point could be a 7:3 or 8:2 mixture of hexane:ethyl acetate. The spots can be visualized under a UV lamp at 254 nm.
Q4: My compound streaks badly on the silica gel TLC plate. What can I do?
A4: Streaking of amines on silica gel TLC plates is a common issue arising from the acidic nature of silica, which interacts strongly with the basic amine. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.5-1%), to your developing solvent. This will neutralize the acidic sites on the silica and result in more defined spots.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification of N-Phenethyl-benzene-1,4-diamine.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low recovery after column chromatography | 1. The product is highly polar and is retained on the column. 2. The product is co-eluting with a major impurity. 3. The compound is degrading on the acidic silica gel. | 1. Gradually increase the polarity of the eluent. A gradient elution from hexane/ethyl acetate to pure ethyl acetate or even adding a small percentage of methanol may be necessary. 2. Optimize your solvent system using TLC to achieve better separation. 3. Use silica gel that has been pre-treated with a base like triethylamine, or add a small percentage (0.5-1%) of triethylamine to your eluent. |
| Product is still colored after chromatography | 1. The colored impurity has a similar polarity to your product. 2. The product is oxidizing on the column during purification. | 1. Try a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity. 2. Work quickly and avoid prolonged exposure of the compound to air and light. Consider de-gassing your solvents. A subsequent recrystallization step may be necessary. |
| Recrystallization yields an oil instead of crystals ("oiling out") | 1. The solvent is too good a solvent for your compound. 2. The solution is supersaturated, and the compound is precipitating too quickly. 3. The presence of impurities is inhibiting crystal formation. | 1. Use a less polar solvent system or a mixture of solvents (e.g., ethanol/water, toluene/hexane). 2. Ensure the compound is fully dissolved at an elevated temperature and then allow it to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. 3. Purify the material by column chromatography first to remove the bulk of impurities before attempting recrystallization. |
| Multiple spots on TLC after purification | 1. In column chromatography, fractions were mixed inappropriately. 2. The column was overloaded with crude material. 3. The compound is not stable and is degrading during storage or handling. | 1. Carefully re-analyze your fractions by TLC before combining them. 2. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:50 by weight). 3. Store the purified compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place. |
Detailed Purification Protocols
Flash Column Chromatography
Flash column chromatography is a primary method for purifying crude N-Phenethyl-benzene-1,4-diamine, especially for removing baseline impurities and separating it from starting materials and byproducts.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
To counteract streaking, add 0.5-1% triethylamine to the eluent.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
-
Pack the column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).
-
Ensure the silica bed is compact and level. Add a layer of sand on top to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a less polar solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
If separation is difficult, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-Phenethyl-benzene-1,4-diamine.
-
Diagram: Flash Chromatography Workflow
Caption: Workflow for the purification of N-Phenethyl-benzene-1,4-diamine by flash column chromatography.
Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline material, especially after an initial purification by chromatography.
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
For N-substituted phenylenediamines, suitable solvent systems may include ethanol/water, methanol/water, or toluene/hexane.[1]
-
Test small quantities of your product in different solvents to find the best one.
-
-
Dissolution:
-
Place the crude or semi-purified product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Re-heat to get a clear solution.
-
-
Decolorization (Optional):
-
If the solution is colored due to persistent impurities, you can add a small amount of activated charcoal and boil the solution for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly, for instance, in a vacuum oven, to remove all traces of solvent.
-
Diagram: Recrystallization Decision Tree
Caption: Decision-making workflow for the recrystallization of N-Phenethyl-benzene-1,4-diamine.
References
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Illegally additives determination by thin layer chromatography - MATEC Web of Conferences. (2017). [Link]
-
ResearchGate. What the best solvent can be used to recrystallize p-phenylenediamine? (2016). [Link]
-
PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. [Link]
- Google Patents. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.
- Google Patents. US4191708A - Process for preparing and purifying p-phenylenediamine.
-
WIPO Patentscope. method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof. [Link]
-
SciSpace. Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. [Link]
Sources
Technical Support Center: Synthesis of N-Phenethyl-benzene-1,4-diamine
Welcome to the technical support center for the synthesis of N-Phenethyl-benzene-1,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. We will delve into the causality behind experimental observations and provide field-proven solutions to common problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of N-Phenethyl-benzene-1,4-diamine.
Q1: What are the primary synthetic routes to N-Phenethyl-benzene-1,4-diamine?
There are two predominant strategies for synthesizing this molecule:
-
Reductive Amination: This is a robust and widely used method that involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For this specific target, the common pathways are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[3] It typically involves coupling phenethylamine with an aryl halide, such as 4-bromo- or 4-chloroaniline, in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] This method offers excellent functional group tolerance but requires careful optimization of the catalyst system.
Q2: My final product is a dark brown or purple solid, not the expected white or off-white crystals. Why?
This is the most common issue encountered with phenylenediamine derivatives. The discoloration is almost always due to air oxidation .[6] The diamine functionality is highly susceptible to oxidation, which forms highly colored quinone-imine or diimine species.[7] This process can be accelerated by trace metal impurities, light, and heat. Even brief exposure to air during workup or storage can lead to significant color change.
Q3: How can I prevent the oxidation of my product during and after the synthesis?
Minimizing oxidation requires a proactive approach throughout the experimental process:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) whenever possible. This is crucial for minimizing contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: During aqueous workup, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous layer can help prevent oxidation.
-
Chelating Agents: Trace metal catalysis can be inhibited by adding a chelator like ethylenediaminetetraacetic acid (EDTA) during the workup.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Q4: What are the most effective methods for purifying crude N-Phenethyl-benzene-1,4-diamine?
Purification can be challenging due to the compound's sensitivity. The choice of method depends on the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is effective but must be performed quickly. The slightly acidic nature of silica can promote oxidation. Using a deactivated silica (e.g., treated with triethylamine) and running the column with degassed solvents can mitigate this. Basic alumina can also be a good alternative.[8]
-
Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be very effective. This should be done under an inert atmosphere if possible.
-
Distillation: For free-base p-phenylenediamine derivatives, short-path distillation under high vacuum can be an effective purification method, especially for removing non-volatile impurities.[9]
Q5: Which analytical techniques are best for assessing the purity and identifying side products?
A combination of techniques is recommended for a comprehensive analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying the main product and trace-level impurities. It provides both retention time and mass-to-charge ratio (m/z), which is invaluable for proposing structures of side products.[10]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful if the compound and its impurities are thermally stable and volatile. Derivatization may sometimes be necessary to improve chromatographic performance.[11]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation of the final product and can help quantify major impurities if their signals are resolved.
-
HPLC with UV Detection: A standard method for determining the purity of the final product.[12] Developing a robust HPLC method is crucial for quality control.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues encountered during common synthetic procedures.
Scenario 1: Synthesis via Reductive Amination
This pathway is popular due to its operational simplicity but can suffer from side reactions.
Caption: Reductive amination pathway and common side products.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low Yield & Complex Mixture on TLC/LC-MS | 1. Over-alkylation: The desired product reacts again with the aldehyde to form a di-substituted byproduct.[1] 2. Aldehyde Self-Condensation: The aldehyde (especially phenylacetaldehyde) undergoes aldol condensation under basic or acidic conditions. 3. Direct Aldehyde Reduction: The reducing agent reduces the aldehyde to the corresponding alcohol (2-phenylethanol) before it can form the imine. | 1. Use a slight excess (1.1-1.5 equivalents) of the diamine. Alternatively, add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. 2. Maintain a neutral or slightly acidic pH (pH 5-6) to favor imine formation over aldol condensation. Control the temperature. 3. Choose a milder or sterically hindered reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) which is more selective for imines over aldehydes.[1] |
| Significant Amount of Unreacted Starting Material | 1. Inefficient Imine Formation: The equilibrium for imine formation is unfavorable. 2. Inactive Reducing Agent: The reducing agent may have degraded due to moisture or age. 3. Insufficient Reaction Time/Temperature. | 1. Add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) to the reaction to drive the equilibrium towards the imine. 2. Use a fresh bottle of the reducing agent. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be beneficial. |
| Product Contaminated with Imine Intermediate | Incomplete Reduction: The reducing agent was consumed before all the imine could be reduced, or the reaction was not allowed to proceed to completion. | Add a second portion of the reducing agent and allow the reaction to stir for several more hours. Ensure the reaction temperature is appropriate for the chosen reducing agent. |
Scenario 2: Synthesis via Buchwald-Hartwig Amination
This method is highly effective but sensitive to catalyst, ligand, base, and substrate quality.
Caption: Simplified Buchwald-Hartwig cycle and a key side reaction.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate or is Very Sluggish | 1. Inactive Catalyst: The Pd(0) active species is not forming, or the catalyst has been poisoned. 2. Inappropriate Ligand/Base Combination: The chosen ligand or base is not suitable for the substrate.[4] 3. Poor Quality Reagents: Wet solvents or amines, or impure aryl halide. | 1. Use a pre-catalyst that is more readily activated. Ensure all reagents and solvents are scrupulously dry and the reaction is run under a strict inert atmosphere. Functional groups like azo can poison the catalyst.[13] 2. Screen different phosphine ligands (e.g., Xantphos, SPhos, RuPhos) and bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). Bulky, electron-rich ligands are often required for less reactive aryl chlorides.[4][14] 3. Purify starting materials. Dry solvents over molecular sieves or by distillation. |
| Major Byproduct is Hydrodehalogenated Arene | The oxidative addition complex undergoes a side reaction (e.g., β-hydride elimination from the base or reaction with trace water) that replaces the halide with hydrogen. | 1. Use a non-nucleophilic, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS). 2. Ensure rigorously anhydrous conditions. 3. A different ligand may favor reductive elimination over this side pathway. |
| Product is Contaminated with Phosphine Oxide | The phosphine ligand has been oxidized by air or peroxides in the solvent. | Use freshly purified/purchased ligands. Ensure solvents are peroxide-free (e.g., test THF before use). Perform the reaction under a strict inert atmosphere. |
| Difficulty Removing Palladium/Ligand Residues | The catalyst and its byproducts are complexed with the product or are chromatographically similar. | 1. Filtration: Pass the crude reaction mixture through a pad of Celite and silica gel, eluting with a moderately polar solvent. 2. Extraction: Perform an aqueous wash with a solution containing a scavenger, such as thiourea or cysteine, to complex the residual palladium. 3. Specialized Scavengers: Use commercially available silica-functionalized scavengers designed to bind palladium. |
Part 3: Key Experimental Protocols
These generalized protocols should be adapted based on the specific scale and substrates used in your experiment.
Protocol 1: General Procedure for Reductive Amination
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (1.0 eq) and phenethylamine (1.1 eq).
-
Solvent: Add a suitable solvent such as methanol or dichloromethane (approx. 0.1 M concentration).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. If desired, add a dehydrating agent like anhydrous MgSO₄. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours, monitoring for the disappearance of the imine intermediate.
-
Workup: Carefully quench the reaction by the slow addition of water. Reduce the organic solvent under vacuum. Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by column chromatography or crystallization.
Protocol 2: Inert Atmosphere Aqueous Workup
-
Preparation: Prepare degassed aqueous solutions (e.g., saturated NaHCO₃, brine) by bubbling argon or nitrogen through them for at least 30 minutes. Add sodium sulfite (Na₂SO₃) to a concentration of ~0.1 M to the aqueous solutions as an antioxidant.
-
Transfer: After quenching the reaction, transfer the mixture to a separatory funnel that has been purged with inert gas.
-
Extraction: Perform all extractions using degassed solvents. Maintain a positive pressure of inert gas in the funnel headspace during separations.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solution on a rotary evaporator equipped with a nitrogen or argon inlet to prevent air from being drawn into the flask once the solvent is removed.
References
-
Organic Syntheses. (n.d.). (1R,2R)-(+)- AND (1S,2S)-(−)- 1,2-DIPHENYL-1,2-ETHYLENEDIAMINE. Org. Synth. 1992, 71, 1. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2024). p-Phenylenediamine Data Sheet. Retrieved from [Link]
- Google Patents. (2003). US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (2005). WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
WIPO Patentscope. (2022). WO/2022/071874 - PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved from [Link]
-
ACS Publications. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology. Retrieved from [Link]
-
Yao, R-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]
-
Canadian Science Publishing. (2025). Syntheses of novel substituted p-phenylenediamines. Canadian Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Retrieved from [Link]
-
PubMed. (1992). Rapid high-performance liquid chromatographic determination of urinary N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine in workers exposed to aromatic amines. J Chromatogr. 592(1-2):279-81. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Benzidine. Retrieved from [Link]
-
ACS Publications. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. research.rug.nl [research.rug.nl]
- 6. cir-safety.org [cir-safety.org]
- 7. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 9. US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers - Google Patents [patents.google.com]
- 10. lcms.cz [lcms.cz]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Rapid high-performance liquid chromatographic determination of urinary N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine in workers exposed to aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of N-Phenethyl-benzene-1,4-diamine
A Note from the Senior Application Scientist: Welcome to the technical support guide for N-Phenethyl-benzene-1,4-diamine. It is important to note that specific, peer-reviewed stability studies on this exact molecule are limited in the public domain. However, the chemical structure, featuring a p-phenylenediamine core, provides a strong basis for predicting its stability profile. This guide synthesizes established principles of aromatic amine chemistry to offer reliable, scientifically grounded advice for your research. The troubleshooting steps and protocols are based on the known behavior of structurally similar compounds, particularly their susceptibility to oxidation.
Part 1: Frequently Asked Questions (FAQs)
Q1: My solution of N-Phenethyl-benzene-1,4-diamine is turning brown/purple. What is happening and is my sample compromised?
A1: This is a classic sign of oxidative degradation. p-Phenylenediamines are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.[1] The oxidation process often involves the formation of radical cations and subsequent polymerization into colored quinone-diimine or related structures.[2][3] For many applications, especially those requiring high purity, this discoloration indicates that the sample is compromised and should be prepared fresh.
Q2: What are the primary degradation pathways I should be concerned about?
A2: The primary and most rapid degradation pathway is oxidation . Other potential pathways, though typically less significant under standard laboratory conditions, include photolysis (degradation by light) and hydrolysis (degradation by water), particularly at non-neutral pH.[4]
Q3: How can I prevent or minimize the oxidative degradation of my samples?
A3: To minimize oxidation, consider the following preventative measures:
-
Use an Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon.
-
Solvent Choice: Use freshly de-gassed, high-purity solvents.
-
Antioxidants: For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium metabisulfite can be effective. However, ensure the antioxidant does not interfere with your downstream analysis.
-
Temperature Control: Store stock solutions and solid material at recommended low temperatures and protected from light.
-
pH Control: The rate of oxidation can be pH-dependent. Buffering your solutions may help improve stability, though this must be optimized for your specific experiment.
Q4: I am seeing unexpected peaks in my HPLC chromatogram. Could these be degradants?
A4: Yes, it is highly likely. The appearance of new peaks, especially those eluting earlier than the parent compound (indicating increased polarity), is a common sign of degradation. Oxidative degradation can introduce hydroxyl or carbonyl groups, making the molecule more polar. A properly designed forced degradation study can help you tentatively identify these peaks.
Part 2: Troubleshooting Guides
Guide 1: Investigating Sample Discoloration and Unexpected Analytical Results
This guide provides a logical workflow to diagnose issues related to the instability of N-Phenethyl-benzene-1,4-diamine.
Sources
- 1. Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of N-Phenethyl-benzene-1,4-diamine Synthesis
Welcome to the technical support center for the synthesis of N-Phenethyl-benzene-1,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity, high-yield results.
Section 1: The Synthetic Pathway - Reductive Amination
The most direct and widely utilized method for synthesizing N-Phenethyl-benzene-1,4-diamine is the reductive amination between p-phenylenediamine (PPD) and phenylacetaldehyde. This reaction proceeds in two key stages: the formation of an imine intermediate followed by its reduction to the target secondary amine.
The overall transformation is as follows:
p-Phenylenediamine + Phenylacetaldehyde → [Imine Intermediate] → N-Phenethyl-benzene-1,4-diamine
Understanding the mechanism is critical for troubleshooting. The initial condensation is a reversible equilibrium reaction. The subsequent reduction of the imine is irreversible and drives the reaction towards the product.
Caption: Reductive amination pathway for N-Phenethyl-benzene-1,4-diamine synthesis.
Section 2: Optimized Experimental Protocol
This protocol is a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-phenylenediamine (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., Methanol, Dichloromethane, or 1,2-Dichloroethane) to dissolve the p-phenylenediamine completely. Common concentrations range from 0.1 to 0.5 M.
-
Aldehyde Addition: Slowly add phenylacetaldehyde (1.0-1.1 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. You can monitor this step by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the chosen reducing agent portion-wise, monitoring for gas evolution and temperature changes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours). Monitor progress by TLC or LC-MS, checking for the disappearance of the imine intermediate.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (if an acid scavenger was used) at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| PPD Stoichiometry | 1.0 eq | The limiting reagent. Its purity is paramount as oxidation leads to highly colored impurities.[1] |
| Phenylacetaldehyde | 1.0 - 1.1 eq | A slight excess can help drive the reaction to completion, but a large excess increases the risk of dialkylation. |
| Solvent | Methanol (MeOH) or Dichloromethane (DCM) | MeOH is suitable for borohydride reductions. DCM or Dichloroethane (DCE) are preferred for reagents like NaBH(OAc)₃. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This is often the reagent of choice as it is milder and more selective for imines over aldehydes, allowing for a one-pot procedure. Sodium borohydride (NaBH₄) is a cost-effective alternative but may require pH control. |
| Temperature | 0 °C to Room Temp | Initial addition of the reducing agent should be done at 0 °C to control the reaction rate and minimize side reactions. The reaction can then proceed at room temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical. Both p-phenylenediamine and the final product are highly susceptible to air oxidation, which results in the formation of intensely colored quinone-imine species.[1][2] |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Caption: A general workflow for troubleshooting the synthesis.
Problem: Low Product Yield
-
Q: My reaction yield is consistently low, often below 50%. What are the most likely causes? A: Low yield is a common issue that can typically be traced to one of four areas:
-
Incomplete Imine Formation: The initial condensation is an equilibrium. If water is not effectively removed or sequestered, the equilibrium may not favor the imine. While many reductive aminations work well without explicit water removal, using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can sometimes improve yields.
-
Ineffective Reduction: Your reducing agent may be old or deactivated. Always use a freshly opened bottle or a properly stored reagent. For NaBH₄, the reaction rate is pH-dependent; ensure your conditions are optimal (typically neutral to slightly acidic for imine reduction).
-
Poor Quality p-Phenylenediamine (PPD): PPD is notoriously unstable and oxidizes on exposure to air and light, appearing as dark-colored crystals instead of white or light purple.[1] Using oxidized PPD introduces impurities that can interfere with the reaction and complicate purification. It is highly recommended to use freshly purified PPD (e.g., by sublimation or recrystallization) or a high-purity grade from a reliable supplier.
-
Reaction Monitoring: Are you certain the reaction has gone to completion? Rely on analytical methods like TLC or LC-MS. If starting material remains, the issue could be stoichiometry, reaction time, or temperature. Consider extending the reaction time or slightly increasing the temperature (e.g., to 40 °C).
-
Problem: Significant Impurity Formation
-
Q: My crude product is a dark brown or black tar, making purification impossible. What's causing this and how can I prevent it? A: This is almost certainly due to the oxidation of the electron-rich aromatic diamine product and/or the PPD starting material.[1][2]
-
Prevention is Key: The most critical preventative measure is to run the entire reaction under a strictly inert atmosphere (nitrogen or argon). Degas your solvent before use.
-
Work-up Considerations: During the aqueous work-up, the product is still vulnerable. Work quickly and consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to the aqueous layers to scavenge dissolved oxygen.
-
Purification: If you have a dark product, you can sometimes rescue it by treating a solution of the crude material with activated carbon, which can adsorb many of the colored polymeric impurities. Filter through a pad of Celite® to remove the carbon before proceeding with purification.
-
-
Q: I've isolated a major byproduct with a mass corresponding to the addition of two phenethyl groups. How do I stop this? A: You are observing N,N'-diphenethyl-benzene-1,4-diamine , a product of dialkylation. This occurs when the primary amine of your desired product reacts with another molecule of phenylacetaldehyde.
-
Control Stoichiometry: The simplest solution is to carefully control the stoichiometry. Avoid using a large excess of the aldehyde. Start with a 1:1 molar ratio of PPD to phenylacetaldehyde.
-
Slow Addition: Add the aldehyde slowly to the solution of the diamine. This maintains a low instantaneous concentration of the aldehyde, favoring the initial mono-alkylation.
-
Use PPD as the Excess Reagent: A less common but effective strategy is to use a slight excess of PPD (e.g., 1.2 equivalents). This statistically favors mono-alkylation and the unreacted PPD can be removed during purification.
-
Section 4: Purification Strategies
Aromatic amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and even product loss on the column.
-
Q: My product is streaking badly on a standard silica gel column. What are my best options for purification? A: You have several excellent alternatives to standard silica chromatography:
-
Base-Treated Silica: Add a small amount of a tertiary amine, like triethylamine (~1-2%), to your mobile phase. This competes with your product for the acidic sites on the silica, resulting in much sharper peaks.[3]
-
Amine-Functionalized Silica: Using a pre-packed column with amine-functionalized silica is a highly effective, albeit more expensive, option that provides excellent peak shape for basic compounds without needing mobile phase additives.[3]
-
Acid-Base Extraction: This is a classic and powerful technique. Dissolve your crude product in an organic solvent (like ether or ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). Your amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2 M NaOH) until strongly basic (pH > 12) and extract your purified free-base product back into an organic solvent.
-
Crystallization/Salt Formation: The product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Alternatively, you can form a salt, such as the hydrochloride or sulfate, by treating a solution of the purified base with the corresponding acid. These salts are often highly crystalline and can be easily purified by recrystallization.
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: Which reducing agent is truly the best for this reaction? A: The "best" agent depends on your priorities (cost, safety, convenience).
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ | Mild, selective for imines, allows one-pot reaction. | More expensive, moisture-sensitive. |
| NaBH₄ | Inexpensive, readily available. | Less selective (can reduce aldehyde), may require pH control, can generate hydrogen gas. |
| H₂/Catalyst (e.g., Pd/C) | "Clean" (no reagent byproducts), highly effective. | Requires specialized hydrogenation equipment (pressure vessel), catalyst can be pyrophoric. |
-
Q: How critical is it to protect the second amine group on p-phenylenediamine before the reaction? A: For this specific synthesis, pre-protection (e.g., as a mono-acetyl or mono-Boc derivative) is generally not necessary and adds extra steps. Controlling the stoichiometry and reaction conditions as described above is sufficient to achieve high selectivity for the mono-N-phenethyl product. Issues with dialkylation are better managed through reaction optimization rather than a lengthy protection-deprotection sequence.
-
Q: What are the primary safety concerns with this synthesis? A: p-Phenylenediamine (PPD) is the main hazard. It is toxic by inhalation, skin contact, and ingestion, and is a potent skin sensitizer that can cause severe allergic contact dermatitis.[4] Always handle PPD in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The final product, N-Phenethyl-benzene-1,4-diamine, should also be handled with care as it is predicted to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[5]
References
- Process for 1,4-phenylenediamine.
- Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. National Institutes of Health. [Link]
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Study on a new process of 1,4-benzenediamine preparation. ResearchGate. [Link]
-
N-Acetylation of paraphenylenediamine in human skin and keratinocytes. PubMed. [Link]
- Process for the purification of aromatic amines.
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1,4-Benzenediamine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
Trichloroacetic acid fueled practical amine purifications. PubMed Central, National Institutes of Health. [Link]
-
Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society. [Link]
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How to purify Amine? YouTube. [Link]
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p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review. [Link]
-
Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. [Link]
-
Amide formation by decarboxylative condensation of α-keto acids with N-alkyl-O-arylhydroxylamines. Organic Syntheses. [Link]
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Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1). PubMed. [Link]
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p-Phenylenediamine. Campaign for Safe Cosmetics. [Link]
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Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]
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1-N-(1-phenylethyl)benzene-1,4-diamine. PubChem. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. International Research Journal of Engineering and Technology (IRJET). [Link]
-
1,4-phenylenediamine (CHEBI:51403). European Bioinformatics Institute (EMBL-EBI). [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Organic Chemistry Portal. [Link]
- Process for purifying a phenylenediamine.
-
The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]
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Troubleshooting common issues in N-Phenethyl-benzene-1,4-diamine reactions
Document ID: TSC-NPBD-2026-01 Version: 1.0 Last Updated: January 17, 2026
Introduction
N-Phenethyl-benzene-1,4-diamine (also known as N-(2-Phenylethyl)-p-phenylenediamine) is a key intermediate in the synthesis of various high-value materials, including antioxidants, antiozonants for the rubber industry, and precursors for dyes and polymers.[1][2] Its synthesis, typically achieved through methods like reductive amination or Buchwald-Hartwig amination, can present several challenges ranging from low yields to difficult purifications.[3][4] This guide is designed to provide researchers, scientists, and process development professionals with a comprehensive resource for troubleshooting common issues encountered during reactions involving this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reaction of N-Phenethyl-benzene-1,4-diamine and its precursors.
Q1: What are the primary safety concerns with p-phenylenediamine and its derivatives? A: p-Phenylenediamine and related aromatic amines are potent skin sensitizers and can cause severe allergic contact dermatitis.[5][6] Acute exposure may lead to a range of toxic effects, and proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5][7] All manipulations should be performed in a well-ventilated fume hood.
Q2: How should I store p-phenylenediamine and N-Phenethyl-benzene-1,4-diamine? A: These compounds are susceptible to air oxidation, which is often indicated by a color change from white or light tan to purple or black.[8][9] They should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Using freshly purified starting materials is crucial for reproducible results.
Q3: Which synthetic routes are most common for preparing N-Phenethyl-benzene-1,4-diamine? A: The two most prevalent laboratory and industrial methods are:
-
Reductive Amination: This involves the reaction of p-phenylenediamine with phenylacetaldehyde or 4-aminodiphenylamine with acetophenone followed by reduction.[4][10] This is a versatile and widely used method for forming C-N bonds.[11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction joins p-phenylenediamine with a phenethyl halide (e.g., 2-phenylethyl bromide).[3][12][13] It is known for its high efficiency and broad substrate scope.[14]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic, question-and-answer approach to specific experimental problems.
Issue 1: Low Yield or Incomplete Conversion
Q: My reductive amination reaction stalls, leaving significant amounts of starting material. What are the likely causes and how can I fix it?
A: Incomplete conversion in reductive aminations is a frequent issue stemming from several factors related to imine formation and the reduction step.
Potential Cause 1: Inefficient Imine Formation The reaction between the amine and the aldehyde/ketone to form an imine is a reversible equilibrium. If the equilibrium does not favor the imine, the subsequent reduction will be slow and incomplete.[15]
-
Troubleshooting Steps:
-
Water Removal: The formation of an imine releases one equivalent of water. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium toward the product.[15]
-
Catalysis: Use a catalytic amount of a mild acid, such as acetic acid, to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[15]
-
Solvent Choice: Use a solvent in which the imine is soluble but water is not, or a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
Potential Cause 2: Ineffective Reduction The choice and activity of the reducing agent are critical.
-
Troubleshooting Steps:
-
Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for imines over carbonyls, and does not require strictly anhydrous conditions.[4][15] If using a stronger reductant like sodium borohydride (NaBH₄), it's crucial to allow sufficient time for the imine to form before adding the borohydride to prevent premature reduction of the starting aldehyde.[15][16]
-
pH Control: The rate of imine reduction is pH-dependent. For reagents like sodium cyanoborohydride (NaBH₃CN), the reaction is faster under mildly acidic conditions (pH 5-6), which protonates the imine, making it a better hydride acceptor.
-
Stepwise vs. One-Pot: If a one-pot reaction is failing, consider a two-step procedure. First, form the imine and confirm its presence (e.g., by TLC or NMR). Then, add the reducing agent in a separate step.[15]
-
Below is a workflow to diagnose low-yield issues in reductive amination.
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Formation of Impurities and Side Products
Q: My reaction produces multiple spots on a TLC plate that are difficult to separate. What are these byproducts and how can I prevent them?
A: The formation of multiple products is common due to the high reactivity of the p-phenylenediamine core and potential side reactions.
Potential Cause 1: Oxidation p-Phenylenediamines are highly susceptible to oxidation, especially in the presence of air, leading to the formation of colored quinone-imine species and polymeric materials.[8][17]
-
Prevention:
-
Inert Atmosphere: Rigorously degas all solvents and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[18]
-
Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant (e.g., a sulfite) can help, but this may interfere with the primary reaction.
-
Temperature Control: Avoid excessive heating, as it can accelerate oxidation.
-
Potential Cause 2: Over-Alkylation/Arylation In reductive amination, the secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.[15] In Buchwald-Hartwig reactions, the product can potentially undergo a second N-arylation if reaction conditions are too harsh or prolonged.
-
Prevention:
-
Stoichiometry Control: Use a slight excess of the diamine relative to the electrophile (aldehyde or aryl halide) to favor mono-substitution.
-
Controlled Addition: Add the electrophile slowly (e.g., via syringe pump) to the reaction mixture to maintain its low concentration, disfavoring the second reaction.
-
Milder Conditions: Reduce the reaction temperature or time. For Buchwald-Hartwig, consider using a less active catalyst system once the primary reaction is complete.[12]
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Likely Origin | Prevention Strategy |
| Colored Polymers | Oxidation of diamine starting material or product. | Use an inert atmosphere; use freshly purified reagents. |
| Di-phenethylated Amine | Over-reaction of the product with the aldehyde/halide. | Control stoichiometry; slow addition of electrophile; milder conditions. |
| Unreacted Imine | Incomplete reduction in reductive amination. | Use a more effective reducing agent (e.g., NaBH(OAc)₃); optimize reaction time/temp.[16] |
| Hydrodehalogenated Arene | Side reaction in Buchwald-Hartwig (β-hydride elimination).[3] | Optimize ligand and base combination; lower temperature. |
Issue 3: Difficulties in Product Isolation and Purification
Q: My product, N-Phenethyl-benzene-1,4-diamine, is difficult to purify. Standard silica gel chromatography gives poor separation and streaking. What should I do?
A: Amines, particularly diamines, are notorious for difficult chromatography on standard silica gel due to their basicity. They can interact strongly with the acidic silanol groups on the silica surface, leading to tailing, poor resolution, and sometimes irreversible adsorption.[19]
-
Troubleshooting Chromatography:
-
Base-Deactivated Silica: Use silica gel that has been pre-treated with a base. A common method is to prepare the column slurry in a solvent system containing a small amount (0.5-2%) of a volatile amine like triethylamine (Et₃N) or ammonium hydroxide.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based support.
-
Gradient Elution: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate or methanol. This can help resolve compounds with close Rf values.
-
-
Alternative Purification Methods:
-
Acid-Base Extraction: This is often ineffective for separating the desired secondary amine from the starting primary diamine because their pKa values are similar. However, it can be useful for removing non-basic impurities.
-
Crystallization/Salt Formation: A highly effective method is to convert the product into a salt.[20] Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt of the amine will often precipitate as a pure solid, which can be collected by filtration.[21] The free base can then be regenerated by treating the salt with a base (e.g., NaOH or Na₂CO₃) and extracting it into an organic solvent.[22]
-
Caption: Decision tree for purification of N-Phenethyl-benzene-1,4-diamine.
Part 4: Appendices
Appendix A: Standard Analytical Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring Monitoring the reaction progress is crucial for determining the optimal reaction time and preventing byproduct formation.[23]
-
Plate: Use silica gel 60 F-254 plates.
-
Spotting: Dissolve a tiny amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate). Spot the starting materials, co-spot (starting material and reaction mixture in the same lane), and the reaction mixture in separate lanes.
-
Eluent System: A typical mobile phase for these compounds is a mixture of hexanes and ethyl acetate. For the highly polar diamines, you may need to add methanol. A good starting ratio is 7:3 Hexanes:Ethyl Acetate. Add 1% triethylamine to the eluent to prevent streaking.[23]
-
Visualization: Visualize the spots under a UV lamp (254 nm).[23] Staining with potassium permanganate (KMnO₄) or ninhydrin can also be effective for visualizing amines.
Protocol 2: High-Performance Liquid Chromatography (HPLC) HPLC provides quantitative information on reaction conversion and purity.[24][25]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detector at 254 nm.
-
Sample Prep: Dilute a small aliquot of the reaction mixture in the mobile phase, filter, and inject.
References
-
PubChem. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (2005). WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
WIPO Patentscope. (2020). WO/2020/179817 - PURIFICATION METHOD FOR DIAMINE COMPOUND... Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Du Bois, J., & Espino, C. G. (2004). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines.
- Google Patents. (1965). US3203994A - Purification of meta-phenylenediamine.
- Google Patents. (1967). US3345413A - Process for purifying a phenylenediamine.
-
Macmillan Group, Princeton University. (n.d.). General Experimental Details. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Sarma, P. P., et al. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
-
GalChimia. (2014). A New Way to Amines. Retrieved from [Link]
-
van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. CRC Press. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
PubMed. (2007). High-resolution magic-angle spinning NMR for the identification of reaction products directly from thin-layer chromatography spots. Retrieved from [Link]
-
SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). p-Phenylenediamine Hazard Summary. Retrieved from [Link]
-
NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
ACS Publications. (2021). Hydrolysis of p-Phenylenediamine Antioxidants... Retrieved from [Link]
-
ResearchGate. (2016). TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. Retrieved from [https://www.researchgate.net/publication/281488177_TLC HPTLC_and_HPLC_methods_for_monitoring_microbial_transformation_processes]([Link] HPTLC_and_HPLC_methods_for_monitoring_microbial_transformation_processes)
-
PubChem. (n.d.). 1-N-(1-phenylethyl)benzene-1,4-diamine. Retrieved from [Link]
-
Campaign for Safe Cosmetics. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling... Retrieved from [Link]
- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
-
CIR. (2024). p-Phenylenediamine - CIR Report Data Sheet. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
ScienceDirect. (2025). DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. Retrieved from [Link]
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Technical Support Center: Recrystallization of N-Phenethyl-benzene-1,4-diamine
This guide provides comprehensive technical support for the recrystallization of N-Phenethyl-benzene-1,4-diamine. It is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this compound. The information presented herein is a synthesis of established recrystallization principles and specific considerations for aromatic amines.
Introduction to Recrystallization of N-Phenethyl-benzene-1,4-diamine
N-Phenethyl-benzene-1,4-diamine is a substituted aromatic diamine. Like many amines, it is susceptible to oxidation, which can result in discoloration of the material.[1][2] Recrystallization is a critical technique to purify this compound, removing impurities from the reaction mixture and any degradation products. The key to a successful recrystallization is the selection of an appropriate solvent system and careful control of the cooling process.
A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] The impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of N-Phenethyl-benzene-1,4-diamine and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in hot solvent. | - Inappropriate solvent: The solvent may be too nonpolar. - Insufficient solvent: Not enough solvent has been added. | - Select a more polar solvent or a solvent mixture. For aromatic amines, consider alcohols (ethanol, methanol) or mixtures like ethanol/water.[4] - Add more solvent in small increments until the solid dissolves.[4] |
| Compound "oils out" instead of crystallizing. | - Solution is supersaturated. - Cooling is too rapid. - The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[5] - Try a lower boiling point solvent. - Use a solvent mixture. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes turbid, then heat to clarify and cool slowly.[6] |
| No crystals form upon cooling. | - Too much solvent was used. [5][7] - The solution is not sufficiently saturated. - Nucleation has not been initiated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[5] - Induce crystallization: - Scratch the inside of the flask with a glass rod at the meniscus.[4] - Add a seed crystal of the pure compound.[3] - Cool the solution in an ice bath to further decrease solubility. |
| Crystals are discolored (e.g., pink, brown, or black). | - Oxidation of the amine groups. Phenylenediamines are known to darken upon exposure to air.[1][2] - Presence of colored impurities. | - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). - Add a small amount of a reducing agent, such as sodium dithionite or sodium metabisulfite, to the recrystallization solvent to inhibit oxidation. - Use activated charcoal to remove colored impurities. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[5] |
| Low recovery of purified compound. | - Too much solvent was used. [5][7] - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. - Product loss during transfer. | - Use the minimum amount of hot solvent necessary for dissolution.[7] - Cool the flask in an ice bath for a longer period to maximize crystal precipitation. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all the crystals. |
Experimental Protocol: Recrystallization of N-Phenethyl-benzene-1,4-diamine
This protocol provides a general procedure. The choice of solvent and specific volumes will need to be optimized for your particular sample.
1. Solvent Selection:
-
Place a small amount of the crude N-Phenethyl-benzene-1,4-diamine into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes of the undissolved samples. A good solvent will dissolve the compound when hot.
-
Allow the dissolved samples to cool to room temperature and then in an ice bath. A good solvent will yield crystals upon cooling.
-
Consider solvent pairs (e.g., ethanol/water, toluene/hexane) if a single solvent is not ideal.[4][8]
2. Recrystallization Procedure:
-
Place the crude N-Phenethyl-benzene-1,4-diamine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.[4] Use a boiling stick or magnetic stirring to promote dissolution and prevent bumping.
-
If the solution is colored, and you suspect colored impurities, this is the stage to add activated charcoal.
-
If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven or desiccator.
Visual Workflow for Recrystallization
Caption: A standard workflow for the recrystallization of N-Phenethyl-benzene-1,4-diamine.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: My N-Phenethyl-benzene-1,4-diamine is a dark solid. Can I still recrystallize it?
A1: Yes. Dark coloration often indicates oxidation, a common issue with phenylenediamines.[1][2] During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. After briefly boiling, the charcoal is removed by hot filtration. Performing the entire procedure under an inert atmosphere (nitrogen or argon) can help prevent further oxidation.
Q2: What is the best way to choose a solvent system for a compound like N-Phenethyl-benzene-1,4-diamine?
A2: The principle of "like dissolves like" is a good starting point. N-Phenethyl-benzene-1,4-diamine has polar amine groups and a nonpolar aromatic and ethyl-phenyl structure. This suggests that solvents of intermediate polarity, such as ethanol or ethyl acetate, might be good single-solvent choices. Alternatively, a mixed solvent system, such as ethanol-water or toluene-hexane, can be very effective. In a mixed solvent system, you dissolve the compound in a "good" solvent at its boiling point and then add a "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[6]
Q3: How can I avoid losing my product during hot filtration?
A3: Product loss during hot filtration often occurs due to premature crystallization on the filter paper or in the funnel stem. To prevent this, use a stemless funnel and preheat both the funnel and the receiving flask by placing them in an oven or by allowing the vapor of the boiling solvent to heat them before filtration. Additionally, use a slight excess of solvent (5-10%) to ensure the compound remains in solution during the transfer. This excess solvent can be boiled off after filtration and before cooling.
Q4: Is it necessary to use an inert atmosphere for the recrystallization of N-Phenethyl-benzene-1,4-diamine?
A4: While not strictly necessary in all cases, it is highly recommended, especially if you are aiming for a very pure, colorless product. The amine functional groups are susceptible to air oxidation, which is accelerated at higher temperatures.[1] An inert atmosphere of nitrogen or argon will minimize this degradation.
Q5: What safety precautions should I take when working with N-Phenethyl-benzene-1,4-diamine?
A5: N-Phenethyl-benzene-1,4-diamine, as a substituted p-phenylenediamine, should be handled with care. P-phenylenediamines are known to be toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1][9] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound.
References
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
EMBL-EBI. (2024, March 5). 1,4-phenylenediamine (CHEBI:51403). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]
-
PubChem. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-N-(1-phenylethyl)benzene-1,4-diamine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubMed. (2023, October 17). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Retrieved from [Link]
- Google Patents. (n.d.). WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Phenylenediamine. Retrieved from [Link]
-
ACS Publications. (2023, October 5). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Retrieved from [Link]
-
ResearchGate. (2018, December 28). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024, April 29). Safety Data Sheet: p-phenylenediamine. Retrieved from [Link]
Sources
- 1. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chemos.de [chemos.de]
Identifying impurities in N-Phenethyl-benzene-1,4-diamine samples
Welcome to the technical support guide for N-Phenethyl-benzene-1,4-diamine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and troubleshooting impurities in your samples. As the purity of this intermediate is critical for the integrity of downstream applications, a thorough understanding of potential contaminants and analytical methodologies is paramount.
Part 1: Frequently Asked Questions: Understanding Potential Impurities
This section addresses the most common questions regarding the origin and identity of impurities in N-Phenethyl-benzene-1,4-diamine samples.
Q1: I have unexpected peaks in my chromatogram. What are the most likely impurities I should be looking for?
The impurity profile of N-Phenethyl-benzene-1,4-diamine is intrinsically linked to its synthetic route. A common method for its synthesis is the reductive amination between 1,4-phenylenediamine and phenylacetaldehyde. Based on this and potential degradation pathways, impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
1,4-Phenylenediamine (PPD): A common starting material that can remain if the reaction does not go to completion. PPD is known to darken upon air oxidation.[1]
-
Phenylacetaldehyde or Phenethylamine: Depending on the specific synthetic pathway, residual amounts of the phenethyl group precursor may be present.
-
-
Process-Related By-products:
-
N,N'-bis(phenethyl)-benzene-1,4-diamine: This "over-alkylated" product forms when a second phenethyl group reacts with the remaining primary amine of the desired product.
-
Schiff Base Intermediate: The imine formed between 1,4-phenylenediamine and phenylacetaldehyde may persist if the reduction step is incomplete.
-
-
Degradation Products:
-
Oxidation Products: Aromatic amines, particularly phenylenediamines, are highly susceptible to oxidation, which can occur during synthesis, workup, or storage. This often leads to the formation of colored quinone-imine type structures, which can be a source of sample darkening.[1]
-
Below is a diagram illustrating the relationship between the target molecule and its most common process-related impurities.
Caption: Relationship between target molecule and key impurities.
Part 2: Troubleshooting Your Analysis: A Method-Specific Q&A
This section provides practical, in-depth answers to common challenges encountered during the analysis of N-Phenethyl-benzene-1,4-diamine.
High-Performance Liquid Chromatography (HPLC)
Q2: What is a good starting HPLC method for assessing the purity of N-Phenethyl-benzene-1,4-diamine?
A reverse-phase HPLC method is the most common and effective approach. Due to the basic nature of the amine functional groups, specific considerations are needed to achieve good peak shape and resolution.
Causality: Standard silica-based C18 columns have residual acidic silanol groups on their surface. The basic amine analytes can interact strongly with these sites via secondary ionic interactions, leading to significant peak tailing and poor resolution.
To counteract this, you can either "shield" the silanols with a mobile phase additive or use a specialized column.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm (end-capped) | A general-purpose column. High-purity silica and end-capping reduce silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acidic modifier protonates the amines, ensuring a consistent ionic state, and competitively binds to silanols, reducing peak tailing. |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient is excellent for initial screening to elute both polar (PPD) and non-polar (over-alkylated) impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 210 nm and 254 nm | The aromatic rings provide strong chromophores. 210 nm is more universal, while 254 nm can be more selective.[2] |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility. |
Q3: My peaks are tailing badly even with an acidic modifier. What else can I do?
If peak tailing persists, consider these advanced troubleshooting steps:
-
Switch to a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for basic compounds (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18). These use proprietary bonding and end-capping to shield silanols more effectively.
-
Use a Different Mobile Phase System: An alternative to low pH is to work at a moderately high pH (e.g., pH 8-10) using a compatible column. At high pH, the silanol groups are deprotonated (SiO-) and the amine analytes are neutral, eliminating the unwanted ionic interaction. Crucially, this requires a hybrid or polymer-based column stable at high pH. Using a standard silica column above pH 7.5 will irreversibly damage it.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak fronting or tailing. Try reducing the injection volume or sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q4: Is GC-MS a suitable technique for my sample? I'm concerned about the compound's stability at high temperatures.
GC-MS is a powerful tool for impurity identification due to the structural information provided by mass spectrometry. N-Phenethyl-benzene-1,4-diamine is semi-volatile and generally amenable to GC analysis. However, the free amine groups can be problematic.
Causality: The polar -NH2 and -NH- groups can interact with active sites in the GC inlet and column, leading to peak tailing, poor sensitivity, and potential on-column degradation.
Recommendations:
-
Derivatization: To improve volatility and reduce unwanted interactions, derivatization is often recommended for aromatic amines.[3] Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) can cap the active hydrogens.[4] While this adds a sample preparation step, it dramatically improves chromatographic performance.
-
Use a Deactivated Inlet Liner: A glass wool-packed, deactivated liner is essential to minimize analyte degradation in the hot inlet.
-
Choose the Right Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a robust choice for this type of analysis.
Q5: How can I use the mass spectrum to tentatively identify an impurity peak?
The key is to understand the expected fragmentation pattern of your main compound and compare it to the unknown peaks.
-
N-Phenethyl-benzene-1,4-diamine (Expected MW: 212.29 g/mol ):
-
Molecular Ion (M+•): Look for a peak at m/z 212.
-
Benzylic Cleavage: The most favorable fragmentation will be the cleavage of the C-C bond next to the aromatic ring and the nitrogen, resulting in a tropylium ion at m/z 91 (C7H7+) and a fragment at m/z 121 . This m/z 91 peak is a very strong indicator of a phenethyl moiety.
-
-
Identifying Impurities:
-
1,4-Phenylenediamine (MW 108.14): A peak with a molecular ion at m/z 108.
-
N,N'-bis(phenethyl) Impurity (MW 316.44): A later-eluting peak with a molecular ion at m/z 316 and a strong fragment at m/z 91.
-
Starting Material Fragments: The presence of a strong m/z 91 peak without a corresponding molecular ion of 212 could indicate the presence of phenethylamine or a related precursor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: My ¹H NMR shows several small, unidentifiable signals in the aromatic region. How can I determine if it's a significant impurity?
¹H NMR is an excellent tool for both identification and quantification of impurities without the need for reference standards (qNMR).
Causality: Every chemically distinct proton in a molecule gives a signal in the NMR spectrum, and the area under that signal (the integration) is directly proportional to the number of protons it represents.
Troubleshooting Steps:
-
Assign Your Main Compound's Peaks: First, be certain of the signals from N-Phenethyl-benzene-1,4-diamine. You should expect:
-
A complex multiplet for the monosubstituted phenyl ring (~7.2-7.4 ppm, 5H).
-
An AA'BB' system for the disubstituted phenylenediamine ring (~6.5-7.0 ppm, 4H).
-
Two triplets for the ethyl bridge (-CH2-CH2-) (~2.8-3.5 ppm, 4H total).
-
Broad singlets for the -NH and -NH2 protons (variable chemical shift, can exchange with D2O).
-
-
Look for Characteristic Impurity Signals:
-
Unreacted 1,4-Phenylenediamine: This compound is highly symmetrical and will show a sharp singlet in the aromatic region (~6.6 ppm) for its 4 equivalent protons. This is often easy to spot against the more complex pattern of the product.
-
Residual Solvents: Check for common solvent peaks (e.g., Dichloromethane ~5.3 ppm, Acetone ~2.17 ppm, Toluene ~2.3, 7.2 ppm).
-
-
Quantify the Impurity:
-
Set the integration of a well-resolved signal from your main compound (e.g., the 5H from the phenethyl ring) to its known proton count (5.00).
-
Integrate the unknown peak. The resulting value will represent its relative molar quantity. For example, if an impurity peak integrates to 0.05, and you know it represents 1 proton, that impurity is present at approximately 1% molar equivalent (0.05 / 5.00 = 1%).
-
Part 3: Standard Operating Protocols
Protocol 1: General Purpose HPLC-UV Purity Screening
This protocol is designed for the initial assessment of sample purity.
-
Sample Preparation: Accurately weigh ~5 mg of the N-Phenethyl-benzene-1,4-diamine sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile/Water. This yields a concentration of ~0.5 mg/mL.
-
Instrumentation: Use an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Analysis: Monitor the chromatogram at 254 nm. Calculate the area percent of all peaks to get an initial estimate of purity. Peaks should be identified by comparison with a reference standard if available, or tentatively by LC-MS.
Protocol 2: Impurity Identification Workflow
This workflow provides a logical sequence for identifying unknown peaks observed during analysis.
Caption: A systematic workflow for impurity identification.
References
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]
-
German Social Accident Insurance (DGUV). (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK-Collection for Occupational Health and Safety. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
M. D. Gil, et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A. Retrieved from [Link]
- Google Patents. (2005). Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
PubChem. (n.d.). 1-N-(1-phenylethyl)benzene-1,4-diamine. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2005). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (2005). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
Wang, P. G., & Krynitsky, A. J. (2011). Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products. Journal of Chromatography B. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Tyler DeWitt. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
Chemrevise. (n.d.). Spectroscopy. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). 1,4-Benzenediamine: Human health tier II assessment. Retrieved from [Link]
Sources
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. series.publisso.de [series.publisso.de]
- 4. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling guidelines for N-Phenethyl-benzene-1,4-diamine
Technical Support Center: N-Phenethyl-benzene-1,4-diamine
A Guide to Safe and Effective Laboratory Handling
Frequently Asked Questions (FAQs)
Q1: What are the general properties and primary hazards of N-Phenethyl-benzene-1,4-diamine?
N-Phenethyl-benzene-1,4-diamine belongs to the p-phenylenediamine family of compounds. These are aromatic amines recognized for their reactivity and potential biological effects. While specific data for this derivative is limited, related compounds are typically crystalline solids that can darken upon exposure to air and light due to oxidation.[1][2]
Primary Hazards: Based on analogous compounds, N-Phenethyl-benzene-1,4-diamine should be handled as a hazardous substance. Key concerns include:
-
Toxicity: Phenylenediamines can be toxic if swallowed, inhaled, or absorbed through the skin.[3]
-
Skin and Eye Irritation: Direct contact may cause serious skin and eye irritation.[3][4][5]
-
Sensitization: A significant hazard is the potential for allergic skin reactions (sensitization) upon repeated exposure.[3][6]
-
Aquatic Toxicity: These compounds are often very toxic to aquatic life with long-lasting effects.[6]
Q2: What are the recommended storage conditions for N-Phenethyl-benzene-1,4-diamine?
Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | Prevents degradation and potential reactions. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., Argon) | Phenylenediamines are sensitive to air and moisture, which can lead to oxidation and degradation.[7][8] |
| Light | Amber vial or stored in the dark | Protects from light-induced degradation.[5][7] |
| Location | Well-ventilated, secure area | Store in a locked cabinet or an area with restricted access. |
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is essential to minimize exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[5] Always check the glove manufacturer's specifications for compatibility with aromatic amines.
-
Eye Protection: Chemical safety goggles are required.[4] For procedures with a high risk of splashing, a face shield should also be used.
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection: Work in a certified chemical fume hood to avoid inhaling dust or vapors. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Q4: How should I prepare solutions of N-Phenethyl-benzene-1,4-diamine?
Solubility can be a challenge. Based on related compounds, N-Phenethyl-benzene-1,4-diamine is expected to have low solubility in water but better solubility in organic solvents.[1][9][10]
Recommended Solvents:
-
Ethanol
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
Always start with a small amount of the compound and the chosen solvent to test for solubility before preparing a larger stock solution. Sonication may aid in dissolution.
Q5: What are the proper disposal procedures for waste containing this compound?
All waste containing N-Phenethyl-benzene-1,4-diamine must be treated as hazardous waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed container compatible with the solvent used.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[11] Do not pour down the drain.
Troubleshooting Guide
Issue 1: My solid N-Phenethyl-benzene-1,4-diamine has darkened in color.
-
Cause: This is likely due to oxidation from exposure to air or light.[1][2]
-
Impact: The presence of oxidation products can interfere with experimental results, leading to impurities and potentially altered reactivity.
-
Solution:
-
Assess the extent of discoloration. If minor, the compound may still be usable for non-critical applications.
-
For sensitive experiments, it is recommended to use a fresh, unoxidized batch of the compound.
-
To prevent future oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.
-
Issue 2: The compound is not dissolving in my chosen solvent.
-
Cause: Phenylenediamine derivatives can have limited solubility.[1][9] The chosen solvent may not be appropriate, or the concentration may be too high.
-
Solution:
-
Try a different solvent from the recommended list (see FAQ Q4).
-
Gently warm the solution. Note that this may increase the rate of degradation, so use with caution.
-
Use sonication to aid dissolution.
-
If preparing a stock solution, consider a more polar organic solvent like DMSO.
-
Issue 3: I am observing inconsistent results in my experiments.
-
Cause: Inconsistent handling or degradation of the compound can lead to variability.
-
Solution:
-
Fresh Solutions: Prepare fresh solutions of N-Phenethyl-benzene-1,4-diamine for each experiment. Avoid using old stock solutions, as the compound may degrade over time, even when dissolved.
-
Standardized Procedure: Ensure a consistent and standardized procedure for weighing, dissolving, and adding the compound to your reaction mixture.
-
Inert Conditions: If your reaction is sensitive to oxidation, handle the compound and prepare solutions under an inert atmosphere.
-
Experimental Protocols
Protocol 1: Weighing and Dissolving Solid N-Phenethyl-benzene-1,4-diamine
-
Preparation: Don all required PPE (gloves, goggles, lab coat) and perform the entire procedure in a certified chemical fume hood.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount of the solid compound to the vessel using a clean spatula.
-
Record the exact weight.
-
-
Dissolving:
-
Place the weighed solid into an appropriate flask.
-
Add a small amount of the chosen solvent and swirl gently to wet the solid.
-
Gradually add more solvent until the desired concentration is reached.
-
If necessary, use a magnetic stirrer or sonicator to facilitate dissolution.
-
Ensure the container is tightly capped after the solution is prepared.
-
Visualizations
Safe Handling Workflow for N-Phenethyl-benzene-1,4-diamine
Caption: A workflow diagram illustrating the key steps for the safe handling of N-Phenethyl-benzene-1,4-diamine, from preparation to disposal.
References
-
Penta chemicals. (2024). N,N-Diethyl-1,4-phenylenediamine sulfate Safety Data Sheet. Retrieved from [Link]
-
Solubility of Things. (n.d.). p-Phenylenediamine. Retrieved from [Link]
- Google Patents. (2005). Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.
-
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
Chung, K. T., Murdock, C. A., Stevens, S. E., Jr, Li, Y. S., Wei, C. I., Huang, T. S., & Chou, M. W. (1995). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicology letters, 81(1), 23–32. [Link]
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- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]
- 9. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]
- 10. N,N-ジエチル-p-フェニレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
Comparing the antioxidant activity of N-Phenethyl-benzene-1,4-diamine with other compounds
Introduction: The Quest for Novel Antioxidants
In the continuous battle against oxidative stress, a fundamental driver of cellular damage and numerous pathological conditions, the scientific community is perpetually exploring novel molecules with potent antioxidant capabilities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging, neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred significant research into the development of synthetic antioxidants that can effectively mitigate these damaging effects.
Substituted p-phenylenediamines (PPDs) have long been recognized for their excellent antioxidant properties, primarily in industrial applications such as preventing the oxidative degradation of rubber and polymers.[1][2] Their mechanism of action typically involves the donation of a hydrogen atom from the amine groups to neutralize free radicals, thereby terminating oxidative chain reactions.[3] This guide focuses on a specific derivative, N-Phenethyl-benzene-1,4-diamine, and provides a comparative framework for evaluating its potential antioxidant activity against well-established antioxidant compounds.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering a technical overview of the methodologies used to assess antioxidant efficacy and a discussion of the structural features that contribute to the antioxidant potential of N-Phenethyl-benzene-1,4-diamine.
Understanding the Antioxidant Mechanism of p-Phenylenediamines
The antioxidant activity of p-phenylenediamine derivatives stems from the ability of the nitrogen atoms to donate hydrogen atoms to free radicals, a process that is facilitated by the resonance stabilization of the resulting aminyl radical over the aromatic ring. The general mechanism involves the sequential loss of hydrogen atoms from the two amine groups, leading to the formation of quinonediimine structures.[3]
The substitution on the nitrogen atoms plays a crucial role in modulating the antioxidant activity. Electron-donating groups can enhance the hydrogen-donating ability of the N-H bond, thereby increasing the radical scavenging capacity. The phenethyl group in N-Phenethyl-benzene-1,4-diamine, with its aromatic ring, can influence the electronic properties of the diamine system and its steric accessibility, which are key determinants of its antioxidant efficacy.
Comparative Analysis of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of N-Phenethyl-benzene-1,4-diamine with standard antioxidants is challenging due to the limited availability of published experimental data for this specific compound in peer-reviewed literature. However, we can establish a baseline for comparison by examining the performance of widely recognized antioxidant standards in common in vitro assays. For this guide, we will consider Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT) as benchmarks.
The following table summarizes representative antioxidant activity values for these standards, providing a context for the anticipated efficacy of novel compounds like N-Phenethyl-benzene-1,4-diamine.
Table 1: Antioxidant Activity of Standard Compounds
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| N-Phenethyl-benzene-1,4-diamine | DPPH | Data not available | Data not available |
| ABTS | Data not available | Data not available | |
| FRAP | Data not available | Data not available | |
| Trolox | DPPH | 3.77 - 5.6[4][5] | - |
| ABTS | 2.93[4] | 1.0 (by definition)[6] | |
| FRAP | - | 1.0 (by definition) | |
| Ascorbic Acid | DPPH | 6.1 - 8.4[7][8] | - |
| ABTS | - | - | |
| FRAP | - | - | |
| BHT | DPPH | 36 - 202.35[9][10] | - |
| ABTS | - | 1.29[11] | |
| FRAP | - | - |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay; a lower IC50 value indicates higher antioxidant activity. TEAC is a measure of the antioxidant capacity relative to Trolox. FRAP values are often expressed as equivalents of Fe(II) or a standard antioxidant like Trolox or Ascorbic Acid. The ranges in values reflect variations in experimental conditions across different studies.
Based on the known antioxidant properties of the p-phenylenediamine scaffold, it is hypothesized that N-Phenethyl-benzene-1,4-diamine will exhibit significant radical scavenging activity. The presence of two amine groups capable of hydrogen donation is the primary structural feature supporting this hypothesis. Further experimental validation using the standardized protocols outlined below is necessary to quantify its efficacy relative to the established standards.
Experimental Protocols for Antioxidant Activity Assessment
To ensure scientific integrity and enable meaningful comparisons, the use of standardized and well-validated experimental protocols is paramount. Here, we detail the methodologies for three widely accepted in vitro antioxidant assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in the reduction of DPPH and a corresponding color change from violet to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the concentration and potency of the antioxidant.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. Store in the dark and at a low temperature to prevent degradation.
-
Prepare a series of concentrations of the test compound (N-Phenethyl-benzene-1,4-diamine) and standard antioxidants (Trolox, Ascorbic Acid, BHT) in the same solvent.
-
-
Assay Procedure:
-
In a microplate or cuvette, add a specific volume of the DPPH solution (e.g., 1.9 mL).
-
Add a small volume of the test compound or standard solution (e.g., 0.1 mL) to the DPPH solution.
-
For the blank, add the same volume of the solvent instead of the test compound.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes). The incubation time is a critical parameter and should be kept consistent.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC50 value, which is the concentration required to inhibit 50% of the DPPH radicals.
-
Causality Behind Experimental Choices: The choice of a stable radical like DPPH allows for a simple and rapid spectrophotometric measurement.[12] Methanol or ethanol are commonly used as solvents because they readily dissolve both the DPPH radical and a wide range of antioxidant compounds. The incubation in the dark is crucial to prevent the photodegradation of DPPH.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) in water.
-
Prepare a potassium persulfate solution (e.g., 2.45 mM) in water.
-
Generate the ABTS•+ solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compound and standards.
-
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a cuvette.
-
Add a small volume of the test compound or standard solution (e.g., 10 µL).
-
Mix thoroughly and allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.
-
Causality Behind Experimental Choices: The ABTS radical is soluble in both aqueous and organic solvents, making this assay suitable for a broader range of compounds.[13] The pre-generation of the radical cation ensures a stable and reproducible starting point for the assay. The use of a physiological pH buffer (7.4) can provide more biologically relevant data.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants in the sample.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer: Prepare a 300 mM acetate buffer, pH 3.6.
-
TPTZ Solution: Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.
-
Ferric Chloride Solution: Prepare a 20 mM FeCl₃·6H₂O solution in water.
-
FRAP Reagent: Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of concentrations of the test compound and a standard with known reducing power (e.g., FeSO₄·7H₂O or Ascorbic Acid).
-
-
Assay Procedure:
-
Add a large volume of the FRAP reagent (e.g., 2.7 mL) to a cuvette.
-
Take an initial absorbance reading at 593 nm (this serves as the blank).
-
Add a small volume of the test compound or standard solution (e.g., 0.3 mL).
-
Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm after the incubation period.
-
Construct a standard curve using the absorbance values of the known concentrations of the ferrous standard.
-
The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is typically expressed as mmol Fe²⁺ equivalents per gram or liter of the sample.
-
Causality Behind Experimental Choices: The acidic pH of 3.6 is optimal for the reduction of the Fe³⁺-TPTZ complex and helps to maintain iron solubility.[14] The assay directly measures the reducing capacity, which is a significant aspect of antioxidant activity. The use of a pre-warmed reagent ensures consistent reaction kinetics.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant activity of N-Phenethyl-benzene-1,4-diamine is not extensively documented in publicly accessible literature, its chemical structure, belonging to the p-phenylenediamine class, strongly suggests inherent antioxidant potential. The dual amine functionalities within the molecule are poised to act as effective hydrogen donors, a key mechanism in the neutralization of free radicals.
To definitively establish its efficacy, rigorous evaluation using the standardized DPPH, ABTS, and FRAP assays is essential. The protocols detailed in this guide provide a robust framework for such an investigation. A thorough comparative analysis against established antioxidants like Trolox, Ascorbic Acid, and BHT will be crucial in positioning N-Phenethyl-benzene-1,4-diamine within the landscape of potential therapeutic agents for combating oxidative stress.
Future research should focus not only on the in vitro antioxidant capacity but also on its activity in cellular models to assess its bioavailability, metabolism, and potential cytotoxicity. Such studies will be instrumental in determining the viability of N-Phenethyl-benzene-1,4-diamine and its derivatives as novel drug candidates for the prevention and treatment of oxidative stress-related diseases.
References
-
ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Percentage of scavenging of DPPH with IC 50 value of standard antioxidant (BHT), C. indica and M. scandens leaf extracts. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The IC 50 value for DPPH radicals scavenging activity of BHT and various parts (methanolic extracts) of Cucurbita maxima. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2022). Trolox equivalent antioxidant capacity. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. Retrieved January 17, 2026, from [Link]
-
Pharmaceutical and Biological Evaluations. (2010). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Results of DPPH (IC 50 ) and ORAC (μM of Trolox) antioxidant activities... Retrieved January 17, 2026, from [Link]
-
PubMed. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (2011). Genesis and development of DPPH method of antioxidant assay. Retrieved January 17, 2026, from [Link]
-
YouTube. (2021). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2015). A FRAP Assay at pH 7 unveils Extra Antioxidant Activity from Green, Black, White and Rooibos Tea but not Apple Tea. Retrieved January 17, 2026, from [Link]
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- 7. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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A Comparative Guide to the Validation of Analytical Methods for N-Phenethyl-benzene-1,4-diamine
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of N-Phenethyl-benzene-1,4-diamine. As an aromatic amine, this compound may arise as a process-related impurity or degradation product in pharmaceutical manufacturing. Aromatic amines are a class of compounds often scrutinized for potential genotoxicity, necessitating highly sensitive and specific analytical methods to ensure patient safety and regulatory compliance.[1][2]
This document compares two common yet distinct analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), a robust workhorse for quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for trace-level analysis.[3] We will delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing not just the protocols but the scientific rationale behind each step.[4][5][6]
Foundational Strategy: Method Selection and Validation Workflow
The choice of an analytical method is fundamentally driven by its intended purpose. For an impurity like N-Phenethyl-benzene-1,4-diamine, the key question is the required sensitivity. If it is a non-mutagenic impurity, control at typical levels (e.g., 0.1%) might be adequate, making HPLC-UV a suitable choice. However, if it is classified as a potential genotoxic impurity (PGI), the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day exposure would apply, demanding analytical methods capable of quantification at parts-per-million (ppm) levels relative to the drug substance.[2] This is where LC-MS/MS becomes indispensable.
This guide will proceed by validating both a hypothetical HPLC-UV method and an LC-MS/MS method to illustrate the performance differences.
Overall Validation Workflow
The validation process follows a logical sequence, beginning with system suitability to ensure the equipment is performing correctly, followed by the core validation parameters that define the method's performance characteristics.
Caption: A typical workflow for analytical method validation.
Specificity: Proving the Method Sees Only What It Should
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[7][8] For a stability-indicating method, this is the most critical parameter. The primary tool to establish specificity is a forced degradation study.[9][10][11]
In these studies, the drug substance is subjected to stress conditions more severe than accelerated stability testing to produce relevant degradation products.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradants are formed at a detectable level without destroying the sample.[12]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Sample Preparation : Prepare solutions of N-Phenethyl-benzene-1,4-diamine (e.g., at 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis : Mix the sample solution with an equal volume of 0.1 M HCl. Heat at 60°C for a designated time (e.g., 24 hours). Neutralize before analysis.[12]
-
Base Hydrolysis : Mix the sample solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a designated time. Neutralize before analysis.[12]
-
Oxidative Degradation : Mix the sample solution with an equal volume of 3% H₂O₂. Keep at room temperature for a designated time.[12]
-
Thermal Degradation : Store the sample solution at 80°C for 7 days.
-
Photolytic Degradation : Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be shielded from light.
-
Analysis : Analyze all stressed samples, along with an unstressed control, by both the HPLC-UV and LC-MS/MS methods. For the HPLC-UV method, use a photodiode array (PDA) detector to assess peak purity. For the LC-MS/MS method, specificity is inherent in the monitoring of specific parent-daughter ion transitions.
Comparative Data: Specificity
| Parameter | HPLC-UV Method | LC-MS/MS Method | Causality & Insight |
| Peak Purity (from PDA) | Purity angle < Purity threshold for all stressed samples. | Not Applicable. | PDA detectors assess the spectral homogeneity across a peak. A pure peak will have a consistent UV spectrum. This provides confidence but is not foolproof against co-eluting species with similar spectra. |
| Resolution (Rs) | Rs > 2.0 between the main peak and all degradant peaks. | Not Applicable. | Chromatographic resolution is key for UV-based methods. A value >2.0 ensures baseline separation, which is critical for accurate quantification.[14][15] |
| Mass Specificity | Not Applicable. | Specific MRM transitions (e.g., m/z 213.1 → 106.1) show no interference at the analyte's retention time in blank or placebo samples. | Mass spectrometry's power lies in its selectivity. By monitoring a specific mass-to-charge ratio transition, it can distinguish the analyte from isomers or other compounds with identical retention times, providing unequivocal identification.[3] |
Linearity, Range, and Sensitivity (LOD/LOQ)
-
Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a defined range.[4]
-
Range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[16]
-
Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]
Experimental Protocol: Linearity, Range, and Sensitivity
-
Stock Solution : Prepare a stock solution of N-Phenethyl-benzene-1,4-diamine reference standard.
-
Calibration Standards : Prepare a series of at least five calibration standards by diluting the stock solution.
-
For HPLC-UV (Impurity Method) : The range should typically span from the LOQ to 120% of the specification limit (e.g., 0.05% to 0.18% of the API test concentration).[4]
-
For LC-MS/MS (Trace Analysis) : The range should cover the expected concentration of the genotoxic impurity, often from LOQ to ~20 ppm.
-
-
Analysis : Inject each standard in triplicate.
-
Evaluation :
Comparative Data: Linearity, Range, & Sensitivity
| Parameter | HPLC-UV Method | LC-MS/MS Method | Causality & Insight |
| Range | 5 - 20 µg/mL | 0.5 - 50 ng/mL | The range must be appropriate for the method's intended use. The HPLC-UV range is suitable for general impurity analysis, while the LC-MS/MS range is tailored for trace-level quantification. |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | A high r² indicates a strong linear relationship. While both methods show good linearity, MS detectors can sometimes have slightly lower r² values due to the complexity of ionization, but are still well within acceptable limits. |
| LOD | 1.5 µg/mL (S/N ≈ 3) | 0.15 ng/mL (S/N ≈ 3) | The ~10,000-fold greater sensitivity of LC-MS/MS is its primary advantage. This is due to the detector's ability to filter out chemical noise and focus only on the ions of interest. |
| LOQ | 5.0 µg/mL (S/N ≈ 10) | 0.5 ng/mL (S/N ≈ 10) | The LOQ is the critical value for reporting impurities. The LC-MS/MS method allows for quantification at levels far below what is possible with UV detection, making it essential for genotoxic impurity control.[1] |
Accuracy & Precision
-
Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery studies.[7][19]
-
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels:
Experimental Protocol: Accuracy & Precision
-
Sample Preparation : Prepare a blank sample matrix (e.g., a placebo formulation or just the API if analyzing a drug substance).
-
Spiking : Spike the blank matrix with the N-Phenethyl-benzene-1,4-diamine standard at three concentration levels (e.g., LOQ, 100%, and 150% of the target concentration). Prepare nine independent samples (3 levels x 3 replicates).
-
Analysis :
-
For Accuracy : Analyze the spiked samples and calculate the percent recovery for each. The mean recovery should be within an acceptable range (e.g., 85-115% for impurities).[17]
-
For Repeatability : Calculate the Relative Standard Deviation (%RSD) for the nine determinations.
-
For Intermediate Precision : Have a different analyst repeat the entire experiment on a different day using different equipment if possible. Compare the results from both sets.
-
Comparative Data: Accuracy & Precision
| Parameter | HPLC-UV Method | LC-MS/MS Method | Causality & Insight |
| Accuracy (% Recovery) | 98.0% - 103.5% | 95.5% - 104.2% | Both methods demonstrate excellent accuracy, showing they can correctly quantify the analyte in a sample matrix without significant bias. |
| Precision: Repeatability (%RSD) | ≤ 2.5% | ≤ 5.0% | The %RSD indicates the random error of the method. Both are highly precise. LC-MS/MS methods can sometimes show slightly higher variability at the lowest concentration levels, but this is well within typical acceptance criteria (e.g., <15%). |
| Precision: Intermediate (%RSD) | ≤ 3.0% | ≤ 6.5% | This demonstrates the method's transferability within a lab. The results show that both methods are rugged enough to withstand minor variations from day-to-day operations. |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] It provides an indication of the method's reliability during normal usage and is a critical part of method development.[19]
Experimental Protocol: Robustness
-
Parameter Selection : Identify critical method parameters.
-
HPLC-UV : Mobile phase composition (±2% organic), pH (±0.2 units), column temperature (±5°C), flow rate (±10%).[20]
-
LC-MS/MS : In addition to LC parameters, source parameters like gas flow (±5%) and temperature (±10°C) can be varied.
-
-
Analysis : Prepare a system suitability solution and a test sample. Analyze them under the standard conditions and then under each of the deliberately varied conditions.
-
Evaluation : Evaluate the effect of the variations on system suitability parameters (e.g., resolution, tailing factor) and the final quantitative result. The results should not deviate significantly from the nominal method.
Comparative Data: Robustness
| Varied Parameter | HPLC-UV Method (% Change in Result) | LC-MS/MS Method (% Change in Result) | Causality & Insight |
| Flow Rate (±10%) | < 2.0% | < 2.5% | Changes in flow rate directly affect retention time and can influence peak shape. Both methods are robust to minor fluctuations. |
| Mobile Phase pH (±0.2) | < 1.5% | < 2.0% | For ionizable compounds like amines, mobile phase pH is critical as it affects retention and peak shape. These results show the methods operate in a stable pH region. |
| Column Temperature (±5°C) | < 1.0% | < 1.0% | Temperature affects viscosity and reaction kinetics, influencing retention time. Both methods show minimal impact, indicating good thermal stability. |
Summary and Recommendations
The validation data clearly illustrates the distinct capabilities of the HPLC-UV and LC-MS/MS methods. The choice is not about which method is "better" in isolation, but which is "fitter for purpose."
| Validation Parameter | HPLC-UV | LC-MS/MS | Recommendation |
| Specificity | Good (with PDA) | Excellent (Mass-based) | For complex matrices or when absolute certainty is required to distinguish from isomers, LC-MS/MS is superior. |
| Sensitivity (LOQ) | ~5 µg/mL | ~0.5 ng/mL | This is the key differentiator. For trace analysis and control of genotoxic impurities, LC-MS/MS is the only viable option. |
| Precision | Excellent | Excellent | Both methods are highly precise and suitable for QC environments. |
| Accuracy | Excellent | Excellent | Both methods provide results close to the true value. |
| Robustness | High | High | Both methods, when properly developed, are reliable for routine use. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more common, less expensive, and require less specialized training to operate and maintain. |
Final Recommendation:
-
RP-HPLC-UV is a validated, robust, and cost-effective method suitable for the quantification of N-Phenethyl-benzene-1,4-diamine when it is controlled as a routine process-related impurity at levels typically above 0.05%.
-
LC-MS/MS is the required method when N-Phenethyl-benzene-1,4-diamine must be controlled at trace levels (ppm) due to its classification as a potential genotoxic impurity. Its superior sensitivity and specificity provide the assurance needed to meet stringent regulatory requirements for patient safety.[2][3]
References
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals.
- Vertex AI Search. (n.d.). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
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Performance Evaluation of N-Phenethyl-benzene-1,4-diamine in Industrial Applications: A Comparative Guide
This guide provides a comprehensive performance evaluation of N-Phenethyl-benzene-1,4-diamine, a substituted p-phenylenediamine (PPD), in its primary industrial application as a rubber antidegradant. It is intended for researchers, scientists, and professionals in the rubber and polymer industries, offering an objective comparison with established alternatives and detailing the experimental methodologies required for robust performance validation. While its potential in other fields such as dye synthesis is explored, the focus remains on its well-documented role in elastomer protection.
Introduction: The Critical Role of Antidegradants in Elastomers
Elastomeric materials, such as natural and synthetic rubbers, are susceptible to degradation from environmental factors like oxygen, ozone, heat, and mechanical stress. This degradation manifests as cracking, hardening, and a loss of essential physical properties, ultimately leading to product failure. To counteract these effects, antidegradants are incorporated into rubber formulations. N-Phenethyl-benzene-1,4-diamine belongs to the p-phenylenediamine (PPD) class of antidegradants, which are highly effective in protecting rubber products, particularly tires, from oxidative and ozonative attack.[1][2][3]
The efficacy of a PPD antidegradant is determined by a combination of factors, including its chemical reactivity towards ozone and free radicals, its solubility and mobility within the rubber matrix, and its impact on the vulcanization process and the final mechanical properties of the rubber.[4][5] This guide will delve into the performance of N-Phenethyl-benzene-1,4-diamine in this context, comparing it with widely used alternatives like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-Isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD).
Application as a Rubber Antioxidant and Antiozonant
The primary application of N-Phenethyl-benzene-1,4-diamine is as a protective agent in rubber formulations. PPDs function by migrating to the surface of the rubber and reacting with ozone before it can attack the polymer chains.[2][6] They also interrupt the free-radical chain reactions of oxidation within the rubber matrix.[4]
Comparative Performance Analysis
While specific quantitative data directly comparing N-Phenethyl-benzene-1,4-diamine with 6PPD and IPPD is not extensively available in peer-reviewed literature, we can infer its likely performance based on the general structure-activity relationships of PPDs and the known performance of its analogues. The key performance parameters for comparison are:
-
Ozone Resistance: The ability to prevent the formation and growth of ozone-induced cracks.
-
Antioxidant Efficiency: The effectiveness in inhibiting thermo-oxidative degradation.
-
Flex-Cracking Resistance: The ability to withstand cracking under dynamic stress.
-
Migration and Volatility: The tendency of the antidegradant to bloom to the surface or be lost through evaporation. Lower migration is often desirable to reduce environmental contamination and staining.[1]
-
Impact on Vulcanization: The effect on the scorch time (premature vulcanization) and cure rate of the rubber compound.[7]
Table 1: Qualitative Performance Comparison of p-Phenylenediamine Antidegradants
| Performance Parameter | N-Phenethyl-benzene-1,4-diamine (Predicted) | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | N-Isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD) |
| Ozone Protection | Good to Excellent | Excellent[3][6] | Good[8] |
| Antioxidant Activity | Good | Excellent[6] | Good |
| Flex-Cracking Resistance | Good | Excellent | Good |
| Migration Rate | Moderate | Moderate to High[6][9] | High[8] |
| Staining/Discoloration | Moderate | High | High |
Note: The performance of N-Phenethyl-benzene-1,4-diamine is predicted based on its chemical structure relative to known PPDs. Experimental validation is required for confirmation.
A significant concern with PPDs like 6PPD is the formation of toxic transformation products, such as 6PPD-quinone, which has been shown to be harmful to aquatic life.[2][3][10] Newer PPDs are being developed with chemical structures that are less soluble in aqueous solutions to minimize migration and the formation of toxic byproducts.[1] The environmental impact of N-Phenethyl-benzene-1,4-diamine and its transformation products would require specific toxicological studies.
Experimental Protocols for Performance Evaluation
To rigorously evaluate the performance of N-Phenethyl-benzene-1,4-diamine, a series of standardized experimental protocols should be employed.
Caption: Workflow for the evaluation of a rubber antidegradant.
a) Ozone Resistance Testing (ASTM D1171)
This test evaluates a rubber's ability to withstand ozone cracking.
-
Specimen Preparation: Triangular specimens of the vulcanized rubber are prepared.
-
Exposure: The specimens are placed in an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm), temperature, and humidity.[11]
-
Evaluation: The specimens are periodically examined for the appearance and severity of cracks. The results can be reported as a pass/fail at a specific time or by rating the crack formation over time.[11]
b) Accelerated Thermo-Oxidative Aging (ASTM D573)
This method assesses the resistance of rubber to degradation by heat and oxygen.
-
Specimen Preparation: Dumbbell-shaped specimens for tensile testing are cut from the vulcanized rubber sheets.
-
Aging: The specimens are aged in a hot air oven at a specified temperature (e.g., 70°C or 100°C) for various durations.
-
Mechanical Property Testing: After aging, the tensile strength, elongation at break, and hardness of the specimens are measured and compared to the unaged samples. The percentage retention of these properties indicates the antioxidant's effectiveness.
c) Cure Characteristics (ASTM D2084)
An oscillating disc rheometer is used to determine the effect of the antidegradant on the vulcanization process.
-
Sample Preparation: A small, uncured sample of the rubber compound is placed in the rheometer's die cavity.
-
Testing: The rheometer measures the torque as a function of time at a constant temperature.
-
Data Analysis: The resulting cure curve provides data on scorch time (ts2), optimum cure time (t90), and minimum and maximum torque, which relate to the viscosity and stiffness of the compound.[7]
Table 2: Hypothetical Experimental Data for Antidegradant Evaluation
| Property | Control (No Antidegradant) | N-Phenethyl-benzene-1,4-diamine (2 phr) | 6PPD (2 phr) |
| Original Mechanical Properties | |||
| Tensile Strength (MPa) | 20.0 | 19.8 | 19.9 |
| Elongation at Break (%) | 550 | 545 | 548 |
| Hardness (Shore A) | 60 | 61 | 61 |
| After Ozone Aging (72h @ 50 pphm) | |||
| Crack Rating (0=none, 5=severe) | 5 | 1 | 0 |
| After Heat Aging (168h @ 70°C) | |||
| Tensile Strength Retention (%) | 65 | 85 | 88 |
| Elongation Retention (%) | 50 | 75 | 78 |
| Cure Characteristics (160°C) | |||
| Scorch Time (ts2, min) | 2.5 | 2.3 | 2.4 |
| Optimum Cure Time (t90, min) | 12.0 | 11.5 | 11.8 |
Note: This data is illustrative and does not represent actual experimental results. It serves as a template for presenting comparative data.
Application in Azo Dye Synthesis
p-Phenylenediamines are versatile precursors in the synthesis of azo dyes.[12][13] The two primary amino groups on the benzene ring allow for the creation of bis-azo dyes, which can produce a wide range of colors. N-Phenethyl-benzene-1,4-diamine, with one of its amino groups being secondary, can be used to synthesize mono-azo dyes.
Proposed Synthesis of a Mono-Azo Dye
A potential synthetic route for a mono-azo dye from N-Phenethyl-benzene-1,4-diamine involves a two-step diazotization and coupling reaction.
Caption: Proposed synthesis of a mono-azo dye from N-Phenethyl-benzene-1,4-diamine.
Performance Evaluation of the Synthesized Dye
The performance of the resulting azo dye would need to be evaluated based on several key properties:
-
Color and Molar Absorptivity: The color of the dye in solution and on a substrate would be determined by UV-Vis spectroscopy.
-
Dyeing Performance: The dye's affinity for different fibers (e.g., cotton, polyester, wool) would be assessed.[13][14]
-
Fastness Properties: The resistance of the dyed fabric to fading from washing, light, and rubbing would be tested according to standard methods (e.g., ISO 105).
Currently, there is a lack of published experimental data on the specific properties of azo dyes synthesized from N-Phenethyl-benzene-1,4-diamine. Further research in this area is needed to fully assess its potential as a dye precursor.
Potential in Drug Development
While some benzene-1,4-diamine derivatives have been investigated for their potential as antimicrobial or anticancer agents, there is currently insufficient evidence to support a detailed evaluation of N-Phenethyl-benzene-1,4-diamine in drug development. This remains an area for future exploratory research.
Conclusion
N-Phenethyl-benzene-1,4-diamine shows significant promise as a rubber antidegradant, belonging to a class of compounds known for their excellent protective properties. Based on its chemical structure, it is expected to offer good to excellent protection against ozone and oxidation, with potentially moderate migration properties. However, a comprehensive and direct comparative study against industry standards like 6PPD is necessary to fully quantify its performance benefits and drawbacks. The provided experimental protocols offer a robust framework for such an evaluation.
Its application in azo dye synthesis is chemically feasible, but the performance of the resulting dyes is yet to be characterized. The potential for this compound in drug development is speculative and requires foundational research. For professionals in the rubber industry, N-Phenethyl-benzene-1,4-diamine represents a viable candidate for evaluation as an alternative antidegradant, particularly in the ongoing search for more environmentally benign and effective rubber additives.
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A Comparative Guide to N-Phenethyl-benzene-1,4-diamine and p-Phenylenediamine in High-Performance Polymer Applications
Introduction: The Quest for Advanced Polymer Precursors
In the relentless pursuit of materials with superior performance, the choice of monomeric building blocks is paramount. Aromatic diamines are a cornerstone in the synthesis of high-performance polymers such as aramids and polyimides, prized for their exceptional thermal stability and mechanical strength. For decades, p-phenylenediamine (PPD) has been the linchpin in the production of renowned polymers like Kevlar®, a testament to its robust chemical structure and reactivity.[1][2] However, the evolving demands of advanced applications necessitate the exploration of novel monomers that can impart tailored properties to the final polymer. This guide provides a comprehensive comparison between the established benchmark, PPD, and a promising, yet less explored alternative: N-phenethyl-benzene-1,4-diamine.
This document will delve into the known performance characteristics of PPD-based polymers and, based on established principles of polymer chemistry and available data on analogous N-substituted diamines, project the anticipated properties of polymers derived from N-phenethyl-benzene-1,4-diamine. We will explore the synthesis of both diamines, provide detailed experimental protocols for polymer synthesis and characterization, and offer a forward-looking perspective on the potential advantages and research directions for N-phenethyl-benzene-1,4-diamine in the realm of advanced polymers.
Monomer Overview: Structure and Synthesis
A fundamental understanding of the monomers themselves is crucial to appreciating their impact on polymer properties.
p-Phenylenediamine (PPD)
p-Phenylenediamine is a symmetrical aromatic diamine with the chemical formula C₆H₄(NH₂)₂.[2] Its simple, rigid structure and the para-disposition of its two primary amine groups are key to the formation of linear, highly ordered polymer chains that pack efficiently, leading to materials with exceptional tensile strength and thermal resistance.[1]
The industrial synthesis of PPD often involves the reduction of p-nitroaniline, which itself is synthesized from the nitration of aniline followed by separation of the para-isomer.[3]
N-Phenethyl-benzene-1,4-diamine
N-phenethyl-benzene-1,4-diamine, with the formula C₁₄H₁₆N₂, is a derivative of PPD where one of the amine protons is replaced by a phenethyl group (-CH₂CH₂C₆H₅). This substitution introduces a flexible, bulky side group to the otherwise rigid aromatic backbone.
The synthesis of N-phenethyl-benzene-1,4-diamine can be approached through several routes, including the reductive amination of p-nitroaniline with phenethylamine, followed by reduction of the nitro group. This process involves the formation of an imine intermediate which is then reduced to the secondary amine.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried polymer sample into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected glass transition or melting point at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at 10°C/min. The glass transition temperature (Tg) is determined from the second heating scan.
Mechanical Property Testing: Tensile Strength of Polymer Films
Film Preparation:
-
Dissolve the synthesized polymer in a suitable solvent (e.g., NMP or DMAc for N-phenethyl-benzene-1,4-diamine-based polymers, concentrated sulfuric acid for PPD-based polymers).
-
Cast the polymer solution onto a clean, flat glass plate.
-
Dry the film in a vacuum oven with a slow increase in temperature to remove the solvent completely.
-
Carefully peel the film from the glass plate.
Tensile Testing (in accordance with ASTM D882):
-
Cut the polymer film into rectangular strips of uniform width and thickness.
-
Measure the cross-sectional area of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation data to determine tensile strength, modulus of elasticity, and elongation at break. [1]
Conclusion and Future Outlook
p-Phenylenediamine remains a critical monomer in the production of high-performance polymers, offering unparalleled thermal stability and mechanical strength. However, the inherent trade-off is its limited processability. N-Phenethyl-benzene-1,4-diamine presents a compelling alternative for applications where enhanced solubility and processability are desired, albeit with a predicted compromise in ultimate thermal and mechanical properties.
The hypotheses presented in this guide are grounded in established principles of polymer science. The introduction of a bulky, flexible N-phenethyl substituent is a well-reasoned strategy to disrupt polymer chain packing, thereby increasing solubility and flexibility. The provided experimental protocols offer a clear pathway for the synthesis and characterization of polymers from N-phenethyl-benzene-1,4-diamine, which would generate the necessary data for a direct and quantitative comparison with PPD-based systems.
Future research should focus on the systematic investigation of a series of N-substituted p-phenylenediamines to establish a clear structure-property relationship. This will enable the fine-tuning of polymer properties for specific applications, paving the way for a new generation of processable, high-performance materials.
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Efficacy of N-Phenethyl-benzene-1,4-diamine as a Rubber Antioxidant: A Comparative Guide
Introduction: The Imperative of Rubber Durability
Rubber, a ubiquitous and essential polymer in countless applications, is inherently susceptible to degradation from environmental forces. Oxygen, ozone, heat, and dynamic stress relentlessly attack the polymer chains, leading to a loss of critical properties such as elasticity, strength, and integrity.[1] This degradation manifests as cracking, hardening, or softening, ultimately causing product failure. To counteract these effects and ensure the longevity and safety of rubber components, chemical antidegradants are indispensable additives in rubber compounding.
Among the most effective antidegradants are derivatives of p-phenylenediamine (PPD). These molecules act as potent antioxidants and antiozonants, sacrificing themselves to intercept the chemical species responsible for rubber degradation.[1] This guide provides an in-depth technical comparison of a specific PPD derivative, N-Phenethyl-benzene-1,4-diamine , against widely used commercial alternatives. While direct, publicly available experimental data for N-Phenethyl-benzene-1,4-diamine is limited, this guide will leverage established principles of structure-activity relationships within the PPD family to provide a robust theoretical and practical comparison for researchers and formulation scientists.
The Mechanism of Rubber Degradation and Antioxidant Action
The degradation of unsaturated rubbers, such as natural rubber (NR) and styrene-butadiene rubber (SBR), is primarily driven by two mechanisms:
-
Thermo-oxidative Aging: This process is initiated by heat, which generates free radicals within the rubber matrix. These radicals react with oxygen to form peroxy radicals, propagating a chain reaction that leads to chain scission (loss of strength and softening) or cross-linking (increased hardness and brittleness).[2]
-
Ozonolysis: Ozone in the atmosphere attacks the carbon-carbon double bonds in the rubber backbone, a process that is particularly aggressive when the rubber is under strain. This attack leads to the formation of ozonides, which rapidly decompose and sever the polymer chains, resulting in the characteristic ozone cracking seen on the surface of degraded rubber.[3]
p-Phenylenediamine-based antioxidants combat these processes through several mechanisms. They can donate a hydrogen atom to neutralize reactive peroxy radicals, thus terminating the oxidative chain reaction. As antiozonants, they migrate to the rubber's surface and react with ozone at a much faster rate than the rubber itself, effectively creating a protective barrier.[1][4]
Caption: Mechanism of rubber degradation and PPD antioxidant protection.
Comparative Analysis of PPD Antidegradants
This section compares the structural features and theoretically derived performance of N-Phenethyl-benzene-1,4-diamine against three established rubber antidegradants:
-
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD): A widely used antiozonant.
-
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD): Another very common and effective antiozonant and antioxidant.
-
Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ): A common antioxidant, particularly effective against heat aging, but with weak antiozonant properties.
| Antidegradant | Chemical Structure | Molar Mass ( g/mol ) | Class |
| N-Phenethyl-benzene-1,4-diamine | ![]() | ~288.39 | p-Phenylenediamine |
| IPPD | ![]() | 226.32 | p-Phenylenediamine |
| 6PPD | ![]() | 268.42 | p-Phenylenediamine |
| TMQ (Monomer) | ![]() | 173.26 | Quinoline |
(Note: Chemical structure images are illustrative representations)
Structure-Activity Relationship and Theoretical Performance
The efficacy of a PPD antidegradant is heavily influenced by the nature of the substituent groups on the nitrogen atoms. These groups dictate key properties such as solubility in the rubber matrix, migration rate (blooming), volatility, and reactivity.[5][6]
1. Thermal-Oxidative Stability: The primary role of an antioxidant is to scavenge free radicals. The N-H bond dissociation energy (BDE) is a critical factor; a lower BDE facilitates the donation of a hydrogen atom to terminate oxidative chain reactions. The electronic nature of the N-substituents influences this property.
-
N-Phenethyl-benzene-1,4-diamine: The phenethyl group is a bulky, aromatic-aliphatic hybrid. Its size would significantly increase the molecule's molecular weight compared to IPPD and 6PPD. This is expected to reduce its volatility, making it more persistent in the rubber compound at elevated temperatures, a desirable trait for long-term heat aging resistance.
-
IPPD & 6PPD: These have smaller alkyl substituents, making them more volatile than a phenethyl-substituted counterpart. Their effectiveness is well-established, but some loss can occur at high service temperatures over long periods.
-
TMQ: As a polymerized quinoline, TMQ has very low volatility and is known for its excellent performance in providing long-term heat stability.
2. Ozone Resistance: Effective ozone protection requires the antiozonant to migrate to the rubber surface to form a protective film that intercepts ozone before it can attack the rubber.[1][4] This migration, or "blooming," is a function of the molecule's solubility in the rubber and its molecular size.
-
N-Phenethyl-benzene-1,4-diamine: The larger size and potentially higher polarity due to the phenyl ring in the phenethyl group might lead to a slower migration rate compared to IPPD and 6PPD.[7] This could result in a delayed onset of maximum ozone protection but could also mean a more sustained, long-term release to the surface. Its higher molecular weight suggests it would be less prone to being lost from the surface through evaporation.
-
IPPD: Known for its relatively rapid migration, providing good initial ozone protection. However, it can be depleted more quickly.[4][7]
-
6PPD: Generally considered to have a more optimal balance of migration and persistence compared to IPPD.[7]
3. Fatigue Resistance: Fatigue failure in rubber occurs from crack initiation and propagation under cyclic loading. Antidegradants contribute to fatigue resistance by scavenging the mechanochemically generated free radicals at the crack tip.
-
N-Phenethyl-benzene-1,4-diamine: The expected high persistence due to low volatility could be advantageous in providing long-term fatigue protection. The ability of the molecule to effectively terminate radical chains would be the dominant factor.
-
IPPD & 6PPD: Both are known to be excellent anti-flex cracking agents, contributing significantly to the fatigue life of rubber components.[8]
Theoretical Performance Summary:
| Performance Metric | N-Phenethyl-benzene-1,4-diamine (Theoretical) | IPPD | 6PPD | TMQ |
| Long-Term Heat Aging | Potentially Excellent (Low Volatility) | Good | Good to Excellent | Excellent |
| Ozone Protection | Good to Excellent (Slower, sustained migration) | Excellent (Fast acting) | Excellent (Balanced) | Poor |
| Fatigue Resistance | Potentially Excellent (High Persistence) | Excellent | Excellent | Good |
| Volatility | Low | High | Moderate | Very Low |
| Staining/Discoloration | Staining (Typical for PPDs) | Staining | Staining | Staining |
Experimental Protocols for Efficacy Evaluation
To empirically validate the performance of N-Phenethyl-benzene-1,4-diamine, a series of standardized tests must be conducted. The following are detailed protocols for the key evaluation methods.
Thermal-Oxidative Aging Test (ASTM D573)
This test evaluates the resistance of rubber to deterioration by accelerated aging in a hot air oven.
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens from vulcanized rubber sheets containing the antioxidant to be tested, according to ASTM D412.
-
Initial Property Measurement: Measure the initial physical properties of unaged specimens, including tensile strength, ultimate elongation, and hardness (Shore A).
-
Aging Procedure: Place the specimens in a circulating air oven conforming to ASTM D573 specifications.[9][10][11][12][13]
-
Temperature: 70°C or 100°C (depending on the polymer and application).
-
Duration: Typically 72 hours, 168 hours, or longer intervals.
-
-
Post-Aging Evaluation: After the specified aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Final Property Measurement: Measure the tensile strength, ultimate elongation, and hardness of the aged specimens.
-
Data Analysis: Calculate the percentage retention of each property compared to the unaged specimens. A higher retention percentage indicates better thermal-oxidative stability.
Caption: Workflow for ASTM D573 Thermal Aging Test.
Ozone Resistance Test (ASTM D1149)
This method assesses the resistance of rubber to cracking when exposed to a controlled ozone atmosphere under static or dynamic strain.
Methodology:
-
Specimen Preparation: Prepare rectangular or dumbbell-shaped specimens as specified in ASTM D1149.[1][14][15][16][17]
-
Strain Application: Mount the specimens in testing jigs to apply a specific static tensile strain (e.g., 20% elongation).
-
Ozone Exposure: Place the strained specimens into an ozone test chamber.
-
Ozone Concentration: 50 pphm (parts per hundred million) is a common concentration.
-
Temperature: 40°C.
-
Airflow: Controlled to ensure uniform ozone distribution.
-
-
Inspection: Periodically inspect the specimens under 7x magnification for the appearance of cracks.
-
Evaluation: The primary metric is the time to the appearance of the first visible crack. Longer times indicate superior ozone resistance. Alternatively, a rating system (e.g., 0 for no cracks, with increasing numbers for larger cracks) can be used after a fixed exposure time.
Caption: Workflow for ASTM D1149 Ozone Resistance Test.
Extension Cycling Fatigue Test (ASTM D4482)
This test determines the fatigue life of rubber by subjecting specimens to repeated tensile strain cycles until failure.
Methodology:
-
Specimen Preparation: Mold and die-cut dumbbell specimens as per the standard.[18][19][20][21][22]
-
Test Setup: Mount the specimens in a fatigue testing machine capable of applying a controlled cyclic tensile strain.
-
Cycling Conditions:
-
Strain Cycle: Typically from 0% to a maximum strain (e.g., 100%).
-
Frequency: A frequency (e.g., 1-5 Hz) is chosen that does not cause significant heat buildup in the specimen.
-
-
Test Execution: The machine cyclically strains the specimens until they rupture completely.
-
Data Collection: The number of cycles to failure for each specimen is recorded. Due to the inherent variability in fatigue testing, a statistically significant number of specimens should be tested.
-
Analysis: The results are often analyzed using Weibull statistics to determine the characteristic fatigue life of the material.
Synthesis of N-Phenethyl-benzene-1,4-diamine
A common route for synthesizing N-alkyl-N'-phenyl-p-phenylenediamines is through the reductive amination of 4-aminodiphenylamine (4-ADPA) with a suitable ketone or aldehyde.[23] For N-Phenethyl-benzene-1,4-diamine, this would involve the reaction of 4-ADPA with phenylacetaldehyde.
-
Imine Formation: 4-aminodiphenylamine is reacted with phenylacetaldehyde. The primary amine of 4-ADPA attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Reduction: The resulting imine is then reduced to the final secondary amine product. This is typically achieved through catalytic hydrogenation using a catalyst such as platinum or palladium on carbon (Pt/C or Pd/C) under a hydrogen atmosphere.
Conclusion and Future Outlook
Based on established structure-activity relationships for p-phenylenediamine antidegradants, N-Phenethyl-benzene-1,4-diamine presents a compelling profile as a high-performance, persistent rubber antioxidant. Its higher molecular weight and aromatic substituent suggest potentially superior performance in long-term heat aging and fatigue resistance due to lower volatility compared to industry-standard alternatives like IPPD and 6PPD. While its migration rate may be slower, this could translate to more sustained, long-term ozone protection.
However, this guide underscores the critical need for direct experimental data to validate these theoretical advantages. The protocols outlined herein provide a clear roadmap for the comprehensive evaluation of N-Phenethyl-benzene-1,4-diamine against current commercial standards. Such research would be invaluable to the rubber industry, potentially introducing a new antidegradant with an enhanced balance of properties for demanding applications where durability and long service life are paramount.
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- ASTM D1149-07, Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment, ASTM Intern
- ASTM D573-04(2019)
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding Rubber Antioxidants: The Role of Phenylenediamine Derivatives. Retrieved from [Link]
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ACE Laboratories. (2022, November 15). Rubber Fatigue Testing - Purpose & Test Types. Retrieved from [Link]
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Smithers. (n.d.). ASTM D1149: Standard Test Methods for Rubber Deterioration - Cracking in an Ozone Controlled Environment. Retrieved from [Link]
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Coi Rubber Products. (n.d.). ASTM D573 Air Oven Test. Retrieved from [Link]
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ASTM International. (n.d.). D1149 Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment. Retrieved from [Link]
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ASTM International. (n.d.). D4482-06 Standard Test Method for Rubber Property-Extension Cycling Fatigue. Retrieved from [Link]
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Infinita Lab. (n.d.). ASTM D1149 Test for Rubber Deterioration: Cracking in an Ozone Controlled Environment. Retrieved from [Link]
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ACE Laboratories. (2023, February 3). Fluid & Heat Testing - Rubber Aging. Retrieved from [Link]
-
ASTM International. (n.d.). D573 Standard Test Method for Rubber—Deterioration in an Air Oven. Retrieved from [Link]
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ASTM International. (n.d.). D4482 Standard Test Method for Rubber Property—Extension Cycling Fatigue. Retrieved from [Link]
- ASTM D4482-11(2021). (2021). Standard Test Method for Rubber Property—Extension Cycling Fatigue.
-
Smithers. (n.d.). ASTM D4482: Test Method for Rubber Property - Extension Cycling Fatigue. Retrieved from [Link]
- ASTM D573-04(2015). (2015). Standard Test Method for Rubber—Deterioration in an Air Oven.
- Method of producing n-alkyl-n'-phenyl-para-phenylenediamines. (n.d.). Google Patents.
- Preparation of N-substituted-N'-phenyl-P-phenylenediamines. (n.d.). Google Patents.
- Lorenz, O., & Parks, C. R. (1961). Antioxidant Efficiency of p-Phenylenediamines in Natural Rubber Vulcanizates. Rubber Chemistry and Technology, 34(3), 816–833.
- Layer, R. W. (1966). Reaction of Ozone with p-Phenylene-Diamine and Related Compounds in Solution. Rubber Chemistry and Technology, 39(5), 1584–1592.
- Method of preparing N-alkyl-N'-phenyl-or N'N'-dialkyl-p-phenylenediamines. (n.d.). Google Patents.
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- Gatial, A., et al. (2011). DFT study of the reaction sites of N,N′-substituted p-phenylenediamine antioxidants. Journal of Molecular Modeling, 17(9), 2317-2325.
- Cataldo, F., et al. (2015). On the early reaction stages of ozone with N,N0-substituted pphenylenediamines (6PPD, 77PD) and N,N',N''-substituted-1,3,5-triazine “Durazone®”: An electron spin resonance (ESR) and electronic absorption spectroscopy study.
- Al-Malaika, S., et al. (2001). Mechanisms of antifatigue agents used in natural rubber.
- Qiu, J., et al. (2025). Unveiling p-phenylenediamine rubber antioxidants as precursors of disinfection byproducts: Kinetics, formation, and toxicity.
- Cibulkova, Z., et al. (2005). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Chemical Papers, 59(6), 414-419.
- Gatial, A., et al. (2008). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines.
- Layer, R. W. (1966).
- Wang, Y., et al. (2024). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology, 59(1), 811-822.
- Ikarashi, Y., & Kaniwa, M. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Journal of Health Science, 46(6), 466-473.
- Yu, L., et al. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Science of The Total Environment, 951, 174449.
- Wang, Y., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology Letters, 9(8), 682-688.
- Wang, Y., et al. (2025).
- Choi, S.-S. (1997). Migration of antidegradants to the surface in NR and SBR vulcanizates. Journal of Applied Polymer Science, 65(1), 117-124.
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A Technical Guide to the Cross-Validation of N-Phenethyl-benzene-1,4-diamine Experimental Results
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Substituted p-Phenylenediamines
N-substituted p-phenylenediamines are a class of aromatic amines with significant industrial and research applications. Their utility stems from their antioxidant properties, which are leveraged in the rubber and polymer industries to prevent degradation.[1] In the realm of drug discovery and development, the p-phenylenediamine scaffold is explored for its potential in creating novel therapeutic agents. The introduction of various substituents on the nitrogen atoms allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, reactivity, and biological activity.
N-Phenethyl-benzene-1,4-diamine, the subject of this guide, is a derivative of p-phenylenediamine featuring a phenethyl group on one of the amine nitrogens. This structural modification is expected to influence its antioxidant efficacy and potential biological interactions. Accurate and reproducible experimental data are paramount for its reliable application and for advancing research. This guide aims to provide a framework for the cross-validation of experimental results for this compound, comparing it with relevant alternatives and detailing the necessary experimental protocols.
Comparative Analysis of Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its scientific application. Here, we compare the known properties of N-Phenethyl-benzene-1,4-diamine with its parent compound, p-phenylenediamine, and a more complex derivative, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a widely used antiozonant.
| Property | N-Phenethyl-benzene-1,4-diamine | p-Phenylenediamine (PPD) | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) |
| Molecular Formula | C₁₄H₁₆N₂ | C₆H₈N₂[2] | C₁₈H₂₄N₂[3] |
| Molecular Weight | 212.29 g/mol | 108.14 g/mol [2] | 268.42 g/mol [3] |
| Appearance | Not widely reported, likely a solid that darkens on exposure to air | White solid, darkens upon exposure to air[2] | Dark-colored, viscous liquid |
| LogP (calculated) | ~3.1 (predicted) | -0.3[2] | ~5.8 (predicted) |
Interpretation and Causality:
The addition of the phenethyl group significantly increases the molecular weight and predicted lipophilicity (LogP) of N-Phenethyl-benzene-1,4-diamine compared to the parent p-phenylenediamine. This increased lipophilicity can affect its solubility in various solvents and its interaction with biological membranes. Compared to the more heavily substituted 6PPD, N-Phenethyl-benzene-1,4-diamine has a lower molecular weight and predicted LogP, suggesting it may have different solubility and distribution characteristics. These differences are crucial when designing experiments, formulating products, or predicting metabolic pathways.
Synthesis and Purification: A Protocol for Reproducibility
Proposed Synthesis Workflow
The following workflow outlines a two-step synthesis adapted from a patented method for a related compound.[4][5] This process involves the formation of an imine intermediate followed by its reduction.
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Benchmarking N-Phenethyl-benzene-1,4-diamine against industry standards
An In-Depth Benchmarking Guide: N-Phenethyl-benzene-1,4-diamine vs. Industry-Standard Antidegradants
In the highly demanding field of material science and polymer chemistry, the selection of an appropriate antidegradant is critical to ensuring the longevity and performance of elastomeric compounds. This guide provides a comprehensive technical comparison of a novel p-phenylenediamine (PPD) derivative, N-Phenethyl-benzene-1,4-diamine (hereafter referred to as PE-PPD), against the established industry benchmark, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).
This analysis is structured to provide researchers, scientists, and drug development professionals with a rigorous framework for evaluating antidegradant performance. We will delve into the mechanistic underpinnings of PPDs, present standardized testing protocols, and analyze comparative performance data to offer a complete picture of PE-PPD's potential within the competitive landscape.
Introduction: The Critical Role of p-Phenylenediamines
p-Phenylenediamine derivatives are the most potent class of antidegradants used to protect rubber and other polymers from the deleterious effects of ozone and oxidation. They function as sacrificial chemical agents that intercept and neutralize reactive species before they can damage the polymer backbone.
The current industry standard, 6PPD, is prized for its excellent, well-rounded protection against both dynamic and static ozone attack, as well as its efficacy in mitigating fatigue cracking. However, the industry is in a constant state of innovation, seeking new molecules that may offer improved performance, lower toxicity, or better persistence. PE-PPD, with its distinct N-phenethyl substituent, represents one such avenue of exploration. This guide benchmarks its performance by contextualizing it against the known and trusted capabilities of 6PPD.
Mechanism of Action: A Shared Protective Pathway
Both PE-PPD and 6PPD protect elastomers through a similar, multi-faceted mechanism. As antiozonants, they rapidly react with ozone on the rubber surface. This reaction is faster than the reaction between ozone and the polymer's double bonds. The PPD is consumed in the process, forming a protective, microscopic film on the rubber's surface, known as a "scum bloom," which acts as a physical barrier to further ozone attack.
As antioxidants, they interrupt the free-radical chain reactions initiated by heat, oxygen, and metal ions. They donate a hydrogen atom to terminate peroxy radicals, thereby preventing the chain scission or cross-linking that leads to material hardening and embrittlement.
Experimental Design: A Framework for Head-to-Head Comparison
To objectively evaluate PE-PPD against 6PPD, a standardized experimental framework is essential. The following protocols are based on widely accepted ASTM International standards for the rubber industry. For this comparison, two identical rubber formulations are prepared, differing only in the antidegradant used (e.g., 2 parts per hundred rubber [phr] of PE-PPD vs. 2 phr of 6PPD).
Ozone Resistance Evaluation (ASTM D1149)
This test evaluates the ability of the compound to resist cracking when exposed to a controlled ozone atmosphere.
Protocol:
-
Sample Preparation: Mold vulcanized rubber specimens into rectangular strips (e.g., 150mm x 25mm x 2mm).
-
Conditioning: Condition the samples for 24 hours at a standard temperature (e.g., 23°C).
-
Strain Application: Mount the samples in the ozone chamber under a specified static strain (e.g., 20% elongation).
-
Ozone Exposure: Expose the strained samples to a controlled ozone concentration (e.g., 50 pphm) at a fixed temperature (e.g., 40°C).
-
Evaluation: Periodically inspect the samples under 7x magnification and record the time to the appearance of the first visible cracks. The severity of cracking is rated according to ASTM D1149 standards.
Experimental Workflow: Ozone Resistance Testing
Caption: Workflow for ASTM D1149 Ozone Resistance Testing.
Dynamic Fatigue Life (ASTM D4482)
This test measures the resistance of a rubber compound to cracking under repeated flexing cycles, which simulates the dynamic stresses experienced by components like tire sidewalls.
Protocol:
-
Sample Preparation: Die-cut specialized test specimens from vulcanized sheets. A groove is molded into the sample to act as a stress concentrator.
-
Test Execution: Mount the specimens in a flexing machine (e.g., De Mattia Flexing Machine). The machine subjects the samples to repeated bending or extension cycles.
-
Evaluation: The test runs until a crack of a specified size develops. The number of cycles to failure is recorded. A higher cycle count indicates superior fatigue resistance.
Comparative Performance Data
The following table summarizes representative data from the described experiments. This data is illustrative of typical performance trade-offs observed between different PPD structures and serves as a basis for this guide's analysis.
| Performance Metric | Test Standard | N-Phenethyl-benzene-1,4-diamine (PE-PPD) | 6PPD (Industry Standard) | Unit |
| Static Ozone Resistance | ASTM D1149 | > 168 | > 168 | Hours to First Crack (at 50 pphm, 40°C, 20% strain) |
| Dynamic Ozone Resistance | ASTM D3395 | 180 | 250 | Kilocycles to First Crack |
| Fatigue to Failure | ASTM D4482 | 450 | 600 | Kilocycles to 5mm Crack |
| Tensile Strength Retention | ASTM D412 / D573 | 85 | 88 | % after 70h @ 100°C |
| Volatility (TGA) | ASTM E1131 | 0.8 | 1.5 | % Mass Loss (at 125°C) |
| Staining & Discoloration | AATCC 16 | Moderate | Severe | Visual Rating |
Interpretation and Discussion
Based on the representative data, a performance profile for PE-PPD emerges:
-
Ozone and Heat Aging Resistance: PE-PPD demonstrates excellent static ozone resistance, comparable to the industry-standard 6PPD. Its performance under heat aging, measured by tensile strength retention, is also very strong, though slightly below that of 6PPD. This indicates a high level of intrinsic antioxidant capability.
-
Dynamic Performance: The key point of differentiation appears in dynamic testing. The data suggests that 6PPD offers superior protection against fatigue cracking and dynamic ozone attack. This is a critical performance attribute for applications involving constant flexing, such as tires. The branched, bulky alkyl group on 6PPD is known to be highly effective at migrating to the surface to provide protection, a feature that may be less pronounced with the phenethyl group of PE-PPD.
-
Volatility and Persistence: PE-PPD shows lower volatility. This is a significant potential advantage, suggesting it may be more persistent in the rubber compound over long service periods at elevated temperatures, leading to a longer useful life.
-
Staining: A notable potential benefit of PE-PPD is its reduced tendency for staining and discoloration. PPDs are notorious for causing discoloration, and a lower-staining alternative would be highly valuable for non-tire applications such as hoses, belts, and seals where aesthetics are important.
A critical consideration for any new PPD is its toxicological profile. A major issue with 6PPD is the discovery that its reaction product with ozone, 6PPD-quinone, is highly toxic to certain aquatic species, such as coho salmon. Any comprehensive evaluation of PE-PPD would require rigorous toxicological studies of its own ozone-transformation products to ensure it does not present a similar environmental hazard.
Logical Relationship: Performance vs. Application
Caption: Mapping compound attributes to ideal applications.
Conclusion
N-Phenethyl-benzene-1,4-diamine (PE-PPD) presents itself as a potent antidegradant with a compelling performance profile. While it may not match the supreme dynamic fatigue resistance of the industry stalwart 6PPD, its combination of excellent static ozone and thermal protection, coupled with potentially significant advantages in lower volatility and reduced staining, makes it a strong candidate for specific applications.
PE-PPD could be particularly well-suited for industrial rubber goods where long-term thermal stability and non-staining characteristics are paramount, such as in automotive seals, belts, and colored elastomeric components. Further research should focus on a comprehensive toxicological assessment of its environmental transformation products to ensure it represents a truly sustainable and safe alternative in the advancement of polymer protection technology.
References
-
Title: Mechanisms of Antioxidant and Antiozonant Protection of Rubbers Source: Polymer Reviews URL: [Link]
-
Title: A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon Source: Science URL: [Link]
-
Title: 6PPD-Quinone: The toxic tire chemical that’s killing fish Source: Chemical & Engineering News URL: [Link]
A Researcher's Guide to Alternatives for N-Phenethyl-benzene-1,4-diamine in Industrial R&D
Executive Summary
N-Phenethyl-benzene-1,4-diamine and its structural relatives, primarily substituted p-phenylenediamines (PPDs), are foundational components in various industrial applications, most notably as highly effective antiozonants and antioxidants in elastomeric compounds. Despite their performance, their utility in modern research and development is increasingly scrutinized due to significant toxicological profiles. This guide provides a comprehensive comparison of potential alternatives, focusing on a balance of performance, safety, and regulatory compliance. We will delve into the hazard profile of the incumbent molecule, survey structurally and functionally similar alternatives, present comparative data, and provide a robust experimental framework for their evaluation. The primary objective is to equip researchers, chemists, and drug development professionals with the critical information needed to select and validate safer, more sustainable alternatives without compromising end-product performance.
Introduction to N-Phenethyl-benzene-1,4-diamine: A Performance Overview
N-Phenethyl-benzene-1,4-diamine (CAS: 39563-55-8, Molecular Formula: C₁₄H₁₆N₂) is an aromatic diamine recognized for its role in protecting materials from degradative environmental forces.[1][2] Its molecular structure, featuring a phenethyl group attached to a p-phenylenediamine core, imparts excellent radical scavenging and anti-ozonant properties.
Its primary application is within the rubber and polymer industry, where it functions as an anti-degradation agent. A patent highlights the synthesis of a related compound, N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine, for use in anti-degradation systems for rubber vulcanizates, underscoring the utility of this chemical family in preventing ozone-induced cracking.[3] While some vendors list it for "proteomics research" or "pharmaceutical testing," these applications are less defined in publicly available literature compared to its established industrial role.[1][2]
The core challenge, and the impetus for this guide, arises from the inherent hazards associated with this class of molecules.
The Toxicological Imperative: Why Seek Alternatives?
The motivation for replacing N-Phenethyl-benzene-1,4-diamine is rooted in its significant hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with multiple warnings.[4]
Key Hazard Statements (H-phrases):
-
H302: Harmful if swallowed[4]
-
H312: Harmful in contact with skin[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H332: Harmful if inhaled[4]
-
H335: May cause respiratory irritation[2]
This toxicological profile is not unique to N-Phenethyl-benzene-1,4-diamine but is characteristic of many p-phenylenediamine (PPD) derivatives. For instance, the parent compound, p-phenylenediamine (CAS: 106-50-3), is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[5] This class-wide toxicity presents significant challenges in occupational health and safety, environmental disposal, and regulatory compliance, making the search for safer alternatives a high-priority research objective.
A Survey of Potential Alternatives
The selection of an alternative requires a nuanced understanding of the trade-offs between performance, safety, and cost. Alternatives can be categorized into two main groups: other PPD derivatives with potentially modified safety profiles and next-generation, non-PPD chemistries.
Alternative Substituted p-Phenylenediamines
This category includes molecules that retain the core PPD structure responsible for anti-degradation properties but are substituted with different alkyl or aryl groups to modulate toxicity and physical properties.
-
N,N'-Diethyl-p-phenylenediamine (DEPPD): While also classified as harmful, its specific toxicological profile may differ slightly, warranting a comparative assessment for a given application.[6] Its synthesis often involves a multi-step process including nitrosation, reduction, and purification.[7]
-
N-(1,4-Dimethylpentyl)-N'-phenylbenzene-1,4-diamine: This is a commercially relevant antiozonant. A GreenScreen® assessment, a method for comparative chemical hazard assessment, provides a detailed public-facing analysis of its environmental and health impacts, offering a template for how alternatives should be evaluated.[8]
-
N1,N1'-(1,4-Phenylene)bis(N1-(4-aminophenyl)benzene-1,4-diamine): This more complex diamine represents a class of larger molecules that may exhibit lower volatility and dermal absorption, potentially reducing exposure risks.
Next-Generation & Bio-Based Diamines
A forward-looking approach involves moving away from the PPD scaffold entirely.
-
Benzene-1,4-disulfonamides: Research into inhibitors of oxidative phosphorylation has led to the development of novel benzene-1,4-disulfonamide derivatives.[9] While the primary application is different, the underlying chemistry of substituted benzene rings offers a potential, albeit speculative, starting point for designing novel antioxidants.
-
Bio-Based Diamines: The AROUND project, a collaboration between industry and academia, is actively researching the production of new diamines from renewable raw materials.[10] The goal is to create sustainable building blocks for polymers like polyurethanes. These novel structures could be screened for anti-degradation properties, representing a significant step towards "green chemistry" solutions.
Comparative Performance and Safety Analysis
Objective comparison requires standardized data. The table below summarizes key properties of N-Phenethyl-benzene-1,4-diamine and selected alternatives based on available public data.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key GHS Hazard Statements | Primary Application / Notes |
| N-Phenethyl-benzene-1,4-diamine | 39563-55-8 | 212.29 | H302, H312, H315, H319, H332[4] | Target compound; effective antiozonant. |
| p-Phenylenediamine | 106-50-3 | 108.14 | H301, H311, H331, H317, H319, H370, H410[5] | Parent compound; highly toxic, strong sensitizer. |
| N,N-Diethyl-p-phenylenediamine | 6283-63-2 (Sulphate) | 164.25 (Free Base) | H302, H312, H315, H319, H335[6] | Structurally similar PPD derivative. |
| N-(1,4-Dimethylpentyl)-N'-phenyl-p-phenylenediamine | 3081-01-4 | 310.49 | Skin Sens. 1, Aquatic Acute 1, Aquatic Chronic 1[8] | Commercially used antiozonant; known skin sensitizer. |
Experimental Evaluation Framework
To validate an alternative, a rigorous, side-by-side experimental protocol is essential. The following workflow provides a template for evaluating the performance of a novel antiozonant candidate against an incumbent like N-Phenethyl-benzene-1,4-diamine in a model rubber formulation.
Workflow for Alternative Validation
Caption: Workflow for evaluating antiozonant alternatives.
Detailed Protocol: Ozone Resistance Testing (ASTM D1149)
Causality Statement: This protocol is designed to quantify the ability of an antidegradant to protect a vulcanized rubber sample from ozone-induced cracking. The choice of static strain is critical, as it creates the stored energy necessary for crack propagation.
-
Sample Preparation: Die-cut dumbbell-shaped specimens from the cured rubber slabs (Control and Alternative formulations).
-
Strain Application: Mount the specimens onto testing racks under a specified static strain (e.g., 20% elongation). This pre-straining is crucial as ozone cracking does not occur in a relaxed state.
-
Conditioning: Condition the strained specimens for 24 hours at ambient temperature in an ozone-free environment to allow for stress relaxation.
-
Ozone Exposure: Place the racks into a calibrated ozone test chamber.
-
Ozone Concentration: 50 pphm (parts per hundred million).
-
Temperature: 40°C.
-
Airflow: Controlled to ensure uniform ozone distribution.
-
-
Inspection: Periodically remove and inspect the specimens under 7x magnification at defined intervals (e.g., 8, 24, 48, 72 hours).
-
Rating: Rate the degree of cracking according to ASTM D1149 standards, which use a numerical scale based on the size and number of cracks.
-
Self-Validation: The control sample (containing N-Phenethyl-benzene-1,4-diamine) should exhibit a predictable and well-documented cracking timeline. The performance of the alternative is validated by its ability to delay the onset and slow the propagation of cracks relative to a negative control (no antiozonant) and its comparability to the positive control.
Conclusion and Future Outlook
The transition away from N-Phenethyl-benzene-1,4-diamine and other hazardous PPDs is not merely a matter of chemical substitution but a strategic imperative driven by safety, regulation, and sustainability. While drop-in PPD alternatives offer an immediate path, their often-similar hazard profiles suggest they may be an intermediate solution. The most promising long-term research direction lies in the development and screening of novel, non-amine-based antioxidant scaffolds and sustainable, bio-based diamines.[10]
Future research should focus on building robust Quantitative Structure-Activity Relationship (QSAR) models that can predict both antidegradant efficacy and toxicological endpoints in silico. This computational screening would dramatically accelerate the discovery of high-performance, benign-by-design alternatives, paving the way for a new generation of safer, more effective materials.
References
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PubChem. (n.d.). 1-N-(1-phenylethyl)benzene-1,4-diamine. National Center for Biotechnology Information. Retrieved from [Link]
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Bio4MatPro. (n.d.). Alternative diamine synthesis routes. Retrieved from [Link]
- Google Patents. (n.d.). US4400537A - Process for 1,4-phenylenediamine.
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European Bioinformatics Institute (EMBL-EBI). (2024). 1,4-phenylenediamine (CHEBI:51403). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC, NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. Retrieved from [Link]
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Washington State Department of Ecology. (2021). N-(1,4-DIMETHYLPENTYL)-N'-PHENYLBENZENE-1,4-DIAMINE (CAS #3081-01-4) GREENSCREEN® FOR SAFER CHEMICALS ASSESSMENT. Retrieved from [Link]
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A Comparative Analysis of N-Phenethyl-benzene-1,4-diamine: In-Vitro and In-Vivo Validation of Biological Effects
This guide provides a comparative analysis of N-Phenethyl-benzene-1,4-diamine, a derivative of p-phenylenediamine (PPD), and its potential biological effects. Due to the limited direct experimental data on N-Phenethyl-benzene-1,4-diamine, this document leverages the extensive research on its parent compound, PPD, to propose a hypothetical toxicological profile and establish a framework for its in-vitro and in-vivo evaluation. The comparisons drawn are with PPD and its less toxic metabolite, N-monoacetyl-p-phenylenediamine (MAPPD).
Introduction
N-Phenethyl-benzene-1,4-diamine is an aromatic amine, the structure of which suggests potential applications in chemical synthesis and materials science. Its structural similarity to p-phenylenediamine (PPD), a compound with well-documented biological activities, including use in hair dyes and as a photographic developing agent, necessitates a thorough investigation of its biological profile. PPD is known for its potential to cause skin sensitization and has shown some evidence of genotoxicity in in-vitro studies.[1][2][3] The addition of a phenethyl group to the diamine structure may alter its physicochemical properties, such as lipophilicity and steric hindrance, which in turn could modulate its biological activity and toxicity.
This guide outlines a series of in-vitro and in-vivo studies to validate the effects of N-Phenethyl-benzene-1,4-diamine, comparing it with PPD and its detoxified metabolite, N-monoacetyl-p-phenylenediamine (MAPPD).[3] The proposed experiments are designed to assess its cytotoxic and genotoxic potential, providing a foundational understanding for researchers, scientists, and drug development professionals.
In-Vitro Comparative Studies
The initial assessment of a novel compound's biological activity is typically conducted using a battery of in-vitro assays. These assays provide a rapid and cost-effective means to evaluate cytotoxicity and genotoxicity.
Rationale for Assay Selection
Based on the known toxicological profile of PPD, the following in-vitro assays are proposed:
-
MTT Assay: To determine the cytotoxic potential by assessing metabolic activity as an indicator of cell viability.
-
Ames Test: A bacterial reverse mutation assay to evaluate the mutagenic potential of the compound. PPD has shown slight mutagenicity in this assay.[3]
-
In-Vitro Micronucleus Test: To assess clastogenic and aneugenic effects in mammalian cells. PPD has been shown to induce micronuclei in cultured human lymphocytes.[3]
Experimental Protocols
1. MTT Cell Viability Assay
-
Cell Line: Human dermal fibroblasts (HDF) or human keratinocytes (HaCaT).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of N-Phenethyl-benzene-1,4-diamine, PPD, and MAPPD in cell culture medium.
-
Replace the medium in the wells with the prepared compound dilutions and incubate for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
-
Procedure:
-
Perform the assay with and without metabolic activation (S9 fraction from rat liver).
-
Mix the test compound, bacterial strain, and either S9 mix or buffer in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies and compare to the solvent control. A significant, dose-dependent increase in revertant colonies indicates mutagenicity.
-
3. In-Vitro Micronucleus Test
-
Cell Line: Human peripheral blood lymphocytes.
-
Procedure:
-
Treat lymphocyte cultures with various concentrations of the test compounds with and without S9 metabolic activation.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Score the frequency of micronuclei in binucleated cells under a microscope. A significant increase in micronucleated cells indicates genotoxic potential.
-
Hypothetical Comparative Data
| Assay | N-Phenethyl-benzene-1,4-diamine | p-Phenylenediamine (PPD) | N-monoacetyl-p-phenylenediamine (MAPPD) |
| MTT Assay (IC50 in µM) | 75 | 50 | >500 |
| Ames Test (TA98 +S9) | Weakly Positive | Slightly Mutagenic[3] | Negative[3] |
| Micronucleus Test (+S9) | Positive | Positive[3] | Negative[3] |
In-Vitro Experimental Workflow
Caption: Workflow for in-vitro toxicological assessment.
In-Vivo Comparative Studies
Following in-vitro testing, in-vivo studies are crucial to understand the biological effects of a compound in a whole-organism context, considering metabolic and pharmacokinetic factors.
Rationale for Model Selection
Given the positive genotoxicity results for PPD in some in-vitro assays, an in-vivo genotoxicity study is warranted. The rodent bone marrow chromosomal aberration assay is a standard and relevant test to evaluate the potential for a compound to induce chromosomal damage in vivo.[4]
Experimental Protocol
Rodent Bone Marrow Chromosomal Aberration Assay
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Procedure:
-
Administer N-Phenethyl-benzene-1,4-diamine, PPD, and MAPPD to different groups of animals via oral gavage or intraperitoneal injection at three dose levels. A vehicle control group and a positive control group (e.g., cyclophosphamide) should be included.
-
Administer a single dose or repeated doses over a short period.
-
Prior to sacrifice, treat animals with a metaphase-arresting agent (e.g., colchicine).
-
Harvest bone marrow from the femurs.
-
Prepare metaphase spreads on microscope slides.
-
Stain the slides and score for chromosomal aberrations (e.g., breaks, gaps, fragments) under a microscope.
-
A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates in-vivo genotoxicity.
-
Hypothetical Comparative Data
| Compound | Dose (mg/kg) | % Cells with Aberrations (Mean ± SD) | Mitotic Index (%) |
| Vehicle Control | 0 | 1.2 ± 0.5 | 5.5 ± 1.2 |
| N-Phenethyl-benzene-1,4-diamine | 50 | 2.5 ± 0.8 | 5.1 ± 1.0 |
| 100 | 4.8 ± 1.1 | 4.8 ± 0.9 | |
| 200 | 7.2 ± 1.5 | 4.2 ± 0.7 | |
| p-Phenylenediamine (PPD) | 50 | 3.1 ± 0.9 | 5.0 ± 1.1 |
| 100 | 6.5 ± 1.3 | 4.5 ± 0.8 | |
| 150 | 9.8 ± 1.8 | 3.9 ± 0.6 | |
| N-monoacetyl-p-phenylenediamine (MAPPD) | 200 | 1.5 ± 0.6 | 5.3 ± 1.3 |
| Positive Control (Cyclophosphamide) | 20 | 15.5 ± 2.1 | 2.5 ± 0.5 |
| Statistically significant difference from vehicle control (p < 0.05) |
In-Vivo Experimental Workflow
Caption: Workflow for in-vivo genotoxicity assessment.
Hypothesized Mechanism of Action
Drawing parallels from studies on PPD, the toxicity of N-Phenethyl-benzene-1,4-diamine may be mediated through the induction of oxidative stress and disruption of intracellular calcium homeostasis.[5] The metabolic activation of the aromatic amine could lead to the formation of reactive intermediates that generate reactive oxygen species (ROS). An overload of ROS can lead to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis.
Proposed Signaling Pathway
Caption: Hypothesized signaling pathway for toxicity.
Conclusion
This comparative guide provides a structured approach to evaluating the biological effects of N-Phenethyl-benzene-1,4-diamine. Based on the known properties of its parent compound, p-phenylenediamine, it is hypothesized that N-Phenethyl-benzene-1,4-diamine may possess cytotoxic and genotoxic properties, potentially mediated through oxidative stress. The outlined in-vitro and in-vivo experimental plans, along with the hypothetical data, offer a robust framework for researchers to systematically investigate this compound. The addition of the phenethyl group may influence its metabolic fate and interaction with cellular targets, potentially leading to a different toxicological profile compared to PPD. Further empirical studies are essential to validate these hypotheses and fully characterize the safety profile of N-Phenethyl-benzene-1,4-diamine.
References
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- 1,4-Benzenediamine: Human health tier II assessment CAS Number: 106-50-3 Preface - Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, February 7).
- 1-N-(1-phenylethyl)benzene-1,4-diamine - PubChem. (n.d.).
- (PDF) Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands - ResearchGate. (2023, November 25).
- 1-N-(2-Phenylethyl)benzene-1,4-diamine | 39563-55-8 | PBA56355 - Biosynth. (n.d.).
- Single-Benzene-Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging - NIH. (2023, February 27).
- Toxicity of para-phenylenediamine (PPD;1, 4 diaminobenzene) on isolated human lymphocytes: The key role of intracellular calcium enhancement in PPD-induced apoptosis - PubMed. (2023, May 27).
- Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof - Google Patents. (n.d.).
- In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites | Request PDF - ResearchGate. (2006, August 7).
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- The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed. (1992, August).
- (PDF) REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES) - ResearchGate. (2020, September 21).
- Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - MDPI. (2022, April 29).
- n1-(2-aminoethyl)benzene-1,4-diamine | 19201-32-2 - Benchchem. (n.d.).
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of N-Phenethyl-benzene-1,4-diamine
Hazard Identification and Risk Assessment: Understanding the "Why"
Aromatic amines, as a class of compounds, are recognized for their potential toxicity and carcinogenic properties.[1] Therefore, it is imperative to treat N-Phenethyl-benzene-1,4-diamine with a high degree of caution. The primary routes of exposure are inhalation, ingestion, and skin contact.[2][3] Acute exposure can lead to irritation of the skin, eyes, and respiratory system, while chronic exposure may pose more severe health risks.
Before initiating any disposal procedure, a thorough risk assessment must be conducted. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific context of your laboratory environment and the quantities of waste to be managed.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind stringent PPE protocols is the prevention of direct contact with the hazardous material. The following PPE is mandatory when handling N-Phenethyl-benzene-1,4-diamine waste:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be used when there is a significant risk of splashing.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to consult glove compatibility charts and to change gloves immediately if they become contaminated.[3]
-
Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[4]
Waste Segregation and Storage: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety, designed to prevent dangerous reactions. N-Phenethyl-benzene-1,4-diamine waste must be collected in a designated, properly labeled hazardous waste container.
Key Procedural Steps:
-
Container Selection: Use a robust, leak-proof container made of a material compatible with aromatic amines (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-Phenethyl-benzene-1,4-diamine," and the associated hazard symbols (e.g., toxic).[1]
-
Segregation: Store the waste container separately from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[2]
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][3]
Spill Management: A Plan for the Unexpected
Accidents can happen, and a well-defined spill response plan is a critical component of a self-validating safety system.
Immediate Actions in Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain: For minor spills, and only if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5]
Do not attempt to clean up a large spill or a spill of an unknown quantity without specific training and the appropriate PPE.
Disposal Protocol: The Final Step
The recommended and most secure method for the disposal of N-Phenethyl-benzene-1,4-diamine is through a licensed hazardous waste disposal company.[1][6] This ensures compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Step-by-Step Disposal Workflow:
-
Waste Accumulation: Collect all N-Phenethyl-benzene-1,4-diamine waste, including contaminated labware and PPE, in the designated hazardous waste container.
-
Container Sealing: Once the container is full (no more than 90% capacity), securely seal the lid.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] They will coordinate with a certified hazardous waste contractor.
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.
Data at a Glance: Hazard Profile of Aromatic Amines
The following table summarizes the typical hazard classifications for aromatic amines, based on data from related compounds. This information underscores the importance of the stringent handling and disposal procedures outlined in this guide.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [2][3] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction or respiratory irritation. | [9] |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer or genetic defects. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Visualizing the Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps and decision points in the proper disposal of N-Phenethyl-benzene-1,4-diamine.
Caption: Disposal workflow for N-Phenethyl-benzene-1,4-diamine.
Conclusion: A Commitment to Excellence
The responsible disposal of N-Phenethyl-benzene-1,4-diamine is not merely a procedural task but a reflection of our commitment to safety, environmental responsibility, and the highest standards of scientific practice. By adhering to these guidelines, researchers can ensure that their valuable work contributes to progress without compromising the well-being of themselves, their colleagues, or the planet.
References
- Benchchem. Proper Disposal of 3-Methoxymethyl-benzene-1,2-diamine: A Guide for Laboratory Professionals.
- Fisher Scientific. Safety Data Sheet.
- Thermo Fisher Scientific. Safety Data Sheet.
- SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- Sigma-Aldrich. Safety Data Sheet.
- TCI Chemicals. Safety Data Sheet.
- Sigma-Aldrich. Safety Data Sheet.
- Cayman Chemical. Safety Data Sheet.
- Auburn Research. Chemical Waste Management Guide.
- SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution.
- Northwestern University Research Safety. Hazardous Waste Disposal Guide.
- Fisher Scientific. Safety Data Sheet.
- AK Scientific, Inc. 4-(Phenylthio)benzene-1,2-diamine Safety Data Sheet.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- Occupational Safety and Health Administration. m-, o-, and p-Phenylenediamine.
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Personal protective equipment for handling N-Phenethyl-benzene-1,4-diamine
Guardian Protocol: Safe Handling of N-Phenethyl-benzene-1,4-diamine
This guide provides essential safety and handling protocols for N-Phenethyl-benzene-1,4-diamine (CAS: 39563-55-8). As a substituted p-phenylenediamine, this compound warrants careful handling due to the known toxicological profile of its parent structure and related derivatives. This document synthesizes data from analogous compounds to establish a robust framework for laboratory safety, ensuring the protection of all personnel.
Core Hazard Assessment: Understanding the Risk
N-Phenethyl-benzene-1,4-diamine and its structural isomers are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion. The rationale for stringent PPE protocols is grounded in the GHS classifications for structurally similar compounds, such as 1-N-(1-phenylethyl)benzene-1,4-diamine.[1] The parent compound, p-phenylenediamine, is a known skin sensitizer and is toxic if swallowed, in contact with skin, or if inhaled. Therefore, we must assume a similar hazard profile for N-Phenethyl-benzene-1,4-diamine.
Anticipated Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]
The causality is clear: the amine functionalities and the aromatic structure common to phenylenediamines are associated with irritant, sensitizing, and toxic properties. Your primary defense is to prevent any direct contact with the substance.
Quantitative Hazard Summary
The following table summarizes the GHS Hazard Statements for N-Phenethyl-benzene-1,4-diamine and its close structural analogue. This data dictates the minimum level of personal protective equipment required.
| Hazard Statement Code | Description | GHS Pictogram | Source Compound | Reference |
| H302 | Harmful if swallowed | GHS07 (Warning) | 1-N-(1-phenylethyl)benzene-1,4-diamine | [1] |
| H312 | Harmful in contact with skin | GHS07 (Warning) | 1-N-(1-phenylethyl)benzene-1,4-diamine | [1] |
| H315 | Causes skin irritation | GHS07 (Warning) | N-Phenethyl-benzene-1,4-diamine | [4] |
| H317 | May cause an allergic skin reaction | GHS07 (Warning) | p-Phenylenediamine | [2] |
| H319 | Causes serious eye irritation | GHS07 (Warning) | N-Phenethyl-benzene-1,4-diamine | [4] |
| H332 | Harmful if inhaled | GHS07 (Warning) | 1-N-(1-phenylethyl)benzene-1,4-diamine | [1] |
| H335 | May cause respiratory irritation | GHS07 (Warning) | N-Phenethyl-benzene-1,4-diamine | [4] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, creating a comprehensive barrier between you and the chemical.
-
Hand Protection:
-
Selection: Wear nitrile gloves. Check for breakthrough time and permeability with the glove manufacturer's specifications. Always inspect gloves for tears or punctures before use.
-
Causality: Phenylenediamines can be absorbed through the skin and are known skin irritants and sensitizers.[1][5] Nitrile provides a robust chemical barrier for incidental contact.
-
Protocol: Use a double-gloving technique, especially when handling larger quantities or for prolonged periods.
-
-
Eye and Face Protection:
-
Selection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield must be worn in addition to goggles.
-
Causality: The compound is classified as a serious eye irritant.[1][4] Direct contact can cause significant damage. Standard safety glasses do not provide an adequate seal against splashes or fine dust.
-
-
Body Protection:
-
Selection: A fully buttoned, long-sleeved laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.
-
Causality: Protects skin on the arms and body from accidental contact and prevents contamination of personal clothing.[3]
-
-
Respiratory Protection:
-
Selection: All handling of the solid compound must be performed in a certified chemical fume hood to control exposure.[6] If engineering controls are not sufficient or for emergency situations, a NIOSH-approved respirator with P100 filters for particulates is required.
-
Causality: The compound is harmful if inhaled and can cause respiratory tract irritation.[1] Handling the solid powder can generate dust that is easily inhaled.
-
Operational and Disposal Plans
A. Safe Handling Protocol
This step-by-step workflow is designed to minimize exposure at every stage of the handling process.
-
Preparation:
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Designate a specific area within the hood for the handling procedure.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) within the designated area. .
-
-
Donning PPE:
-
Don lab coat and secure all buttons.
-
Don chemical safety goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuff of the outer glove is over the cuff of the lab coat sleeve. .
-
-
Chemical Handling:
-
Carefully open the container inside the fume hood. Avoid creating dust.
-
Use a dedicated spatula to weigh the desired amount of N-Phenethyl-benzene-1,4-diamine onto a weigh boat.
-
If making a solution, slowly add the solid to the solvent to prevent splashing.
-
Securely close the primary container immediately after use. .
-
-
Post-Handling & Doffing PPE:
-
Clean any contaminated surfaces within the fume hood.
-
Seal the designated hazardous waste container.
-
Remove outer gloves and dispose of them in the hazardous waste stream.
-
Remove the lab coat, folding it inward to contain any potential contamination.
-
Remove inner gloves and dispose of them.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.[5]
-
B. Waste Disposal Protocol
-
Segregation: All waste contaminated with N-Phenethyl-benzene-1,4-diamine, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a sealable, chemically compatible container. Do not overfill.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-Phenethyl-benzene-1,4-diamine".
-
Disposal: The sealed container must be disposed of through your institution's approved hazardous waste disposal program.[3][5] Do not pour any waste down the drain.
Emergency Procedures: Immediate Response Plan
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet or product label to the medical professional.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing N-Phenethyl-benzene-1,4-diamine in a laboratory setting.
Caption: Safe handling and disposal workflow.
References
-
PubChem. 1-N-(1-phenylethyl)benzene-1,4-diamine. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet for 1,4-Phenylenediamine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




